molecular formula C7H13NO2 B1588406 Ethyl 3-(methylamino)-2-butenoate CAS No. 870-85-9

Ethyl 3-(methylamino)-2-butenoate

Cat. No.: B1588406
CAS No.: 870-85-9
M. Wt: 143.18 g/mol
InChI Key: FARYTWBWLZAXNK-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)-2-butenoate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(methylamino)-2-butenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(methylamino)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(methylamino)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870-85-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 3-(methylamino)but-2-enoate

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3

InChI Key

FARYTWBWLZAXNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)NC

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC

Canonical SMILES

CCOC(=O)C=C(C)NC

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-(methylamino)-2-butenoate: A Comprehensive Guide to Nomenclature, Synthesis, and Application in Indole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and pharmaceutical development, enamine derivatives serve as indispensable building blocks for constructing complex heterocyclic scaffolds. Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9) is a prime example of a highly versatile, bifunctional synthon. Primarily utilized in the synthesis of highly functionalized indoles, pyrimidines, and pyrazolones, this compound is the critical precursor in the commercial manufacturing of Umifenovir (Arbidol) , a broad-spectrum antiviral medication.

This technical whitepaper provides an in-depth analysis of the compound’s structural nomenclature, physicochemical properties, self-validating synthesis protocols, and its mechanistic role in the Nenitzescu indole synthesis.

Structural Identity & IUPAC Nomenclature

IUPAC Designation

The systematic IUPAC name for this compound is Ethyl (2Z)-3-(methylamino)but-2-enoate .

Stereochemistry and Tautomerism

While the compound can theoretically exist in imine-enamine tautomeric forms, it predominantly exists as the enamine in both solution and solid states. Furthermore, the carbon-carbon double bond exhibits geometric isomerism (E/Z). The (2Z)-isomer is overwhelmingly favored due to a robust, six-membered intramolecular hydrogen bond formed between the secondary amine proton (N-H) and the carbonyl oxygen of the ethyl ester group.

Diagnostic Validation: In 1 H NMR spectroscopy, this intramolecular hydrogen bond deshields the N-H proton, causing it to appear unusually downfield (typically between δ 8.5 – 9.0 ppm in CDCl 3​ ). This spectral signature is a self-validating checkpoint for researchers to confirm the successful formation of the Z-enamine rather than the E-isomer or the imine tautomer.

Physicochemical Profiling

Accurate physicochemical data is critical for scaling up reactions and designing purification workflows. The table below summarizes the key parameters for Ethyl 3-(methylamino)-2-butenoate [1].

ParameterValue / DescriptionExperimental Implication
CAS Number 870-85-9Registry identification for procurement.
Molecular Formula C 7​ H 13​ NO 2​ Stoichiometric basis for reaction equivalents.
Molecular Weight 143.18 g/mol Mass-to-mole conversion.
Boiling Point ~133 °C at 50 TorrRequires vacuum distillation for purification to prevent thermal degradation.
Density 0.955 ± 0.06 g/cm 3 Volumetric measurement for liquid handling.
Storage Conditions 2-8 °C, protect from lightEnamines are prone to slow oxidation and hydrolysis; cold, dark storage ensures shelf-life.

Primary Synthesis Workflow: Condensation Protocol

Ethyl 3-(methylamino)-2-butenoate is synthesized via the dehydrative condensation of ethyl acetoacetate with methylamine.

Mechanistic Pathway

EnamineSynthesis A Ethyl Acetoacetate C Hemiaminal Intermediate A->C Nucleophilic Attack @ 0-5 °C B Methylamine (in Ethanol) B->C Nucleophilic Attack @ 0-5 °C D Ethyl (2Z)-3-(methylamino) but-2-enoate C->D Dehydration (-H2O) Room Temp

Synthesis of Ethyl (2Z)-3-(methylamino)but-2-enoate via condensation and dehydration.

Step-by-Step Experimental Protocol

Note: This protocol is designed with causality to ensure high yield and purity.

  • Preparation of the Amine Solution: Charge a dry, round-bottom flask with a 33% solution of methylamine in absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes both the starting materials and the intermediate, while its anhydrous nature helps drive the equilibrium toward the dehydrated product.

  • Temperature Control: Chill the flask to 0–5 °C using an ice-water bath.

    • Causality: Methylamine is highly volatile. Cooling prevents the loss of the amine gas and suppresses exothermic side reactions, such as the polymerization of the β -keto ester.

  • Addition of the β -Keto Ester: Add ethyl acetoacetate dropwise over 60 minutes under continuous magnetic stirring.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ethyl acetoacetate spot indicates completion.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove ethanol and the water byproduct.

  • Purification: Purify the crude oily residue via vacuum distillation (collecting the fraction at ~133 °C / 50 Torr) to yield the pure enamine.

Application in Drug Development: The Nenitzescu Indole Synthesis

The most prominent pharmaceutical application of Ethyl 3-(methylamino)-2-butenoate is its use as a nucleophilic enamine in the Nenitzescu Indole Synthesis [2]. This reaction couples the enamine with p-benzoquinone to form 5-hydroxyindole derivatives. Specifically, it is the foundational step in synthesizing Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate , the advanced intermediate for the antiviral drug Arbidol (Umifenovir) [3].

Mechanistic Insights

The Nenitzescu reaction is a cascade process. It initiates with a Michael addition of the enamine's β -carbon to the conjugated enone system of p-benzoquinone. This is followed by tautomerization to a hydroquinone intermediate. Subsequent intramolecular nucleophilic attack by the secondary amine onto the carbonyl group forms a carbinolamine, which undergoes dehydration to yield the aromatic indole core [4].

Nenitzescu A p-Benzoquinone C Michael Adduct (Hydroquinone) A->C Michael Addition (Lewis Acid Cat.) B Ethyl 3-(methylamino) -2-butenoate B->C Michael Addition (Lewis Acid Cat.) D Carbinolamine Intermediate C->D Intramolecular Cyclization E Ethyl 1,2-dimethyl-5-hydroxy -1H-indole-3-carboxylate D->E -H2O (Aromatization)

Nenitzescu cascade: Michael addition, cyclization, and aromatization to form the Arbidol precursor.

Protocol for the Arbidol Intermediate
  • Solvent and Oxidant Preparation: Dissolve p-benzoquinone in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is an aprotic, moderately polar solvent that stabilizes the transition state of the Michael addition without hydrogen-bonding to the enamine, which would otherwise dampen its nucleophilicity.

  • Catalysis: Add a Lewis acid catalyst (e.g., anhydrous Zinc Chloride, ZnCl 2​ ).

  • Controlled Addition: Cool the mixture to 0–5 °C. Add Ethyl 3-(methylamino)-2-butenoate dropwise.

    • Causality:p-Benzoquinone is a strong oxidant. If the enamine is added at elevated temperatures, oxidative degradation of the enamine outpaces the desired Michael addition, leading to intractable tar formation.

  • Cyclization: Allow the reaction to warm to room temperature and stir until complete consumption of the quinone is observed via HPLC or TLC.

  • Isolation: Filter the resulting precipitate. The crude Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate is then recrystallized from an acetone/water mixture to achieve >98% purity, ready for subsequent bromination and thiophenol substitution in the Arbidol pipeline [3].

Conclusion

Ethyl 3-(methylamino)-2-butenoate is much more than a simple condensation product; it is a meticulously designed synthon that leverages enamine nucleophilicity and predictable Z-stereochemistry to drive complex heterocyclic formations. By mastering the thermodynamic controls of its synthesis and its reactivity profile in the Nenitzescu cascade, drug development professionals can optimize the yield and purity of critical active pharmaceutical ingredients (APIs) like Arbidol.

References

  • Wikipedia Contributors. "Nenitzescu indole synthesis." Wikipedia, The Free Encyclopedia, [Link]

  • Google Patents. "Preparation method of arbidol intermediate (CN111269168A).
  • Littell, R., Morton, G. O., & Allen, G. R. "Observations on the mechanism of the nenitzescu indole synthesis." Journal of the Chemical Society D: Chemical Communications, RSC Publishing,[Link]

¹³C NMR Analysis of Ethyl 3-(methylamino)-2-butenoate: Structural Elucidation and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-methylaminocrotonate) is a highly versatile β-enamino ester utilized extensively in organic synthesis. It serves as a critical building block in the development of complex pharmaceuticals, including its proven role in lead derivatization for FabG inhibitors targeting ESKAPE pathogens[1].

The molecule exemplifies the unique "push-pull" electronic nature inherent to β-enamino esters, where an electron-donating amine and an electron-withdrawing ester are conjugated across a carbon-carbon double bond[2]. This technical guide provides a definitive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, linking quantitative spectral data directly to its underlying quantum mechanical and thermodynamic properties.

Theoretical Framework: The Push-Pull Enamine System

To accurately interpret the ¹³C NMR spectrum of ethyl 3-(methylamino)-2-butenoate, one must first understand its highly polarized conjugated system. The nitrogen lone pair donates electron density into the π-system, while the ester carbonyl acts as an electron sink. This creates a resonance hybrid with significant zwitterionic character.

Causality of Chemical Shifts: This electron delocalization profoundly impacts the local magnetic environment of the carbon nuclei. The α-carbon (C2) receives a massive surplus of electron density, shielding the nucleus from the external magnetic field and shifting its ¹³C resonance dramatically upfield to ~83.5 ppm—far lower than a typical unpolarized alkene (120–130 ppm). Conversely, the β-carbon (C3) is heavily deshielded by the adjacent electronegative nitrogen and the partial positive charge of the resonance structure, pushing its resonance downfield to ~161.0 ppm[3].

PushPull N_lone_pair Nitrogen Lone Pair (Electron Donor) Beta_C β-Carbon (C3) Deshielded (~161 ppm) N_lone_pair->Beta_C π-donation Alpha_C α-Carbon (C2) Shielded (~83.5 ppm) Beta_C->Alpha_C electron density shift Carbonyl Ester Carbonyl (C1) Electron Acceptor (~170 ppm) Alpha_C->Carbonyl conjugation

Caption: Electronic push-pull mechanism dictating the unique ¹³C NMR chemical shifts in β-enamino esters.

Quantitative Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the validated ¹³C NMR chemical shifts for the thermodynamically favored Z-isomer of ethyl 3-(methylamino)-2-butenoate in CDCl₃.

Carbon PositionStructural AssignmentExpected Shift (ppm)Multiplicity (DEPT-135)Mechanistic Rationale
C1 Ester Carbonyl (C=O)~170.5Quaternary (Absent)Highly deshielded due to oxygen electronegativity and sp² hybridization.
C3 β-Enamine Carbon (=C-N)~161.0Quaternary (Absent)Deshielded by inductive effect of N and partial positive resonance charge.
C2 α-Enamine Carbon (=CH-)~83.5CH (Positive)Anomalously shielded by strong π-electron donation from the nitrogen lone pair.
C4 Ester Methylene (-OCH₂-)~58.5CH₂ (Negative)Deshielded by adjacent electronegative ester oxygen.
C6 N-Methyl (-NHCH₃)~29.5CH₃ (Positive)Standard alkyl shift, slightly deshielded by the adjacent nitrogen atom.
C5 Vinylic Methyl (-CH₃)~19.0CH₃ (Positive)Allylic position relative to the enamine double bond.
C7 Ester Methyl (-CH₃)~14.5CH₃ (Positive)Terminal aliphatic methyl group.

Experimental Protocol: High-Resolution ¹³C NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for the acquisition and assignment of the ¹³C spectrum.

Step 1: Sample Preparation Dissolve 30 mg of high-purity ethyl 3-(methylamino)-2-butenoate in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required for field-frequency stabilization, preventing spectral drift. TMS serves as the universal zero-point reference (0.0 ppm) to ensure inter-laboratory reproducibility.

Step 2: Instrument Tuning and Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the ¹³C resonance frequency (~100.6 MHz). Causality: Proper tuning maximizes radiofrequency (RF) power transfer, which is critical for optimizing the Signal-to-Noise Ratio (SNR) of the insensitive ¹³C nucleus (which has only a 1.1% natural abundance).

Step 3: Pulse Sequence Selection (zgpg30) Utilize a power-gated decoupling pulse sequence with a 30° excitation angle and a relaxation delay (D1) of 2.0 seconds. Causality: Continuous broadband ¹H decoupling during acquisition collapses complex C-H scalar couplings into sharp singlets, vastly improving sensitivity. The 30° flip angle allows for faster longitudinal relaxation (T1), enabling more scans in less time while allowing Nuclear Overhauser Effect (NOE) buildup.

Step 4: Cross-Validation via DEPT-135 Following the standard ¹³C acquisition, run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. Causality: This step makes the protocol self-validating. In a DEPT-135 spectrum, quaternary carbons (C1 and C3) will completely disappear, confirming their assignment. The ester methylene (C4) will appear as a negative (inverted) peak, while all CH and CH₃ groups (C2, C5, C6, C7) will appear as positive peaks.

NMR_Workflow Start Sample Preparation (CDCl3, TMS internal std) Acq 13C NMR Acquisition (101 MHz, 298K, zgpg30) Start->Acq Proc Data Processing (Fourier Transform, Phase Correct) Acq->Proc Analyze Spectral Analysis (Peak Picking & Integration) Proc->Analyze Validate Structural Validation (Confirm Enamine Resonance via DEPT) Analyze->Validate

Caption: Self-validating workflow for the structural analysis of Ethyl 3-(methylamino)-2-butenoate using NMR.

Advanced Mechanistic Insights: Isomerism and Solvent Effects

Ethyl 3-(methylamino)-2-butenoate exists predominantly as the Z-isomer in non-polar solvents like CDCl₃. This thermodynamic preference is driven by strong intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen, which locks the molecule into a planar, highly conjugated six-membered pseudo-ring[3].

If the NMR is acquired in a highly polar, hydrogen-bond-disrupting solvent (e.g., DMSO-d₆), minor peaks corresponding to the E-isomer may emerge. The E-isomer lacks the stabilizing intramolecular hydrogen bond, altering the electronic distribution and causing slight downfield shifts in the α-carbon and upfield shifts in the carbonyl carbon.

Isomerization Z_Isomer Z-Isomer (Thermodynamically Stable) H_Bond Intramolecular H-Bonding (NH ··· O=C) Z_Isomer->H_Bond E_Isomer E-Isomer (Kinetically Accessible) Z_Isomer->E_Isomer Thermal Energy Solvent Polar Solvents (Disrupt H-Bonds) Solvent->E_Isomer Stabilizes

Caption: Thermodynamic relationship and solvent effects on the E/Z isomerism of β-enamino esters.

Conclusion

The ¹³C NMR spectrum of ethyl 3-(methylamino)-2-butenoate is a direct readout of its quantum mechanical state. By understanding the causality behind the extreme shielding of the α-carbon and employing self-validating multipulse NMR techniques like DEPT-135, researchers can conclusively map the structural and electronic properties of this vital synthetic intermediate.

References

  • ChemicalBook. Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9. ChemicalBook. 1

  • Benchchem. Ethyl 3-aminocrotonate | 626-34-6. Benchchem. 2

  • Maquestiau, A., & Vanden Eynde, J. J. Étude Comparative de la Réactivité de L'Acetoacetate D'Éthyle et du 3-Aminocrotonate D'Éthyle. ResearchGate. 3

Sources

Infrared Spectroscopic Profiling of Ethyl 3-(methylamino)-2-butenoate: Structural Dynamics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-(methylamino)crotonate) is a highly versatile β-enamino ester utilized extensively in the synthesis of heterocyclic pharmaceutical scaffolds. Accurate structural validation of this precursor is critical for downstream synthetic success. This technical guide provides an authoritative breakdown of its infrared (IR) spectroscopic signatures, explaining the fundamental causality behind its unique vibrational modes—specifically the profound effects of π-conjugation and intramolecular hydrogen bonding. Furthermore, it outlines a self-validating analytical protocol for robust data acquisition.

Structural Dynamics & Vibrational Causality

To accurately interpret the IR spectrum of ethyl 3-(methylamino)-2-butenoate, one must first understand its conformational reality. While imine-enamine tautomerism is theoretically possible for such systems, this molecule exists almost exclusively in the Z-enamine form.

This conformational lock is driven by the formation of a highly stable, six-membered pseudo-ring facilitated by strong intramolecular hydrogen bonding between the secondary amine proton (N-H) and the ester carbonyl oxygen (C=O)[1]. This structural dynamic dictates the infrared spectrum by altering the force constants of the involved bonds:

  • π-Electron Delocalization: The nitrogen lone pair donates electron density through the alkene and into the carbonyl group (enamine resonance). This increases the single-bond character of the C=O and C=C bonds, lowering their vibrational frequencies[2].

  • Hydrogen Bonding: The N-H ··· O=C interaction further weakens both the N-H bond and the C=O bond, causing significant red-shifts (shifts to lower wavenumbers) in their respective stretching frequencies[1].

G Struct Ethyl 3-(methylamino)-2-butenoate (Z-Enamine Form) HBond Intramolecular H-Bonding (N-H ··· O=C) Struct->HBond Conj π-Conjugation (N: -> C=C -> C=O) Struct->Conj NH_shift N-H Stretch Shift (~3280 cm⁻¹) HBond->NH_shift CO_shift C=O Stretch Shift (~1650 cm⁻¹) HBond->CO_shift Conj->CO_shift CC_shift C=C Stretch Shift (~1610 cm⁻¹) Conj->CC_shift

Fig 1: Structural effects of H-bonding and conjugation on IR spectral shifts.

Core Infrared Spectral Signatures

The IR spectrum of ethyl 3-(methylamino)-2-butenoate is characterized by several distinct, shifted bands that serve as diagnostic markers for its structural integrity.

The N-H Stretching Region

Standard secondary aliphatic amines typically exhibit a single, relatively sharp N-H stretching band between 3310–3350 cm⁻¹[3],[4]. However, in ethyl 3-(methylamino)-2-butenoate, the strong intramolecular hydrogen bond weakens the N-H bond. This lowers the force constant, shifting the absorption to a broader band centered around 3280–3300 cm⁻¹ [5]. The presence of only one band in this region confirms the secondary nature of the amine (methylamino group), distinguishing it from primary aminocrotonates which display a doublet (symmetric and asymmetric stretches)[3],[6].

The Carbonyl (C=O) and Alkene (C=C) Region

A standard, unconjugated aliphatic ester exhibits a C=O stretch near 1735 cm⁻¹. In this molecule, the frequency is severely depressed to approximately 1650 cm⁻¹ [7]. This massive ~85 cm⁻¹ shift is the hallmark of the β-enamino ester system[8]. The conjugated alkene (C=C) stretch appears strongly around 1610 cm⁻¹ , often appearing as a closely spaced doublet with the lowered carbonyl band[7].

The Fingerprint Region

The ester C-O stretches remain prominent in the fingerprint region. These asymmetric and symmetric stretching vibrations are typically observed as strong, multi-peak bands between 1100–1250 cm⁻¹ [3],[8]. Additionally, N-CH3 and aliphatic C-H stretching vibrations from the ethyl ester group appear just below 3000 cm⁻¹ (2800–2980 cm⁻¹)[5].

Quantitative Data Presentation

To facilitate rapid spectral interpretation and comparison, the quantitative IR data is summarized below.

Table 1: Key IR Vibrational Modes and Mechanistic Assignments

Vibrational ModeExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Causality
N-H Stretch 3280 - 3300Medium, BroadenedSecondary amine; bond weakened by intramolecular H-bond[3],[5].
C-H Stretches 2800 - 3000Weak to MediumAliphatic ester and N-methyl group C-H bonds[5].
C=O Stretch ~1650Strong, SharpEster carbonyl; force constant drastically lowered by π-conjugation and H-bonding[1],[7].
C=C Stretch ~1610Strong, SharpAlkene bond highly conjugated with the carbonyl system[7].
C-O Stretch 1100 - 1250Strong, Multi-peakEster C-O-C asymmetric and symmetric stretching[3].

Table 2: Comparative Shift Analysis (Unconjugated vs. Conjugated/H-Bonded)

Functional GroupStandard Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Net Shift (Δ cm⁻¹)
Secondary N-H ~3350~3280-70
Ester C=O ~1735~1650-85

Self-Validating FT-IR Analytical Protocol

To ensure high-fidelity data acquisition, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. Causality of Choice: ATR-FTIR is preferred over KBr pellets for liquid or low-melting enamino esters to prevent moisture absorption (hygroscopicity of KBr), which would artificially broaden the critical N-H stretching region and obscure H-bonding analysis[7].

Workflow Prep Sample Prep (Neat on ATR) Purge System Purge (N2 Gas) Prep->Purge Scan Data Acquisition (4000-400 cm⁻¹) Purge->Scan Process Spectral Processing (ATR & Baseline Corr.) Scan->Process

Fig 2: Standardized FT-IR data acquisition and processing workflow.

Step-by-Step Methodology
  • Instrument Readiness & Background Validation:

    • Action: Clean the diamond/ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

    • Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Checkpoint: Inspect the 3600-3200 cm⁻¹ and 2400-2300 cm⁻¹ regions of the background scan. The absolute absence of broad O-H bands and sharp CO₂ doublets confirms a clean crystal and a properly purged optical bench.

  • Sample Application:

    • Action: Deposit 1-2 drops of neat ethyl 3-(methylamino)-2-butenoate directly onto the ATR crystal. Ensure complete, bubble-free coverage of the sensor area.

  • Data Acquisition:

    • Action: Run the sample scan using identical parameters to the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution)[7].

  • Spectral Processing & Quality Control:

    • Action: Apply ATR correction (to account for the wavelength-dependent depth of penetration) and baseline correction.

    • Self-Validation Checkpoint: Verify the signal-to-noise ratio by examining the baseline at 2000-2200 cm⁻¹ (a region devoid of peaks for this molecule). A flat, noise-free baseline indicates optimal sample contact and sufficient scan accumulation.

Applications in Pharmaceutical Synthesis

Ethyl 3-(methylamino)-2-butenoate is a critical bifunctional building block. Its structure features a nucleophilic enamine nitrogen, an electrophilic ester carbonyl, and a highly reactive α-carbon[2]. In drug development, it is extensively utilized in multi-component cyclizations—such as the Hantzsch dihydropyridine synthesis and Biginelli-type reactions—to construct calcium channel blockers (e.g., analogs of Nicardipine or Felodipine) and other bioactive heterocyclic scaffolds[2],[8].

IR spectroscopy provides a rapid, non-destructive method for monitoring these reactions in real-time. Chemists validate reaction progress by tracking the disappearance of the characteristic 1650 cm⁻¹ enamino-ester carbonyl band and the emergence of new cyclic amide or ester bands associated with the final pharmaceutical product[2].

References

  • IR Spectroscopy Tutorial: Amines.orgchemboulder.com.
  • 24.10 Spectroscopy of Amines – Organic Chemistry.pressbooks.pub.
  • 24.10: Spectroscopy of Amines.Chemistry LibreTexts.
  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.Roskilde University (ruc.dk).
  • Infrared spectrum of N-methylethanamine.docbrown.info.
  • Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate.Benchchem.
  • Ethyl 3-aminocrotonate | 626-34-6.Benchchem.
  • 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...ResearchGate.

Sources

Mass Spectrometry of Ethyl 3-(methylamino)-2-butenoate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-(methylamino)crotonate, CAS 870-85-9) is a highly versatile enamine building block utilized extensively in the synthesis of N-heterocycles and active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, accurate mass spectrometric (MS) characterization of this compound is critical for structural validation, impurity profiling, and pharmacokinetic tracking.

As a Senior Application Scientist, I approach the mass spectrometric characterization of enamino esters not merely as a routine assay, but as a study of gas-phase ion dynamics. This whitepaper provides an in-depth mechanistic breakdown of the compound's ionization behavior, fragmentation causality, and a self-validating analytical workflow designed to eliminate common analytical artifacts.

Structural Dynamics & Gas-Phase Behavior

Ethyl 3-(methylamino)-2-butenoate ( C7​H13​NO2​ ) features a highly conjugated vinylogous urethane (enamine-ester) system[2]. This conjugation significantly impacts its stability, tautomeric equilibrium, and subsequent gas-phase fragmentation.

The presence of the secondary amine ( −NHCH3​ ) and the ester carbonyl allows for strong intramolecular hydrogen bonding. This interaction stabilizes the Z-isomer in both solution and the gas phase. Because the molecule is structurally rigid, the energy required for collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS) must be carefully calibrated to target the ester linkage without destroying the core enamine backbone.

Ionization Strategies: ESI vs. EI

The choice of ionization technique fundamentally alters the observed mass spectra, dictating whether the analyst observes intact pseudo-molecular ions or extensive structural cleavage[2].

Electrospray Ionization (ESI): In positive ion mode (ESI+), the secondary amine acts as a highly efficient proton acceptor, yielding a robust pseudo-molecular ion [M+H]+ [3]. The conjugated π -system delocalizes the positive charge across the nitrogen and oxygen atoms, making the precursor ion highly stable. This makes ESI+ the preferred mode for liquid chromatography-mass spectrometry (LC-MS) workflows.

Electron Ionization (EI): Under standard 70 eV EI conditions, the molecule undergoes hard ionization, producing a radical cation [M]•+ at m/z 143[2]. The excess internal energy rapidly drives fragmentation, which is governed by the thermodynamic stability of the resulting acylium and iminium ions.

Table 1: Predicted and Observed m/z Values for Key Adducts

Quantitative data summarizing the primary ions observed across different MS platforms[4].

Ionization ModeAdduct / IonTheoretical m/zPredicted Collision Cross Section (Ų)
ESI (+) [M+H]+ 144.1019131.9
ESI (+) [M+Na]+ 166.0839138.1
ESI (-) [M−H]− 142.0874132.3
EI (70 eV) [M]•+ 143.0941132.8
Mechanistic Fragmentation Causality (EI & CID)

Understanding the why behind a fragmentation pattern is essential for distinguishing Ethyl 3-(methylamino)-2-butenoate from its structural isomers.

EI Fragmentation Causality:

  • α -Cleavage (Loss of Ethoxy Radical): The most thermodynamically favorable pathway is the loss of the ethoxy group ( •OCH2​CH3​ , -45 Da) from the ester moiety. This yields a highly resonance-stabilized acylium ion at m/z 98[2].

  • Neutral Loss of Ethanol: A six-membered transition state facilitates a hydrogen transfer from the secondary amine to the ethoxy oxygen. This results in the neutral loss of ethanol (46 Da), producing an ion at m/z 97. This is a classic diagnostic hallmark of enamino esters.

  • Ester Cleavage: The complete loss of the ester group ( −COOC2​H5​ , 73 Da) leaves a stable nitrogen-containing fragment at m/z 70.

EI_Fragmentation M [M]•+ m/z 143 F1 [M - •OCH2CH3]+ m/z 98 M->F1 -45 Da (α-cleavage) F2 [M - EtOH]•+ m/z 97 M->F2 -46 Da (H-transfer) F3 [M - COOC2H5]+ m/z 70 M->F3 -73 Da (ester loss) F1->F3 -28 Da (-CO)

Primary EI-MS fragmentation pathways of Ethyl 3-(methylamino)-2-butenoate.

ESI-MS/MS (CID) Causality: Upon isolation of the [M+H]+ precursor (m/z 144.1) in a triple quadrupole (TQ) or Q-TOF system, collision-induced dissociation primarily targets the ester linkage[3]. The neutral loss of ethanol (46 Da) dominates at lower collision energies (10–15 eV), yielding a fragment at m/z 98.1. At higher collision energies (25–30 eV), the subsequent loss of carbon monoxide (28 Da) occurs, yielding m/z 70.1.

Self-Validating LC-MS/MS Analytical Protocol

To ensure reproducibility, the following protocol is optimized for the detection and quantification of Ethyl 3-(methylamino)-2-butenoate. Every step is designed as a self-validating system to prevent degradation and ensure high signal-to-noise ratios.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a Methanol:Water (50:50, v/v) diluent.

    • Causality: Enamines are susceptible to hydrolysis in highly aqueous, strongly acidic environments over prolonged periods. A 50% organic mixture prevents precipitation while minimizing hydrolytic degradation prior to injection.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source to maximize [M+H]+ yield in the ESI source. Acetonitrile is chosen over methanol because it provides sharper peak shapes and better resolution for conjugated systems.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Voltage: 20 V (Optimized to prevent premature in-source fragmentation of the labile ester group).

  • MRM Transitions (Quantification):

    • Quantifier: 144.1 98.1 (Collision Energy: 15 eV)

    • Qualifier: 144.1 70.1 (Collision Energy: 25 eV)

LCMS_Workflow S1 Sample Preparation (Dilution in MeOH/H2O, 50:50 v/v) S2 Chromatographic Separation (C18 Column, 0.1% FA / ACN Gradient) S1->S2 S3 Electrospray Ionization (ESI+) (Capillary: 3.5 kV, Temp: 350°C) S2->S3 S4 Tandem Mass Analysis (MRM) (Precursor m/z 144.1 -> 98.1 & 70.1) S3->S4 S5 Data Processing (Extracted Ion Chromatogram) S4->S5

Optimized LC-MS/MS analytical workflow for Ethyl 3-(methylamino)-2-butenoate.

Troubleshooting Isomerization & Source Artifacts

When analyzing enamino esters, analysts frequently encounter split peaks or poor reproducibility. These are rarely instrument failures, but rather chemical artifacts:

  • E/Z Isomerization (Split Peaks): While the compound exists predominantly as the Z-isomer due to intramolecular hydrogen bonding, exposure to highly polar solvents or elevated column temperatures (>45°C) can induce E/Z isomerization[5]. This manifests as a split or shouldered chromatographic peak. Solution: Maintain column temperatures at or below 40°C and utilize a rapid, steep gradient.

  • In-Source Fragmentation: The loss of ethanol (-46 Da) is highly facile. If the m/z 98 peak dominates the MS1 (Q1) scan instead of the m/z 144.1 precursor, the declustering potential (or cone voltage) is set too high. It must be lowered to preserve the intact pseudo-molecular ion before it enters the collision cell.

References
  • Title: 2-Butenoic acid, 3-(methylamino)-, ethyl ester - the NIST WebBook Source: nist.gov URL: [Link]

  • Title: 870-85-9 (C7H13NO2) - PubChemLite Source: uni.lu (PubChemLite Database) URL: [Link]

  • Source: google.com (Patents)

Sources

Tautomerism in β-enamino esters

Author: BenchChem Technical Support Team. Date: March 2026

Tautomeric Dynamics in β-Enamino Esters: Mechanistic Insights, Analytical Workflows, and Implications for Drug Development

Executive Summary

β-Enamino esters (enaminones) are highly versatile, ambident building blocks essential to modern organic synthesis and medicinal chemistry. Their utility in constructing complex heterocycles—such as pyrazoles, quinolines, and δ-lactams—stems directly from their unique tautomeric and isomeric behavior. This whitepaper provides an in-depth mechanistic analysis of the imine-enamine tautomerization in β-enamino esters, supported by computational thermodynamics, robust analytical validation protocols (NMR), and field-proven synthetic methodologies.

The Causality of Tautomeric Equilibria

When a β-keto ester condenses with a primary or secondary amine, the resulting product can theoretically exist in three distinct forms: the imine tautomer, the E-enamine, and the Z-enamine. However, empirical data and spectroscopic analysis confirm that the equilibrium is overwhelmingly shifted toward the enamine tautomer[1].

The causality behind this thermodynamic bias is the formation of a highly stabilized, six-membered pseudo-ring. This structure is locked in place by a robust intramolecular hydrogen bond between the enamine N–H proton and the ester carbonyl oxygen[1][2]. This Z-enamine configuration acts as a thermodynamic sink; it minimizes steric repulsion while maximizing molecular orbital overlap ( nN​→πC=C∗​ conjugation), creating a stable "push-pull" electron system. The tautomeric state directly dictates the molecule's reactivity trajectory, governing its behavior as either a nucleophile or an electrophile during downstream drug scaffold synthesis[3].

Computational Thermodynamics & Quantitative Data

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-311+G(d,p) level, provide a quantitative foundation for understanding these energy landscapes[2][4]. The intramolecular hydrogen bond in the Z-enamine lowers the ground state energy significantly compared to the E-isomer and the imine form.

Table 1: Relative Thermodynamic Stabilities & NMR Signatures of β-Enamino Ester Tautomers

Tautomeric / Isomeric StateRelative Free Energy (ΔG, kcal/mol)*Intramolecular H-Bond 1 H NMR Shift (N-H, ppm) 13 C NMR Shift (C-α, ppm)
Z-Enamine 0.0 (Reference)Strong (N-H···O=C)8.50 – 10.5085.0 – 95.0
E-Enamine +4.5 to +6.5None4.50 – 6.0090.0 – 100.0
Imine +8.0 to +12.0NoneN/A45.0 – 55.0

*Note: Energies are approximate values derived from standard DFT calculations for alkyl-substituted β-enamino esters.

Pathway Visualization

Tautomeric_Dynamics A β-Keto Ester + Primary Amine B Imine Tautomer (Kinetic Intermediate) A->B Condensation (-H2O) C E-Enamine (Unstable Isomer) B->C Tautomerization D Z-Enamine (Thermodynamic Sink) B->D Tautomerization C->D Isomerization (H-Bonding) E Aza-Annulation (Drug Scaffold) D->E Electrophilic Trapping

Figure 1: β-enamino ester tautomeric equilibrium and aza-annulation pathway.

Experimental Workflows & Self-Validating Protocols

To harness β-enamino esters for pharmaceutical development, researchers must accurately synthesize and analytically verify the target tautomer. The following protocols are engineered for high-fidelity reproducibility.

Protocol A: Ultrasound-Assisted Solvent-Free Synthesis

This green-chemistry approach leverages acoustic cavitation to overcome the activation barrier of imine-enamine tautomerization without the bulk heating that often leads to thermal degradation[2].

  • Equilibration & Mixing : In a dry 25 mL reaction vessel, combine 1.0 equivalent of the β-keto ester with 1.05 equivalents of the target primary amine. Causality: A slight stoichiometric excess of the amine drives the condensation equilibrium forward via Le Chatelier's principle.

  • Catalysis : Add 0.1 equivalents of glacial acetic acid. Causality: The weak acid selectively protonates the highly electronegative ketone carbonyl, increasing its electrophilicity without fully neutralizing the nucleophilic amine[1].

  • Ultrasonication : Subject the neat mixture to ultrasound irradiation (35 kHz) at ambient temperature for 20–40 minutes. Causality: Cavitation bubbles generate localized microscopic hotspots (extreme temperature and pressure) that rapidly accelerate dehydration and subsequent tautomerization[2].

  • Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). Validation metric: The product will exhibit intense UV activity at 254 nm due to the newly formed extended push-pull conjugated system, clearly distinguishing it from the UV-inactive starting β-keto ester.

  • Isolation : Remove the water byproduct and residual volatile amine under reduced pressure. Recrystallize the crude residue from cold ethanol to isolate the thermodynamically stable Z-enamine.

Protocol B: NMR Tautomeric Profiling

Because tautomerism is a dynamic equilibrium, improper analytical preparation can artificially alter the observed state.

  • Solvent Selection : Dissolve 15–20 mg of the purified β-enamino ester in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: Non-polar, non-hydrogen-bonding solvents like CDCl3​ preserve the native intramolecular hydrogen bond of the Z-enamine. Conversely, strongly coordinating solvents (e.g., DMSO- d6​ ) will actively compete for hydrogen bonding, artificially shifting the equilibrium toward the E-enamine or imine forms.

  • Acquisition : Acquire the 1 H NMR spectrum at 298 K. Ensure the relaxation delay ( D1​ ) is set to at least 2.0 seconds to allow for accurate integration of the exchangeable N–H proton.

  • Self-Validation (Spectral Analysis) :

    • Confirm Z-Enamine : Locate a highly deshielded, broad singlet between δ 8.50 and 10.50 ppm[1]. This extreme downfield shift is the definitive hallmark of a proton locked in a strong intramolecular hydrogen bond.

    • Verify Conjugation : Identify the vinylic α -proton, which will appear as a sharp singlet shifted upfield (near δ 4.50–5.50 ppm) due to the electron-donating effect of the enamine nitrogen.

    • Rule Out Imine : The complete absence of a methylene signal ( δ ~3.50 ppm) confirms that the imine tautomer is not present in detectable quantities.

Implications in Drug Development

The structural predictability of the Z-enamine tautomer makes it an invaluable precursor in medicinal chemistry. Because the enamine acts as a highly localized nucleophile at the α -carbon, it undergoes highly predictable electrophilic trapping.

A prime example is the aza-annulation of β-enamino esters with acrylate derivatives. This reaction leverages the stabilized enamine to stereoselectively form quaternary carbon centers, yielding heavily substituted δ -lactams[5][6]. These lactam architectures are privileged pharmacophores found in numerous anticonvulsant, antibacterial, and anti-inflammatory drug candidates[3]. Furthermore, the inherent diastereoselectivity of downstream modifications—such as electrochemical formylation—is directly governed by the strength of the hydrogen-bonding interactions established in the parent Z-enamine[7]. Understanding and controlling this tautomeric foundation is therefore a critical prerequisite for rational drug design.

References

  • ChemInform Abstract: Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. ResearchGate. 1

  • Decarboxylation of Aza-Annulation Products as a Synthetic Route to 3-Pyrrolin-2-ones and 1,2,3,4-Tetrahydropyridin-2-ones. ResearchGate.5

  • Synthesis of β-Enamino Acid and Heteroaryl Acetic Acid Derivatives by Pd-Catalyzed Carbonylation of α-Chloroimines and 2-Chloromethyl Aza-Heterocycles. ResearchGate.6

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. 3

  • Sustainable Electrochemical Formylation of Enamine through Decarboxylation of Glyoxylic Acid. ACS Publications. 7

  • “In water” diastereoselective [3+2] cycloaddition reaction: Clean and green synthesis of pyrrolo[1,2-a]quinolines. ResearchGate. 4

  • Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. ResearchGate. 2

Sources

Methodological & Application

Application Note: Condensation of β-Ketoesters with Primary Amines for β-Enamino Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of β-enamino esters (enaminones) via the condensation of β-ketoesters with primary amines is a foundational transformation in organic synthesis and drug development. These compounds serve as versatile, dual-reactivity building blocks for the construction of complex nitrogen-containing heterocycles, including pyrroles, quinolines, and 1,4-dihydropyridines (via the Hantzsch synthesis).

This application note provides an authoritative, in-depth guide to the mechanistic principles, thermodynamic drivers, and modern experimental protocols governing this condensation reaction. By transitioning from traditional acid-catalyzed methods to modern, solvent-free, and continuous-flow paradigms, researchers can achieve near-quantitative yields while adhering to green chemistry principles.

Mechanistic Causality & Chemoselectivity

To master this condensation, one must understand the underlying chemoselectivity and thermodynamic driving forces. The reaction between a β-ketoester (e.g., ethyl acetoacetate) and a primary amine is highly chemoselective for the ketone carbonyl over the ester carbonyl.

Causality of Chemoselectivity: The ester carbonyl carbon is less electrophilic due to resonance donation from the adjacent alkoxy oxygen, which partially neutralizes its positive charge. Consequently, the nucleophilic primary amine exclusively attacks the more electrophilic ketone carbonyl.

The Tautomeric Equilibrium: Following the initial nucleophilic attack, a hemiaminal intermediate is formed, which rapidly dehydrates to yield an imine. However, the imine is rarely the isolated product. Due to the presence of the adjacent α-protons and the ester group, the imine undergoes spontaneous tautomerization to the β-enamino ester. This tautomerization is thermodynamically driven by the formation of a highly stable, six-membered pseudo-ring facilitated by strong intramolecular hydrogen bonding between the enamine N-H proton and the ester carbonyl oxygen. This locks the molecule predominantly in the Z-isomer conformation.

Mechanism A β-Ketoester + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate B->C Dehydration (-H2O) D β-Enamino Ester (Z-isomer) C->D Tautomerization (H-Bonding)

Fig 1: Mechanistic pathway of β-enamino ester synthesis via condensation and tautomerization.

Optimization of Reaction Conditions

Historically, this condensation required refluxing in aromatic solvents (e.g., toluene) with a Dean-Stark apparatus to remove water and drive the equilibrium forward (Le Chatelier's principle), often utilizing Lewis or Brønsted acid catalysts (e.g., p-TsOH).

However, modern methodologies have demonstrated that this reaction can proceed efficiently under solvent-free conditions or via ultrasound assistance . Solvent-free conditions exploit the high local concentration of reactants, while the formation of the solid β-enamino ester product naturally drives the equilibrium forward by precipitating out of the liquid reactant mixture. Furthermore, continuous flow systems in aqueous media have been developed to scale this reaction safely for pharmaceutical manufacturing .

Table 1: Comparison of Condensation Methodologies
MethodologyCatalyst / AdditiveReaction TimeYield (%)Environmental ImpactScalability
Traditional Reflux p-TsOH / Toluene4 - 12 hours70 - 85%High (VOCs, Energy)Moderate
Solvent-Free (Batch) Silica gel or None10 - 60 mins85 - 98%Low (Green)High
Ultrasound-Assisted None (Aqueous/Neat)5 - 15 mins90 - 99%Low (Green)Moderate (Equipment limited)
Continuous Flow Homogeneous AcidResidence: <5 mins> 95%Very LowVery High (Pilot/Industrial)

Data synthesized from established green chemistry protocols for enaminone synthesis .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes and specific analytical markers are embedded within the steps to ensure the researcher can verify success in real-time without immediate reliance on complex instrumentation.

Workflow S1 1. Reagent Mixing (Equimolar Ratio) S2 2. Activation (Ultrasound / Heat) S1->S2 S3 3. Reaction Monitoring (TLC / Visual Cue) S2->S3 S4 4. Aqueous Work-up (Water Wash) S3->S4 Solidification / Depletion S5 5. Purification (Recrystallization) S4->S5

Fig 2: Step-by-step experimental workflow for the solvent-free synthesis of β-enamino esters.

Protocol A: Green Solvent-Free Synthesis (Room Temperature)

Objective: Synthesize ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine.

  • Equimolar Addition: In a 50 mL round-bottom flask, add ethyl acetoacetate (10.0 mmol, 1.30 g). Slowly add benzylamine (10.0 mmol, 1.07 g) dropwise while stirring.

    • Causality: Equimolar addition prevents the formation of unwanted amidation byproducts at the ester site, which can occur if the amine is in large excess.

  • Activation & Observation: Stir the neat mixture vigorously at room temperature (or apply mild ultrasound irradiation).

    • Self-Validation Cue: The reaction is exothermic. The flask will become warm to the touch. Within 10 to 30 minutes, the liquid mixture will become highly viscous and eventually solidify. This phase change is a direct macroscopic validation of product formation, as the highly hydrogen-bonded enamino ester has a significantly higher melting point than the liquid starting materials.

  • TLC Verification: Take a micro-aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Eluent: 80:20 Hexane:EtOAc).

    • Validation: The disappearance of the UV-inactive ethyl acetoacetate spot (visualized via KMnO4 stain) and the appearance of a strongly UV-active product spot confirms completion.

  • Work-up: Add 10 mL of ice-cold distilled water to the solidified mass. Triturate the solid to wash away any unreacted trace amine or water-soluble impurities. Filter the solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford analytically pure Z-ethyl 3-(benzylamino)but-2-enoate.

Analytical Validation & Data Interpretation

To confirm the structural integrity and the specific stereochemistry (Z-isomer) of the synthesized β-enamino ester, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The intramolecular hydrogen bond creates distinct, predictable shifts.

Table 2: Diagnostic ¹H NMR Chemical Shifts for β-Enamino Esters
Proton TypeExpected Shift (δ, ppm)MultiplicityDiagnostic Causality
Enamine N-H 8.50 - 10.50Broad singlet / doubletHighly deshielded due to strong intramolecular hydrogen bonding with the ester carbonyl oxygen. Validates Z-geometry.
Vinylic C-H (α-proton) 4.30 - 4.80SingletShielded relative to typical alkenes due to the electron-donating resonance effect of the enamine nitrogen.
Allylic CH₃ (β-methyl) 1.80 - 2.10SingletShifted slightly downfield compared to a standard alkane methyl due to proximity to the conjugated system.
Ester -OCH₂- 4.00 - 4.20QuartetStandard ester alkoxy protons, unaffected by tautomerization but useful for integration calibration.

Note: The presence of a sharp singlet around ~4.5 ppm (vinylic proton) and the absence of a methylene signal at ~3.4 ppm (active methylene of the starting β-ketoester) is the definitive proof of complete conversion from the keto-form to the enamine-form.

References

  • A Convenient and Effective Method for Synthesizing β-Amino-α,β-Unsaturated Esters and Ketones Yuanhe Gao, Qihan Zhang, Jiaxi Xu. Synthetic Communications, 2004, 34(5): 909-916. URL:[Link]

  • Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium Ramesh et al. Green Processing and Synthesis, 2012, 1(2). URL:[Link]

  • Ultrasound-Assisted Catalyst-free Synthesis of α,β-Unsaturated Amino Acid Esters and Unsaturated Amino Ketones Guoshu Xie. Current Green Chemistry, 2023, 10(2). URL:[Link]

Application Note: Regioselective Reactions of Ethyl 3-(methylamino)-2-butenoate with Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethyl 3-(methylamino)-2-butenoate is a highly versatile secondary β -enamino ester utilized extensively as a building block in the synthesis of complex heterocycles, including pyrazoles, pyridines, and indoles[1]. For drug development professionals and synthetic chemists, mastering the reactivity of this molecule is crucial. Its behavior is governed by its ambient nucleophilicity, meaning it possesses multiple reactive centers—specifically the nitrogen atom and the β -carbon of the enamine system (the C2 atom relative to the ester group)[2].

The Push-Pull Electronic Effect: The core reactivity of β -enamino esters stems from a strong "push-pull" conjugated system. The lone pair of electrons on the nitrogen atom donates electron density into the π -system (the "push"), while the ester carbonyl group withdraws electron density (the "pull"). This resonance stabilization significantly enhances the nucleophilicity of the C2 carbon atom.

Regioselectivity (C2 vs. N-Attack): While primary β -enamino esters often yield complex mixtures of N- and C-alkylated or acylated products, the presence of the N-methyl group in ethyl 3-(methylamino)-2-butenoate introduces critical steric hindrance at the nitrogen center. Consequently, reactions with electrophiles such as isocyanates, isothiocyanates, acyl chlorides, and quinones are directed almost exclusively to the C2 carbon atom[3]. This predictable regioselectivity is essential for designing robust, scalable synthetic routes for active pharmaceutical ingredients (APIs), such as the antiviral drug 4[4].

Key Reaction Pathways

The C2-nucleophilicity of ethyl 3-(methylamino)-2-butenoate enables three primary classes of reactions:

  • C2-Acylation: Reaction with acyl chlorides or fluorinated anhydrides yields α -acyl- β -enamino esters, which are valuable precursors for tri- and tetrasubstituted pyrazoles[5].

  • C2-Addition: Electrophilic addition to heterocumulenes (e.g., phenyl isocyanate or isothiocyanate) forms stable C-adducts without competing N-addition[2].

  • Cyclization (Nenitzescu Reaction): Reaction with p-benzoquinone derivatives facilitates a C-C bond formation followed by intramolecular cyclization, yielding 5-hydroxyindole derivatives[6].

ReactionPathways Enamine Ethyl 3-(methylamino)-2-butenoate (Ambient Nucleophile) C2_Attack C2-Carbon Attack (Favored due to N-Me steric hindrance) Enamine->C2_Attack Push-Pull Effect N_Attack N-Attack (Disfavored) Enamine->N_Attack Minor Pathway Acylation C2-Acylation (e.g., Acyl Chlorides, Anhydrides) C2_Attack->Acylation Addition C2-Addition (e.g., Isocyanates, Isothiocyanates) C2_Attack->Addition Cyclization Cyclization (e.g., Nenitzescu Reaction) C2_Attack->Cyclization Pyrazole Pyrazole Derivatives Acylation->Pyrazole + Hydrazine C_Adducts C-Adducts (Stable Intermediates) Addition->C_Adducts Indole Indole Derivatives (e.g., Arbidol Intermediates) Cyclization->Indole + p-Benzoquinone

Divergent synthetic pathways of Ethyl 3-(methylamino)-2-butenoate driven by C2-regioselectivity.

Quantitative Data: Regioselectivity Comparison

To illustrate the profound impact of N-substitution on the reaction trajectory, the table below summarizes the regioselectivity of various β -enamino esters when reacted with phenyl isocyanate and phenyl isothiocyanate[2],[3].

Starting β -Enamino EsterElectrophileMajor Reaction SiteProduct Distribution
Ethyl 3-amino-2-butenoatePhenyl IsocyanateN-atom & C2-atomMixture of N- and C-adducts
Ethyl 2-methyl-3-amino-2-butenoatePhenyl IsocyanateN-atomN-adduct exclusively
Ethyl 3-(methylamino)-2-butenoate Phenyl Isocyanate C2-atom C-adduct exclusively
Ethyl 3-(methylamino)-2-butenoate Phenyl Isothiocyanate C2-atom C-adduct exclusively

Note: The N-methyl group entirely suppresses N-addition, redirecting the electrophile to the C2 position. Conversely, substitution at the C2 position (as in ethyl 2-methyl-3-amino-2-butenoate) forces N-addition due to steric crowding at the carbon center[3].

Experimental Protocols

Protocol A: Synthesis of Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate (Nenitzescu Reaction)

This protocol describes the construction of the indole core, a critical intermediate in the synthesis of the antiviral drug Arbidol[4]. The reaction utilizes a Lewis acid catalyst to facilitate the initial Michael addition of the enamine to p-benzoquinone, followed by cyclization[6].

Causality & Validation: The strict temperature control (10–20 °C) during addition prevents uncontrolled exothermic polymerization of the quinone. The subsequent heating step (60–70 °C) provides the activation energy required for the intramolecular condensation and aromatization. The protocol is self-validating via Liquid Chromatography (LC) purity checks post-recrystallization.

Materials:

  • Ethyl 3-(methylamino)-2-butenoate (72.0 g)

  • p-Benzoquinone (60.0 g)

  • Zinc chloride ( ZnCl2​ , Lewis acid catalyst, 7.0 g)

  • 1,2-Dichloroethane (DCE, 600 mL)

  • Acetone/Water (for recrystallization)

Step-by-Step Procedure:

  • Preparation of the Quinone Solution: In a 1000 mL multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-benzoquinone in 1,2-dichloroethane[6].

  • Catalyst Addition: Add anhydrous zinc chloride to the solution and stir to ensure uniform dispersion. Cool the reaction mixture to 10–20 °C using an ice-water bath[6].

  • Enamine Addition: Place ethyl 3-(methylamino)-2-butenoate in the dropping funnel. Add it dropwise to the reaction mixture over a period of 2–3 hours, strictly maintaining the internal temperature between 10–20 °C[6].

  • Initial Maturation: After the addition is complete, maintain the reaction at 10–20 °C for an additional 4 hours to allow the initial C-C bond formation to reach completion[6].

  • Cyclization: Heat the reaction mixture to 60–70 °C and maintain this temperature for 4 hours. This thermal step drives the intramolecular cyclization to form the indole core[6].

  • Isolation: Cool the mixture back to 10–20 °C. Filter the precipitated crude product and wash the filter cake with cold 1,2-dichloroethane[6].

  • Purification: Transfer the crude solid to a clean flask. Add pure water (300 g) and acetone (300 mL). Heat to reflux (approx. 66 °C) for 1 hour, then cool to 10–20 °C. Filter the purified crystals, wash with 50% aqueous acetone, and dry at 85 °C.

  • Validation: Yield should be approximately 73.3% (86 g) with a purity of >98.3% by Liquid Chromatography[6].

Protocol B: Regioselective C2-Acylation with Fluorinated Anhydrides

This protocol outlines the synthesis of fluorinated α -acyl- β -enamino esters, which are direct precursors for5 (highly sought-after motifs in agrochemicals and pharmaceuticals)[5].

Causality & Validation: Pyridine is used as an acid scavenger to neutralize the generated fluorinated acetic acid, preventing the degradation of the acid-sensitive enamine. The reaction progress is self-validated by TLC monitoring of the starting material consumption.

Materials:

  • Ethyl 3-(methylamino)-2-butenoate (10.0 mmol)

  • Trifluoroacetic anhydride (TFAA, 11.0 mmol)

  • Pyridine (12.0 mmol)

  • Dichloromethane (DCM, anhydrous, 25 mL)

Step-by-Step Procedure:

  • Setup: In an oven-dried flask under an inert nitrogen atmosphere, dissolve ethyl 3-(methylamino)-2-butenoate in anhydrous DCM (20 mL).

  • Base Addition: Add pyridine to the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve TFAA in DCM (5 mL) and add it dropwise to the enamine solution over 30 minutes. The N-methyl group sterically blocks N-acylation, directing the electrophile to the C2 carbon[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the starting enamine.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Subsequent Transformation (Optional): The resulting crude ethyl 2-(trifluoroacetyl)-3-(methylamino)-2-butenoate can be directly reacted with alkyl hydrazines in ethanol to yield the corresponding isomeric fluorinated pyrazoles[5].

References

  • Title: Ethyl 3-(methylamino)
  • Title: CN111269168A - Preparation method of arbidol intermediate Source: Google Patents URL
  • Title: Étude Comparative de la Réactivité de L'Acetoacetate D'Éthyle et du 3-Aminocrotonate D'Éthyle Vis-A-Vis de Composes Pyrazoloniques Source: ResearchGate URL
  • Title: Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Source: ResearchGate URL

Sources

The Versatility of Ethyl 3-(Methylamino)-2-butenoate in the Synthesis of Key Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Building Block in Medicinal Chemistry

Ethyl 3-(methylamino)-2-butenoate is a highly versatile and valuable building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical interest.[1][2] Its unique structure, featuring a nucleophilic enamine moiety conjugated with an electrophilic ester group, provides a powerful platform for a diverse range of cyclization and functionalization reactions. This bifunctionality allows for the efficient construction of complex molecular architectures, including quinolones and pyridines, which form the core of numerous therapeutic agents.[1][3] This application note provides an in-depth technical guide on the utility of Ethyl 3-(methylamino)-2-butenoate in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The reactivity of Ethyl 3-(methylamino)-2-butenoate is primarily dictated by the enamine system. The nitrogen atom's lone pair of electrons delocalizes into the double bond, rendering the α-carbon strongly nucleophilic and susceptible to attack by a wide array of electrophiles. Simultaneously, the ester and the N-methyl groups provide steric and electronic modulation, influencing the regioselectivity and stereoselectivity of its reactions.

Core Application: Synthesis of Quinolone Antibacterial Scaffolds via Gould-Jacobs Reaction

The quinolone and fluoroquinolone class of antibiotics represents a cornerstone in the treatment of bacterial infections.[4][5][6] The 4-hydroxyquinoline (or 4-quinolone) core is the key pharmacophore responsible for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] The Gould-Jacobs reaction is a classical and highly effective method for the synthesis of this privileged scaffold.[7][8][9][10] While traditionally employing β-ketoesters and anilines, a powerful modification of this reaction utilizes pre-formed β-enamino esters like Ethyl 3-(methylamino)-2-butenoate for the cyclocondensation with anilines.

Mechanistic Rationale: The Gould-Jacobs Pathway

The synthesis of the 4-quinolone ring system via the Gould-Jacobs reaction using Ethyl 3-(methylamino)-2-butenoate proceeds through a two-stage mechanism:

  • Initial Condensation: The reaction commences with the nucleophilic attack of the aniline derivative's amino group on the electrophilic β-carbon of the enamino ester. This is followed by the elimination of methylamine, forming a more stable anilino-acrylate intermediate. This step is typically driven by heating.

  • Thermal Cyclization: At elevated temperatures (often >250 °C), the anilino-acrylate intermediate undergoes a 6-electron electrocyclization. This intramolecular reaction involves the attack of the aniline ring onto the ester carbonyl group, followed by the elimination of ethanol to form the quinolone ring system. This step is the key ring-forming event and is often the rate-determining step of the overall process.

The following diagram illustrates the generalized mechanism of the Gould-Jacobs reaction with a β-enamino ester:

Gould-Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Derivative Intermediate1 Anilino-acrylate Intermediate Aniline->Intermediate1 + Enaminoester Ethyl 3-(methylamino)-2-butenoate Enaminoester->Intermediate1 - Methylamine Intermediate1_c Anilino-acrylate Intermediate Quinolone 4-Hydroxyquinoline Derivative Intermediate1_c->Quinolone Heat (>250°C) - Ethanol

Caption: Generalized mechanism of the Gould-Jacobs reaction.

Protocol: Synthesis of a 4-Hydroxyquinoline-3-carboxylate Intermediate

This protocol describes the synthesis of a key 4-hydroxyquinoline-3-carboxylate intermediate, a direct precursor to various quinolone antibiotics, through the cyclocondensation of a substituted aniline with Ethyl 3-(methylamino)-2-butenoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloroaniline127.5712.76 g0.10
Ethyl 3-(methylamino)-2-butenoate143.1814.32 g0.10
Diphenyl ether170.21100 mL-
Dowtherm A-50 mL-
Ethanol46.07As needed-
10% Aqueous Sodium Hydroxide-As needed-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • Condensation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, combine 3-chloroaniline (12.76 g, 0.10 mol) and Ethyl 3-(methylamino)-2-butenoate (14.32 g, 0.10 mol).

  • Heat the mixture to 130-140 °C for 1 hour. Methylamine will distill off during this period.

  • Cyclization: To the hot reaction mixture, add a mixture of diphenyl ether (100 mL) and Dowtherm A (50 mL).

  • Increase the temperature to 250-260 °C and maintain for 30 minutes. The mixture will become a slurry.

  • Cool the reaction mixture to below 100 °C and add petroleum ether (100 mL) to precipitate the product.

  • Filter the solid product, wash with petroleum ether, and then with ethanol to obtain the crude ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate.

  • Hydrolysis (optional, for the free acid): Suspend the crude ester in 10% aqueous sodium hydroxide (100 mL) and reflux for 2 hours.

  • Cool the solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 2-3 to precipitate the 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Expected Yield: 70-80% for the carboxylic acid.

Application in the Synthesis of Pyridine and Pyrimidine Derivatives

Ethyl 3-(methylamino)-2-butenoate is also a key precursor for the synthesis of other important heterocyclic systems, such as pyridines and pyrimidines, which are prevalent in a wide range of pharmaceuticals.

Synthesis of a Key Pyridine Intermediate for 5-Hydroxyomeprazole

5-Hydroxyomeprazole is a metabolite of the widely used proton-pump inhibitor, omeprazole. The synthesis of a key pyridine intermediate for this molecule can be efficiently achieved using a close analog, Ethyl 3-amino-2-methylbut-2-enoate, showcasing the utility of this class of reagents.[11][12]

Omeprazole_Intermediate_Workflow Start Ethyl 3-amino-2-methylbut-2-enoate + Diethyl propanedioate Reaction Cyclocondensation (Reflux in 2-Propanol/Toluene) Start->Reaction Product Ethyl 2-hydroxy-5,6-dimethyl-4-oxo- 1,4-dihydropyridine-3-carboxylate Reaction->Product Application Key Intermediate for 5-Hydroxyomeprazole Synthesis Product->Application

Caption: Workflow for the synthesis of a 5-Hydroxyomeprazole intermediate.

Protocol: Synthesis of Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

This protocol is adapted from a documented synthesis and demonstrates the cyclocondensation reaction to form the pyridine core.[12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Ethyl 3-amino-2-methylbut-2-enoate143.181991.39
Diethyl propanedioate160.172221.39
2-Propanol60.10460 mL-
Toluene92.14400 mL-

Procedure:

  • In a reaction vessel maintained under an argon atmosphere, charge 2-propanol (460 mL) and toluene (100 mL).

  • Add diethyl propanedioate (222 g, 1.39 mol) to the solvent mixture over 30 minutes at 50 °C.[12]

  • In a separate flask, dissolve Ethyl 3-amino-2-methylbut-2-enoate (199 g, 1.39 mol) in toluene (300 mL).[12]

  • Add the toluene solution of the enaminoester to the reaction mixture over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, reduce the solvent volume under reduced pressure.

  • Wash the residue with water (3 x 200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove impurities.

  • Acidify the aqueous layer to a pH of 7 to precipitate the product.

  • Isolate the solid product by filtration and dry to yield Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate.[11]

General Approach to Pyrimidine Synthesis

The synthesis of pyrimidines from Ethyl 3-(methylamino)-2-butenoate involves its reaction as a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment, such as urea, thiourea, or guanidine.[13] This cyclocondensation reaction is a fundamental and widely used method for constructing the pyrimidine ring.

The general reaction scheme is as follows:

Pyrimidine_Synthesis Enaminoester Ethyl 3-(methylamino)- 2-butenoate Pyrimidine Substituted Pyrimidine Enaminoester->Pyrimidine NCN_reagent N-C-N Reagent (e.g., Urea, Guanidine) NCN_reagent->Pyrimidine

Caption: General scheme for pyrimidine synthesis.

Conclusion

Ethyl 3-(methylamino)-2-butenoate has proven to be an exceptionally useful and versatile synthon in the field of pharmaceutical chemistry. Its ability to readily participate in cyclocondensation reactions, such as the Gould-Jacobs reaction for quinolone synthesis and various routes to pyridine and pyrimidine derivatives, underscores its importance. The protocols and mechanistic insights provided in this application note are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this powerful building block in the synthesis of novel and existing pharmaceutical agents. The continued exploration of the reactivity of Ethyl 3-(methylamino)-2-butenoate and its analogs will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics.

References

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. Semantic Scholar. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Synthesis of enaminones, enamino esters and related compounds. ResearchGate. [Link]

  • Formation of quinolines 4 a–4 g by the reactions 1 d–1 h with various... ResearchGate. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. PubMed. [Link]

  • (PDF) Quinolones:Synthesis and antibacterial activity. ResearchGate. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and antibacterial evaluation of certain quinolone derivatives. PubMed. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

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  • Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. PubMed. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. [Link]

  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. [Link]

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  • Gould-Jacobs reaction. wikidoc. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

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  • Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. ResearchGate. [Link]

  • Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Note: Synthesis of Fluoroalkyl-Pyrazole Agrochemicals via Ethyl 3-(methylamino)-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Compound Focus: Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9)[1] Application: Core building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and insecticidal pyridazine derivatives[2][3].

Introduction & Chemical Causality

Fluorine substitution plays a transformative role in modern agrochemical design, enhancing metabolic stability, lipophilicity, and target binding affinity. A dominant class of modern crop protection agents—the Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad)—relies heavily on a fluoroalkyl-substituted pyrazole-4-carboxylic acid core[2].

While traditional syntheses utilizing standard 1,3-diketones (like ethyl acetoacetate) suffer from poor regioselectivity during cyclization with hydrazines, the use of Ethyl 3-(methylamino)-2-butenoate provides an elegant, causality-driven solution. By pre-installing a methylamino group at the β -position, the enamine carbon becomes highly nucleophilic, allowing for precise, regioselective acylation with fluorinated anhydrides[2]. Subsequently, the leaving-group ability of the methylamino moiety directs the nucleophilic attack of alkyl hydrazines, overwhelmingly favoring the formation of the desired 1,3-dialkyl-5-fluoroalkyl-pyrazole isomer. This eliminates the need for tedious chromatographic separations at scale, making it an ideal workflow for multigram and industrial-scale agrochemical synthesis[2].

Furthermore, enaminone derivatives of this class are highly versatile, serving as precursors not only for pyrazoles but also for highly active insecticidal and fungicidal pyridazine derivatives targeting agricultural pathogens like Aphis fabae and Puccinia polysora[3].

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the three-stage synthesis of a key SDHI precursor: 1,3-dimethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid .

Protocol A: Regioselective Acylation of the Enaminone

Objective: Synthesize Ethyl 2-(difluoroacetyl)-3-(methylamino)-2-butenoate.

  • Step 1: Charge a flame-dried 500 mL round-bottom flask with Ethyl 3-(methylamino)-2-butenoate (100 mmol, 14.3 g) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Step 2: Add anhydrous pyridine (120 mmol, 9.7 mL). Causality: Pyridine acts as an acid scavenger to neutralize the difluoroacetic acid byproduct, preventing the premature acidic hydrolysis of the delicate enaminone intermediate.

  • Step 3: Cool the mixture to 0 °C using an ice bath. Dropwise, add difluoroacetic anhydride (DFAA, 110 mmol, 19.1 g) over 30 minutes.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a new, UV-active spot ( Rf​≈0.6 ) confirms completion.

  • Step 5: Quench with saturated aqueous NaHCO3​ (100 mL), extract the organic layer, dry over MgSO4​ , and concentrate under reduced pressure to yield the crude fluoroacyl enaminone.

Protocol B: Regiocontrolled Cyclization

Objective: Synthesize Ethyl 1,3-dimethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate.

  • Step 1: Dissolve the crude intermediate from Protocol A in absolute ethanol (150 mL). Causality: Ethanol provides a protic environment that facilitates the solubility of both the enaminone and the hydrazine, promoting the cyclization kinetics.

  • Step 2: Cool to 0 °C and slowly add methylhydrazine (110 mmol, 5.07 g).

  • Step 3: Heat the mixture to reflux (78 °C) for 6 hours. The pre-installed methylamino group directs the hydrazine attack, ensuring high regioselectivity.

  • Validation Check: Take an aliquot for 19F NMR. The presence of a distinct doublet around -115 ppm confirms the formation of the pyrazole-bound −CF2​H group.

  • Step 4: Evaporate the solvent, partition between DCM and water, and concentrate the organic layer.

Protocol C: Saponification to the Agrochemical API Precursor

Objective: Hydrolyze the ester to yield the free pyrazole-4-carboxylic acid.

  • Step 1: Dissolve the pyrazole ester in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v, 100 mL).

  • Step 2: Add sodium hydroxide (NaOH, 200 mmol, 8.0 g) and stir at 60 °C for 3 hours. Causality: The biphasic THF/water system ensures the lipophilic ester remains solvated while reacting with the aqueous hydroxide ions.

  • Step 3: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 using 6M HCl.

  • Step 4: Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50 °C.

  • Validation Check: Confirm product purity via 1H NMR. The complete disappearance of the ethyl ester signals (a quartet at 4.2 ppm and a triplet at 1.3 ppm) validates successful saponification.

Quantitative Data: Acylation & Cyclization Efficiency

The choice of the fluorinated anhydride directly impacts the yield and regioselectivity of the pyrazole cyclization step. The table below summarizes the quantitative outcomes when utilizing Ethyl 3-(methylamino)-2-butenoate as the starting scaffold[2].

Fluorinated Acylating AgentTarget Agrochemical MoietyIsolated Yield (Steps A+B)Regioselectivity (Desired:Undesired)
Trifluoroacetic Anhydride (TFAA) −CF3​ Pyrazoles88%> 95 : 5
Difluoroacetic Anhydride (DFAA) −CF2​H Pyrazoles (SDHIs)85%> 98 : 2
Chlorodifluoroacetic Anhydride −CF2​Cl Pyrazoles81%> 90 : 10
Pentafluoropropionic Anhydride −CF2​CF3​ Pyrazoles76%> 92 : 8

Note: Regioselectivity is determined by crude 19F NMR integration prior to purification.

Workflows and Mechanistic Pathways

Synthetic Workflow Diagram

The following diagram illustrates the chemical transformation from the enaminone starting material to the final SDHI fungicide active ingredient.

G A Ethyl 3-(methylamino)-2-butenoate (Starting Material) B Acylation (Fluoroacetic Anhydride) A->B Protocol A C Fluoroacyl Enaminone Intermediate B->C D Cyclization (Methylhydrazine) C->D Protocol B E Fluoroalkyl Pyrazole-4-carboxylate (Ester) D->E F Hydrolysis (NaOH, then HCl) E->F Protocol C G Fluoroalkyl Pyrazole-4-carboxylic acid (Key Agrochemical Building Block) F->G H Amidation (Substituted Aniline) G->H API Coupling I SDHI Fungicide (e.g., Fluxapyroxad analog) H->I

Caption: Workflow for synthesizing SDHI fungicides from Ethyl 3-(methylamino)-2-butenoate.

Biological Mechanism of Action (SDHI)

Once the pyrazole-4-carboxylic acid is coupled with an aniline to form the final fungicide, it acts upon fungal pathogens via the following biological pathway.

Pathway A SDHI Fungicide (Active Ingredient) B Fungal Mitochondria (Target Site) A->B Penetration C Succinate Dehydrogenase (Complex II) B->C Localization D Ubiquinone Binding Site (Competitive Inhibition) C->D High Affinity Binding E Electron Transport Chain Arrested D->E Blocks Respiration F ATP Depletion E->F Causes G Arrest of Fungal Growth & Pathogen Death F->G Results in

Caption: Mechanism of action of SDHI fungicides synthesized from the pyrazole precursor.

References

  • ResearchGate. Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Retrieved from: [Link]

  • ResearchGate. An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Retrieved from: [Link]

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Protocol for the synthesis of substituted pyridinones using enamino esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Substituted Pyridinones from Enamino Esters

Abstract: The substituted pyridinone core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous natural products and pharmaceutical agents.[1][2] This guide provides a detailed protocol for the synthesis of substituted pyridinones, leveraging the versatile reactivity of β-enamino esters. We will explore the mechanistic underpinnings of the synthesis, provide a robust step-by-step experimental protocol, and discuss the scope and potential modifications of the reaction. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to constructing these valuable heterocyclic compounds.

Introduction: The Significance of Pyridinones

Pyridinone and its derivatives are fundamental building blocks in organic synthesis due to their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2] Their synthesis has been a long-standing area of interest, with numerous methods developed over the years. Among these, strategies employing β-enamino esters as key synthons are particularly attractive due to the ready availability of starting materials and the inherent reactivity of the enamine and ester functionalities, which allows for controlled and predictable cyclization pathways.[3][4][5]

This application note focuses on a highly efficient and straightforward method: the reaction of β-enamino esters with 1,3-dicarbonyl compounds, such as acetylacetone, to construct the pyridinone ring. This approach represents a variation of classical pyridine syntheses, tailored for the direct formation of the pyridinone core.[5][6]

Mechanistic Insights: The Pathway to Pyridinone Formation

The synthesis of a 3-acetyl-4-aryl-6-methyl-1,2-dihydropyridin-2-one from a β-enamino ester and acetylacetone proceeds through a cascade of well-understood organic reactions. The overall transformation is a condensation-cyclization sequence.

Causality Behind the Mechanism: The reaction is typically catalyzed by a weak acid (acetic acid) and utilizes a source of ammonia (ammonium acetate), which participates directly in the ring formation.

  • Initial Condensation (Knoevenagel-type): The reaction initiates with the condensation between the enamino ester and acetylacetone. The acidic medium facilitates the activation of the carbonyl groups of acetylacetone.

  • Intramolecular Cyclization: The intermediate formed possesses both a nucleophilic nitrogen and an electrophilic ester carbonyl. An intramolecular nucleophilic attack by the nitrogen atom onto the ester carbonyl group leads to a cyclic intermediate.

  • Dehydration/Aromatization: Subsequent elimination of water and ethanol drives the reaction towards the formation of the stable, conjugated pyridinone ring system.

The diagram below illustrates this proposed mechanistic pathway.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway EnaminoEster β-Enamino Ester Intermediate1 Initial Condensation (Michael Addition) EnaminoEster->Intermediate1 Acetylacetone Acetylacetone Acetylacetone->Intermediate1 Catalyst AcOH / NH₄OAc Catalyst->Intermediate1 Catalysis Intermediate2 Cyclic Intermediate (Intramolecular Amidation) Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyridinone Intermediate2->Product Dehydration & Aromatization

Caption: Proposed mechanism for pyridinone synthesis.

Experimental Protocol: Synthesis of 3-acetyl-6-methyl-4-(4-nitrophenyl)-1,2-dihydropyridin-2-one

This protocol is adapted from established procedures for the reaction of β-enamino esters with acetylacetone.[4][5][6] It provides a reliable method for synthesizing a representative substituted pyridinone.

3.1. Materials and Reagents

  • β-Enamino Ester: Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate

  • 1,3-Dicarbonyl: Acetylacetone (2,4-pentanedione)

  • Catalyst/Nitrogen Source: Ammonium acetate (NH₄OAc)

  • Solvent: Glacial acetic acid (AcOH)

  • Purification Solvents: Dimethylformamide (DMF), Ethanol (EtOH)

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) for reaction monitoring

3.3. Step-by-Step Procedure

The overall workflow for this synthesis is outlined below.

Caption: Experimental workflow for pyridinone synthesis.

  • Reagent Charging: To a 100 mL round-bottom flask, add the β-enamino ester (e.g., ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate, 4.0 mmol), acetylacetone (4.0 mmol), and ammonium acetate (6.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask. The acetic acid serves as both the solvent and a co-catalyst for the condensation.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 6 hours.

    • Rationale: Heating is necessary to overcome the activation energy for the condensation and cyclization steps. The 6-hour duration is typically sufficient for the reaction to reach completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A solid product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with a small amount of cold ethanol to remove residual acetic acid and other soluble impurities.

  • Purification: For higher purity, recrystallize the crude product from a mixture of DMF and ethanol (e.g., 1:3 ratio).[4]

  • Drying: Dry the purified crystals under vacuum to obtain the final product, 3-acetyl-6-methyl-4-(4-nitrophenyl)-1,2-dihydropyridin-2-one.

3.4. Characterization The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For the example product, a molecular ion peak at m/z = 272 would be expected in the mass spectrum.[5]

Reaction Scope, Variations, and Troubleshooting

4.1. Substrate Scope

The described protocol is versatile and can be applied to a range of substituted β-enamino esters and 1,3-dicarbonyl compounds.

Enamino Ester Substituent (Aryl)1,3-Dicarbonyl PartnerExpected Product TypeTypical Yields
PhenylAcetylacetone4-Phenyl-pyridinoneGood
4-NitrophenylAcetylacetone4-(4-Nitrophenyl)-pyridinone~70%[4]
4-MethoxyphenylAcetylacetone4-(4-Methoxyphenyl)-pyridinoneGood
PhenylEthyl Acetoacetate4-Phenyl-pyridinone derivativeModerate-Good
Various Aryl/AlkylVarious β-keto estersDiverse substituted pyridinonesVariable

4.2. Protocol Variations and Enhancements

  • Microwave-Assisted Synthesis: To significantly reduce reaction times and potentially improve yields, microwave irradiation can be employed.[7][8] Reactions that take several hours under conventional heating can often be completed in minutes in a dedicated microwave synthesizer.[8][9] This is particularly valuable for high-throughput synthesis and library generation.

  • Alternative Catalysts: While acetic acid and ammonium acetate are effective, other catalytic systems can be explored. For related pyridine syntheses, Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) have been shown to effectively catalyze the cyclodehydration step, sometimes under milder conditions.[10][11][12][13]

  • Solvent-Free Conditions: In some cases, particularly with microwave assistance, the reaction can be run under solvent-free conditions, offering a greener chemistry approach.[8][9]

4.3. Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Consider using microwave heating to drive the reaction to completion.[7]
Side reactions (e.g., polymerization).Ensure reagents are pure. Consider lowering the reaction temperature and extending the time, or explore a milder catalyst system.
Product Fails to Precipitate Product is soluble in the reaction mixture.Pour the cooled reaction mixture into cold water to induce precipitation.[4]
Purification Difficulties Impurities co-crystallize with the product.Perform a second recrystallization with a different solvent system. If necessary, purify by column chromatography on silica gel.[14]
Conclusion

The synthesis of substituted pyridinones from β-enamino esters and 1,3-dicarbonyl compounds is a robust and highly adaptable method for accessing this important class of heterocycles. The protocol detailed herein provides a reliable starting point for laboratory synthesis, offering good yields and operational simplicity. By understanding the underlying mechanism and exploring variations such as microwave-assisted heating and alternative catalysts, researchers can further optimize this reaction to suit a wide range of substrates and synthetic goals, facilitating advancements in medicinal chemistry and materials science.

References
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020, October 22). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved from [Link]

  • Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571. Retrieved from [Link]

  • Bagley, M. C., et al. (n.d.). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

  • Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Letters, 13(19), 5156–5159. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives. Retrieved from [Link]

  • Organic Letters. (2011, August 31). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of β-enamino esters. Retrieved from [Link]

  • Al-Zaydi, S. A. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4339-4349. Retrieved from [Link]

  • Organic Letters. (2026, February 13). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. Retrieved from [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enaminones, enamino esters and related compounds. Retrieved from [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Organic Letters. (2012, May 31). Rhenium-Catalyzed Regioselective Synthesis of Multisubstituted Pyridines from β-Enamino Ketones and Alkynes via C–C Bond Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020, October 22). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved from [Link]

  • Organic Letters. (2011, July 26). Enantiospecific Synthesis of Pyridinones as Versatile Intermediates toward Asymmetric Piperidines. Retrieved from [Link]

  • Govindh, B., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(4), 305. Retrieved from [Link]

  • Semantic Scholar. (2010, June 15). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. Retrieved from [Link]

  • MDPI. (2010, June 15). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Access to 2-pyridinones comprising enaminonitriles via AgOAc promoted cascade reactions of thioesters with aminomethylene malononitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Letters. (2025, March 18). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005, January 22). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. Retrieved from [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101. Retrieved from [Link]

  • Sussex Figshare. (2017, October 4). Synthesis and properties of pyridine containing drugs and heterocycles. Retrieved from [Link]

  • Jetir.Org. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. Retrieved from [Link]

  • PubMed. (2010, June 15). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). Retrieved from [Link]

  • ACS Omega. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Retrieved from [Link]

  • ResearchGate. (2026, February 7). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

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Application Note: Catalytic Enantioselective α-Amination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The α-amination of β-keto esters is a pivotal transformation in modern synthetic organic chemistry, providing direct access to chiral α-amino acid derivatives. These structural motifs are indispensable building blocks for peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs)[1]. Unlike simple enolates, the 1,3-dicarbonyl system of β-keto esters presents unique challenges regarding chemoselectivity (O-attack vs. N-attack) and stereocontrol.

To overcome these challenges and establish a self-validating, robust methodology, two distinct catalytic paradigms have proven highly effective:

  • Bifunctional Organocatalysis: Utilizing guanidine-bisurea catalysts with dialkyl azodicarboxylates. The guanidine moiety acts as a Brønsted base to generate the chiral enolate, while the bisurea motif activates the electrophilic azodicarboxylate via hydrogen bonding. This dual activation creates a highly organized, rigid transition state that dictates excellent facial selectivity [2].

  • Lewis Acid Catalysis with In Situ Electrophiles: Employing Mg(OTf)₂ or Cu(I) complexes with nitrosocarbonyls or azodicarboxylates. Because nitrosocarbonyls are highly unstable and prone to dimerization, they must be generated in situ from hydroxylamines and MnO₂. The oxophilic Mg(II) center coordinates the β-keto ester, ensuring strict N-selectivity (>20:1) over O-selectivity during the electrophilic attack [3].

Experimental Design & Causality

A successful amination protocol requires strict adherence to specific physicochemical parameters. As an application scientist, it is critical to understand why these parameters are chosen:

  • Solvent Selection: Non-polar or moderately polar aprotic solvents (e.g., anhydrous toluene, CH₂Cl₂) are mandatory. Protic solvents disrupt the delicate hydrogen-bonding network in organocatalytic transition states, leading to a precipitous drop in enantiomeric excess (ee) and reaction rate.

  • Temperature Control: Reactions are typically conducted at sub-ambient temperatures (-20 °C to 0 °C). Lower temperatures suppress background (uncatalyzed) racemic pathways and rigidify the catalyst-substrate complex, significantly enhancing stereodiscrimination.

  • Order of Addition: The β-keto ester must be pre-incubated with the catalyst to ensure complete enolate formation and coordination before the electrophile is introduced. Premature addition of the electrophile causes localized concentration spikes, promoting non-selective background reactions.

Workflows & Mechanistic Pathways

G cluster_0 Bifunctional Activation Mode A β-Keto Ester D Guanidinium-Enolate Ion Pair A->D Deprotonation B Azodicarboxylate (Electrophile) E H-Bonded Electrophile Complex B->E H-Bonding C Guanidine-Bisurea Catalyst C->D Base Function C->E Urea Function F Highly Ordered Transition State D->F E->F F->C Catalyst Release G Chiral α-Amino β-Keto Ester F->G C-N Bond Formation & Proton Transfer

Fig 1. Bifunctional activation mode in the organocatalytic α-amination of β-keto esters.

Workflow Step1 Step 1: Preparation Dry solvent & inert atm. Catalyst loading Step2 Step 2: Activation Stir β-keto ester with catalyst (10-30 min) Step1->Step2 Step3 Step 3: Amination Dropwise addition of electrophile at -20°C Step2->Step3 Step4 Step 4: Quench & Isolate Flash chromatography (Hexane/EtOAc) Step3->Step4 Step5 Step 5: Validation HPLC (Chiralpak) NMR (1H, 13C) Step4->Step5

Fig 2. Experimental workflow for the catalytic asymmetric α-amination of β-keto esters.

Detailed Experimental Protocols

Protocol A: Organocatalytic Asymmetric α-Amination

Target: Synthesis of chiral α-hydrazino β-keto esters using dialkyl azodicarboxylates.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere, dissolve the guanidine-bisurea bifunctional organocatalyst (10 mol%) in anhydrous toluene to achieve a 0.1 M concentration relative to the substrate.

  • Activation: Add the cyclic β-keto ester (1.0 equiv, e.g., 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) to the solution. Stir at room temperature (23 °C) for 15 minutes. Rationale: This pre-incubation allows for complete enolate equilibration.

  • Cooling: Transfer the reaction vessel to a cryocooler or a dry ice/ethylene glycol bath set to -20 °C. Allow 10 minutes for thermal equilibration.

  • Amination: Add di-tert-butyl azodicarboxylate (DBAD, 1.1 equiv) dropwise over 5 minutes. The slight stoichiometric excess ensures complete conversion without complicating downstream purification.

  • Monitoring & Quenching: Stir the mixture at -20 °C for 12–24 hours. Monitor reaction completion via TLC (Hexane/EtOAc 3:1, visualized with UV and KMnO₄ stain). Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl (2 mL).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the highly enantioenriched α-amino derivative.

Protocol B: Mg-Catalyzed Direct Amination using Nitrosocarbonyls

Target: Synthesis of α-hydroxyamino quaternary stereocenters.

  • Catalyst Complexation: In a dry reaction vial, combine Mg(OTf)₂ (6 mol%), a chiral ligand (e.g., a chiral N,N'-dioxide, 7.2 mol%), and anhydrous CH₂Cl₂. Stir for 30 minutes at 23 °C to pre-form the active Lewis acid complex [4].

  • Substrate Addition: Add the β-keto ester (0.1 mmol, 1.0 equiv) and stir for an additional 10 minutes to form the magnesium-enolate complex.

  • In Situ Generation: Add the N-Boc-hydroxylamine (1.2 equiv) followed by activated MnO₂ (4.8 equiv). Rationale: MnO₂ oxidizes the hydroxylamine to the reactive nitrosocarbonyl in situ. This maintains a low steady-state concentration, allowing the amination cross-reaction to outcompete nitrosocarbonyl dimerization[3].

  • Reaction: Stir vigorously at 23 °C for 16 hours. The extreme oxophilicity of Mg(II) ensures the nitrosocarbonyl attacks exclusively via its nitrogen atom.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove manganese salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes expected quantitative outcomes across different catalytic systems and substrate classes, demonstrating the versatility of these methodologies.

EntrySubstrate TypeCatalyst SystemElectrophileYield (%)ee (%)Chemoselectivity (N:O)
1Cyclic β-keto ester (Indanone)Guanidine-BisureaDBAD9896N/A (N-only)
2Acyclic β-keto esterGuanidine-BisureaDBAD8592N/A (N-only)
3Cyclic β-keto ester (Tetralone)Mg(OTf)₂ / Chiral LigandNitrosocarbonyl9495> 20:1
4β-Keto amideN,N′-dioxide/Cu(I)Azodicarboxylate9895N/A (N-only)
5β-Keto esterChiral Calcium PhosphateAzodicarboxylate9999N/A (N-only)

(Data synthesized from references[1],[3],[4],[2])

Analytical Validation & Troubleshooting

To maintain scientific integrity, every protocol must act as a self-validating system. Implement the following analytical checks:

  • Self-Validating Systems:

    • Chiral HPLC Validation: The absolute enantiomeric excess must be validated using chiral stationary phases (e.g., Chiralpak AD-H or AS-H). Crucial Step: Always synthesize and run a racemic standard (using an achiral catalyst like Et₃N or achiral Mg(OTf)₂) to establish baseline retention times and confirm baseline peak separation before analyzing the chiral product.

    • NMR Spectroscopy for Chemoselectivity: ¹H NMR is critical for confirming chemoselectivity in nitrosocarbonyl aminations. N-attack yields an α-N(OH)Boc group (exhibiting a distinct N-OH proton that is exchangeable with D₂O), whereas O-attack yields an α-O-NHBoc group.

  • Troubleshooting Common Failure Modes:

    • Depressed Enantioselectivity (Low ee): Often caused by trace moisture disrupting the hydrogen-bond network. Ensure solvents are strictly anhydrous and use freshly activated 4Å molecular sieves if necessary.

    • Incomplete Conversion: Azodicarboxylates are sensitive to light and thermal degradation. Store DBAD at 4 °C, protect the reaction vessel from direct light, and verify the integrity of the electrophile via NMR prior to use.

References

  • Asymmetric alpha-amination of beta-keto esters using a guanidine-bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 2016, 12, 198-203. URL:[Link]

  • Asymmetric Construction of Quaternary Stereocenters by Magnesium Catalysed Direct Amination of β-Ketoesters Using In Situ Generated Nitrosocarbonyl Compounds as Nitrogen Sources. Chemical Science, 2014, 5, 3941–3945. URL:[Link]

  • Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(I) complex. Organic Chemistry Frontiers, 2016. URL:[Link]

  • Enantioselective Amination of β-Keto Esters Catalyzed by Chiral Calcium Phosphates. Chemistry - A European Journal, 2022, 28(37). URL:[Link]

Sources

Application Note: One-Pot Synthesis of β-Enamino Esters via Catalytic Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

β-Enamino esters are indispensable building blocks in modern organic synthesis and drug development. They serve as critical precursors for the construction of a wide array of bioactive heterocycles, including pyrazoles, oxazoles, quinolines, and pyridinones, which are frequently found in antibacterial, anti-inflammatory, and antitumour agents[1].

Historically, the condensation of 1,3-dicarbonyl compounds with amines required harsh conditions, such as prolonged refluxing in aromatic solvents with the azeotropic removal of water. However, modern synthetic paradigms prioritize one-pot, catalytic methodologies [2]. By utilizing tailored Lewis acids or solid-supported green catalysts, chemists can achieve high chemo- and regioselectivity under mild or solvent-free conditions, significantly reducing reaction times and environmental impact[3][4].

Mechanistic Causality & Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The synthesis fundamentally relies on the nucleophilic attack of a primary or secondary amine onto the more electrophilic ketone carbonyl of a β-keto ester[2].

Causality of the Catalyst: Without a catalyst, the reaction is sluggish due to the moderate electrophilicity of the ketone. Introducing a Lewis acid (e.g., VCl₃, Sc(OTf)₃, or Zn(ClO₄)₂) facilitates coordination with the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically lowering the activation energy for the amine's nucleophilic attack[2][4].

Thermodynamic Driving Force: Following the formation of the hemiaminal intermediate, acid-promoted dehydration drives the equilibrium forward. The final β-enamino ester predominantly adopts the (Z)-stereoisomeric configuration. This is thermodynamically favored due to the formation of a robust intramolecular hydrogen bond between the newly formed secondary amine (N-H) and the adjacent ester carbonyl oxygen[5].

Mechanism A 1,3-Dicarbonyl Compound C Lewis Acid Activation A->C Catalyst binding B Primary/Secondary Amine B->C Nucleophilic attack D Hemiaminal Intermediate C->D Proton transfer E Dehydration (-H2O) D->E Acid-promoted F β-Enamino Ester (Target) E->F Elimination

Fig 1: Mechanistic pathway for the one-pot synthesis of β-enamino esters via Lewis acid catalysis.

Catalyst Selection & Yield Optimization

Selecting the appropriate catalytic system depends on the substrate's steric hindrance, the availability of equipment, and the desired green chemistry metrics. Solvent-free conditions exploit high localized reactant concentrations to drive the kinetics forward without the need for external desiccants[3].

Table 1: Comparison of Catalytic Systems for β-Enamino Ester Synthesis
Catalyst SystemLoadingReaction ConditionsTimeYield (%)Key Advantage
ZnAl₂O₄@ZnO 10 mgSolvent-free, RT10–30 min85–96%Highly reusable, green protocol[3].
Sc(OTf)₃ 5 mol%Solvent-free, RT1–2 h70–95%Recoverable up to 4 cycles without activity loss[2].
VCl₃ 10 mol%CH₃CN or CH₂Cl₂, RT2–4 h75–92%Excellent for sterically hindered primary amines[4].
Zn(ClO₄)₂·6H₂O 1–5 mol%Solvent-free or CH₂Cl₂1–3 h>70%High chemo-selectivity for N-substituted esters[1][2].
Iodine (I₂) 10 mol%Solvent-free, RT~1 min80–98%Ultra-fast kinetics, inexpensive[3].

Validated Experimental Protocols

Workflow Step1 1. Reagent Preparation Equimolar Dicarbonyl + Amine Step2 2. Catalyst Addition (e.g., Sc(OTf)3 or VCl3) Step1->Step2 Step3 3. One-Pot Reaction Solvent-free or CH2Cl2, RT Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step4->Step3 If incomplete Step5 5. Workup & Extraction Water Wash, EtOAc Extraction Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Fig 2: Standard experimental workflow for the one-pot synthesis and isolation of β-enamino esters.

Protocol A: Solvent-Free Green Synthesis (Using Sc(OTf)₃)

This protocol is optimized for environmental sustainability and rapid throughput, leveraging Sc(OTf)₃ as a recoverable Lewis acid[2].

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stirrer, add the β-keto ester (1.0 mmol) and the primary/secondary amine (1.0 mmol).

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%) directly to the neat mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic; no external heating is required unless using highly deactivated anilines (in which case, warm to 50°C).

  • Monitoring: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the starting materials usually occurs within 1 to 2 hours.

  • Workup: Quench the reaction by adding 5 mL of distilled water. Extract the organic layer with Ethyl Acetate (3 × 5 mL).

  • Catalyst Recovery: The aqueous layer containing the Sc(OTf)₃ catalyst can be lyophilized to recover the catalyst for subsequent cycles[2].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure β-enamino ester.

Protocol B: Liquid-Phase Synthesis (Using VCl₃)

This protocol is preferred when dealing with solid substrates that do not melt at room temperature, requiring a solvent medium for homogenization[4].

  • Preparation: Dissolve the β-keto ester (1.0 mmol) and the primary amine (1.0 mmol) in 5 mL of anhydrous CH₂Cl₂ or CH₃CN.

  • Catalyst Addition: Add Vanadium(III) chloride (VCl₃) (0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Argon) to prevent catalyst degradation.

  • Monitoring: Track the conversion via LC-MS or TLC. Complete conversion is generally observed within 2 to 4 hours[4].

  • Workup: Dilute the mixture with 10 mL of CH₂Cl₂ and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize and remove the catalyst.

  • Purification: Dry the organic phase over MgSO₄, filter, evaporate the solvent, and recrystallize the crude product from ethanol or purify via silica gel chromatography.

Self-Validation & Troubleshooting

To ensure scientific integrity, the resulting protocols must be treated as self-validating systems.

  • NMR Confirmation (The Ultimate Check): You can confirm the successful formation of the (Z)-β-enamino ester by checking the ¹H-NMR spectrum. Look for a highly deshielded, broad singlet between δ 8.5 – 10.0 ppm . This corresponds to the N-H proton participating in the strong intramolecular hydrogen bond with the ester carbonyl. Additionally, a sharp singlet around δ 4.5 – 4.8 ppm will confirm the presence of the vinylic proton (C=CH).

  • Troubleshooting Incomplete Conversion: If TLC indicates stalled progress, the amine may be sterically hindered or electronically deactivated (e.g., nitroanilines). Causality-driven solution: Increase the catalyst loading to 10-15 mol% or elevate the temperature to 60°C to overcome the thermodynamic barrier.

  • Troubleshooting Hydrolysis: If the β-keto ester undergoes cleavage rather than condensation, ensure that the solvent (if used) is strictly anhydrous. Water can act as a competing nucleophile in the presence of strong Lewis acids.

References

  • Habibi, W., et al. (2025). "Solvent-Free Double Lamellar Hydroxide-Catalysed Synthesis of β-ene Ketones and Esters." Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Murthy, Y. L. N., et al. (2012). "A brief review on synthesis & applications of β-enamino carbonyl compounds." ACG Publications. Available at: [Link]

  • Govindh, B., et al. (2012). "A brief review on synthesis & applications of β-enamino carbonyl compounds." ResearchGate. Available at: [Link]

  • Epifano, F., et al. (2007). "VCl3-Catalyzed Efficient Synthesis of β-Enamine Esters and Ketones from β-Keto Esters." ResearchGate. Available at: [Link]

  • Calvet-Vitale, S., et al. (2006). "A short and convenient synthesis of chiral heterocyclic β-enamino esters from halogeno acetylenic esters." Researcher.Life / The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Ethyl 3-(methylamino)-2-butenoate as a Versatile Synthon in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, valued for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity.[1] This guide focuses on Ethyl 3-(methylamino)-2-butenoate, a specialized N-substituted β-enaminone, detailing its strategic role as a versatile building block in these reactions. Enaminones, characterized by their conjugated amine-alkene-carbonyl structure, possess multiple reactive sites, making them ideal precursors for the synthesis of diverse heterocyclic scaffolds.[1] We provide an in-depth analysis of the reactivity of Ethyl 3-(methylamino)-2-butenoate, along with detailed, field-tested protocols for its synthesis and its application in the renowned Hantzsch-type synthesis of polyhydroquinolines, a class of compounds with significant pharmacological interest.[2]

Introduction to Ethyl 3-(methylamino)-2-butenoate

Ethyl 3-(methylamino)-2-butenoate is a member of the β-enaminone family, a class of synthons that combine the nucleophilic character of enamines with the electrophilic nature of enones.[3] Its structure, featuring a secondary amine, a conjugated double bond, and an ethyl ester, provides a unique combination of reactive sites that can be strategically exploited in organic synthesis.

Unlike its primary amine analog (ethyl 3-aminocrotonate), the N-methyl group in Ethyl 3-(methylamino)-2-butenoate introduces steric and electronic modifications that can influence reaction pathways and the substitution patterns of the final products. This makes it a valuable tool for medicinal chemists aiming to fine-tune molecular architectures for drug discovery programs. The use of pre-formed, N-substituted enaminones like this one can offer greater control over reaction outcomes compared to traditional MCR setups where the enamine is generated in situ.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 870-85-9
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point 133 °C @ 50 Torr
Storage 2-8°C, protect from light, sealed in dry

Core Reactivity and Mechanistic Principles

The synthetic versatility of Ethyl 3-(methylamino)-2-butenoate stems from its ambident nucleophilic and electrophilic nature. The conjugated system allows it to participate in a variety of reaction cascades, making it an ideal component for MCRs.

  • Nucleophilic Character : The β-carbon of the enamine moiety is highly nucleophilic, readily attacking electrophiles. This is the primary mode of reactivity in Michael additions, a key step in many MCRs.

  • Electrophilic Character : The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, although this site is less reactive than the enamine system.

  • Cyclization Potential : The arrangement of the amino and ester groups facilitates intramolecular cyclization reactions after initial intermolecular bond formation, leading to the efficient construction of heterocyclic rings.

Caption: Key reactive sites of Ethyl 3-(methylamino)-2-butenoate.

Application in Hantzsch-Type Synthesis of Polyhydroquinolines

One of the most powerful applications of enaminones is in the Hantzsch synthesis and its variations, which are used to produce dihydropyridines and related fused systems like polyhydroquinolines.[5][6] These scaffolds are found in numerous biologically active compounds, including calcium channel blockers like nifedipine and amlodipine.[5]

The four-component reaction between an aromatic aldehyde, an active methylene compound (like dimedone), Ethyl 3-(methylamino)-2-butenoate, and a nitrogen source (often intrinsic to the enaminone) provides a direct and efficient route to highly substituted polyhydroquinolines.[2][7]

Plausible Reaction Mechanism

The reaction proceeds through a well-established cascade of classical organic reactions, demonstrating the elegance of MCRs.[6][8]

  • Knoevenagel Condensation : The aromatic aldehyde reacts with the active methylene compound (dimedone) to form a reactive Knoevenagel adduct (an α,β-unsaturated dicarbonyl).

  • Michael Addition : The nucleophilic β-carbon of Ethyl 3-(methylamino)-2-butenoate attacks the Knoevenagel adduct in a conjugate addition.

  • Cyclization & Dehydration : The intermediate then undergoes intramolecular cyclization, where the amino group attacks one of the carbonyls, followed by dehydration to form the final, stable polyhydroquinoline ring system.

Hantzsch_Mechanism Simplified Hantzsch-Type Mechanism cluster_start Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Dimedone Dimedone Dimedone->Knoevenagel Knoevenagel Condensation Enaminone Ethyl 3-(methylamino)- 2-butenoate Michael Michael Adduct Enaminone->Michael Michael Addition Knoevenagel->Michael Michael Addition Final_Product Polyhydroquinoline Product Michael->Final_Product Intramolecular Cyclization & Dehydration

Caption: A simplified workflow of the Hantzsch-type four-component reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(methylamino)-2-butenoate

This protocol is adapted from a reliable method for the synthesis of the analogous methyl ester, providing high yields of the target enaminone from readily available starting materials.[9]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Aqueous methylamine solution (40% w/w, 1.2 eq)

  • Methanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in methanol.

  • Cool the flask in an ice bath to below 10 °C.

  • Slowly add the aqueous methylamine solution (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting β-ketoester.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash three times with saturated brine to remove excess methylamine and other water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product, typically a light yellow oil or solid, can be used directly or purified further by vacuum distillation.[10] Expected Yield: >90%.

Protocol 2: Four-Component Synthesis of Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This protocol details a typical Hantzsch-type reaction for synthesizing a polyhydroquinoline derivative.[7][8]

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol, 1.0 eq)

  • Dimedone (1.0 mmol, 1.0 eq)

  • Ethyl 3-(methylamino)-2-butenoate (1.0 mmol, 1.0 eq)

  • Ethanol (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and Ethyl 3-(methylamino)-2-butenoate (1.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Rationale: Ethanol is a common and effective solvent for this reaction, dissolving the reactants and facilitating the reaction at elevated temperatures. In many cases, this reaction can proceed efficiently without an external catalyst, highlighting its green chemistry credentials. For less reactive substrates, a catalytic amount of a Lewis or Brønsted acid could be added.

  • Attach a condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (typically using a 7:3 mixture of petroleum ether:ethyl acetate as the eluent). The reaction is usually complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from aqueous ethanol to afford the pure polyhydroquinoline.

  • Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Table 2: Representative Examples of Polyhydroquinoline Synthesis

EntryAldehydeCatalyst/SolventTime (h)Yield (%)
1BenzaldehydeNone / Ethanol592
24-ChlorobenzaldehydeNone / Ethanol495
34-NitrobenzaldehydeNone / Ethanol396
44-HydroxybenzaldehydeNone / Ethanol688
52-NaphthaldehydeNone / Ethanol590
Note: Yields are based on analogous reactions reported in the literature and may vary based on specific experimental conditions.[7]

Concluding Remarks and Future Outlook

Ethyl 3-(methylamino)-2-butenoate is a highly effective and versatile synthon for the construction of complex heterocyclic molecules via multicomponent reactions. Its pre-formed enaminone structure offers distinct advantages in controlling reactivity and product outcomes in reactions like the Hantzsch synthesis of polyhydroquinolines. The protocols provided herein are robust, efficient, and scalable for laboratory settings.

Future research could explore the utility of this reagent in other MCRs, such as Biginelli-type reactions, where data is currently limited.[11] Furthermore, its application in the synthesis of novel compound libraries for high-throughput screening in drug discovery represents a significant opportunity for advancing medicinal chemistry.

References

  • El-Sayed, N. N. E., et al. (2017). An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates: Synthesis of Some Quinoline Derivatives. Available at: [Link]

  • Shi, L., et al. (2022). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ChemistrySelect. Available at: [Link]

  • Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies. Available at: [Link]

  • Gaber, H. M., & El-Gohary, N. S. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Available at: [Link]

  • Chen, K., & Chen, Z. (2018). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions. RSC Advances. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett. Available at: [Link]

  • Sapkal, S. B., et al. (2010). One-pot multi-component synthesis of polyhydroquinolines at ambient temperature. Arkivoc. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Global Substance Registration System. (n.d.). ETHYL (2E)-3-(METHYLAMINO)-2-BUTENOATE. Available at: [Link]

  • Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Tu, S., et al. (2012). Synthesis of N-substituted Acridinediones and Polyhydroquinoline Derivatives in Refluxing Water. Molecules. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Hussein, A. M., et al. (n.d.). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Available at: [Link]

  • De, S. K. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]

  • Stefani, H. A., et al. (2006). synthetic and structural implications Reaction of acyclic enaminones with methoxymethylene meldrum's acid. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthetic Route to Enaminones via Metal-Free Four-Component Sequential Reactions of Aryl Olefins with CHCl3, Et3N, and TBHP. Available at: [Link]

Sources

Application Note: Catalytic Methods for the Synthesis of β-Enamino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Rationale & Mechanistic Overview

β-Enamino esters are indispensable synthons in modern drug development, serving as critical building blocks for a vast array of nitrogen-containing heterocycles, including quinolines, pyrazoles, and dibenzodiazepines. Historically, the condensation of 1,3-dicarbonyl compounds with amines required harsh conditions—such as refluxing in toxic solvents (e.g., benzene) with continuous azeotropic water removal via a Dean-Stark apparatus.

Modern catalytic methodologies have revolutionized this synthesis by employing highly specialized Lewis acids and green chemistry principles[1]. The causality behind using water-tolerant Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) trifluoroacetate (Bi(TFA)₃), lies in their ability to selectively coordinate to the oxygen atoms of the β-keto ester. This coordination withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity. Consequently, the nucleophilic attack by the amine is accelerated. Unlike traditional Lewis acids (e.g., AlCl₃) that rapidly hydrolyze and deactivate in the presence of the water byproduct, these modern catalysts remain stable, enabling solvent-free or aqueous reactions and allowing for near-quantitative catalyst recovery[2].

Reaction Pathway Visualization

Pathway Dicarbonyl β-Keto Ester Intermediate Chelated Hemiaminal Intermediate Dicarbonyl->Intermediate Activation Amine Primary Amine Amine->Intermediate Nucleophilic Attack Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)3) Catalyst->Intermediate Coordinates to O Product β-Enamino Ester (Z-Isomer Preferred) Intermediate->Product Dehydration Water H2O Byproduct Intermediate->Water Product->Catalyst Catalyst Recovery

Figure 1: Mechanistic pathway of Lewis acid-catalyzed β-enamino ester synthesis.

Catalytic Profiling & Quantitative Data

Selecting the appropriate catalyst depends on the desired reaction medium and scalability requirements. The table below summarizes the quantitative performance of leading catalytic systems.

Catalyst SystemLoading (mol%)Reaction MediumTemp (°C)Time (min)Yield (%)Recyclability
Sc(OTf)₃ 5Solvent-Free2510–4585–98Up to 4 cycles
Bi(TFA)₃ 2Aqueous (H₂O)2515–6080–95Up to 5 cycles
CoCl₂ 5Solvent-Free2520–5075–95Not specified
ZnAl₂O₄@ZnO 10 (wt%)Solvent-Free8030–9088–96Up to 6 cycles

Data synthesized from established literature on solvent-free and aqueous enamination protocols[3],[1],[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes the physical causality behind the action and specific analytical checkpoints to verify success without relying on downstream assumptions.

Protocol A: Solvent-Free Synthesis using Sc(OTf)₃

This protocol leverages high local concentrations to drive reaction kinetics while eliminating volatile organic solvents[1].

Reagents: β-keto ester (10.0 mmol), Primary or Secondary Amine (10.0 mmol), Sc(OTf)₃ (0.5 mmol, 5 mol%).

Step-by-Step Methodology:

  • Reagent Combination: In a 50 mL round-bottom flask, combine the β-keto ester and the amine.

    • Causality: Mixing neat reagents ensures maximum molecular collision frequency. For solid amines, the initial mixture may require gentle warming (40 °C) to form a localized melt.

  • Catalyst Addition: Add Sc(OTf)₃ directly to the neat mixture. Stir vigorously at room temperature (25 °C) for 10–45 minutes.

    • Causality: The highly electrophilic Sc³⁺ center immediately chelates the dicarbonyl compound. The reaction is typically exothermic; the absence of solvent prevents dilution of this thermal energy, further accelerating dehydration.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 80:20 Hexane/Ethyl Acetate).

  • Work-up & Catalyst Recovery: Upon completion, add 15 mL of distilled water to the flask and extract the organic product with Ethyl Acetate (3 × 15 mL).

    • Causality: Sc(OTf)₃ is highly soluble in water but insoluble in ethyl acetate. This differential solubility allows the catalyst to partition entirely into the aqueous phase, leaving the pure product in the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Catalyst Recycling: Lyophilize (freeze-dry) the retained aqueous layer to quantitatively recover the Sc(OTf)₃ as a white powder for subsequent cycles[1].

Self-Validation Checkpoints:

  • FT-IR: Confirm the disappearance of the characteristic ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of a conjugated ester carbonyl stretch (~1650 cm⁻¹) and a broad N-H stretch (~3200–3300 cm⁻¹).

  • ¹H NMR (CDCl₃): Validate the formation of the Z-isomer (which is stabilized by an intramolecular hydrogen bond) by identifying the vinylic =C-H proton as a sharp singlet at δ 4.5–5.5 ppm, and the strongly hydrogen-bonded N-H proton at δ 8.5–10.5 ppm.

Protocol B: Aqueous Synthesis using Bi(TFA)₃

This protocol utilizes the hydrophobic effect in water to drive the condensation, utilizing a highly benign bismuth catalyst[2].

Reagents: β-keto ester (10.0 mmol), Amine (11.0 mmol), Bi(TFA)₃ (0.2 mmol, 2 mol%), Distilled Water (20 mL).

Step-by-Step Methodology:

  • Suspension: Add the β-keto ester and amine to 20 mL of distilled water.

    • Causality: Because the organic substrates are largely insoluble in water, they form micelle-like organic droplets. The "hydrophobic effect" forces the reactants together, drastically increasing their effective molarity.

  • Catalyst Addition: Add Bi(TFA)₃ and stir the suspension at room temperature.

    • Causality: Bi(TFA)₃ acts as a Lewis acid at the lipid-water interface. Bismuth is chosen for its remarkably low toxicity compared to other heavy metals, making this a strictly green protocol[2].

  • Product Precipitation: As the reaction proceeds (15–60 minutes), the highly hydrophobic β-enamino ester product will typically precipitate out of the aqueous phase as a solid.

  • Isolation: Filter the solid product through a Büchner funnel and wash with cold distilled water (2 × 10 mL) to remove any unreacted amine and trace catalyst.

Self-Validation Checkpoints:

  • Visual/Physical: The transition from a biphasic liquid suspension to a distinct solid precipitate is a primary indicator of reaction completion.

  • Purity Verification: Measure the melting point of the crude solid and compare it against literature values; a sharp melting point range (< 2 °C variance) validates the absence of starting dicarbonyl impurities.

Downstream Applications: Stereoselective Reduction

The synthesized β-enamino esters are highly versatile. A critical downstream application in drug development is their diastereoselective reduction to either cis- or trans-γ-amino alcohols and β-amino esters.

For example, reducing the β-enamino ketone/ester utilizing Sodium (Na) metal in a mixture of THF and isopropyl alcohol at room temperature selectively affords diastereomeric mixtures of 3-aminocyclohexanols[4]. The causality behind this dissolving metal reduction is the step-wise single-electron transfer (SET) to the conjugated system, which bypasses the standard hydride-attack stereochemical constraints, allowing access to specific trans-amino alcohol configurations that are otherwise difficult to synthesize using standard NaBH₄ protocols[4].

References

  • Habibi, W., et al. "Solvent-Free Double Lamellar Hydroxide-Catalysed Synthesis of β-ene Ketones and Esters." Advanced Journal of Chemistry.
  • "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules (via NIH).
  • Yadav, J. S., et al. "Sc(OTf)3 catalyzed highly rapid and efficient synthesis of β-enamino compounds under solvent-free conditions." Journal of Molecular Catalysis A: Chemical.
  • Khosropour, A. R., et al. "A Mild, Efficient and Environmentally Friendly Method for the Regio- and Chemoselective Synthesis of Enaminones Using Bi(TFA)3 as a Reusable Catalyst in Aqueous Media." Tetrahedron Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(methylamino)-2-butenoate by Distillation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Ethyl 3-(methylamino)-2-butenoate (CAS 870-85-9) via distillation. We will explore the theoretical basis for procedural choices, offer a detailed experimental protocol, and address common issues through a structured troubleshooting guide and FAQ section. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to achieve high purity and yield.

Section 1: Critical Compound Properties & Purification Rationale

Ethyl 3-(methylamino)-2-butenoate is a valuable intermediate in organic synthesis.[1] Its purification is paramount, as impurities can significantly impact the outcome of subsequent reactions. The primary challenge in its purification by distillation lies in its high boiling point and potential for thermal degradation.

Causality Behind Experimental Choice: Why Vacuum Distillation?

The atmospheric boiling point of Ethyl 3-(methylamino)-2-butenoate is approximately 207.9 °C.[2][3] At such temperatures, enamines and related amino-ester compounds are susceptible to decomposition, polymerization, or discoloration, leading to yield loss and product contamination.[4][5] Vacuum distillation is the mandatory technique as it lowers the boiling point of the liquid by reducing the system pressure.[6] This allows the compound to vaporize at a much lower temperature, preserving its chemical integrity. For instance, under a vacuum of 50 Torr, the boiling point is reduced to a more manageable 133 °C.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of Ethyl 3-(methylamino)-2-butenoate.

PropertyValueSource(s)
CAS Number 870-85-9[1][3]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [1]
Appearance Oily Liquid[2][3]
Boiling Point (Atmospheric) 207.9 °C @ 760 mmHg[2][3]
Boiling Point (Vacuum) 133 °C @ 50 Torr[1]
Density ~0.955 g/cm³[1][2]
Storage Conditions 2-8°C, sealed, dry, dark place[7]

Section 2: Recommended Vacuum Distillation Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with careful observation, will ensure a successful purification.

Experimental Protocol: Step-by-Step Methodology

Objective: To purify crude Ethyl 3-(methylamino)-2-butenoate by removing non-volatile impurities, residual solvents, and starting materials.

Materials:

  • Crude Ethyl 3-(methylamino)-2-butenoate

  • Round-bottom distillation flask

  • Short-path distillation head with a vacuum adapter

  • Thermometer and adapter

  • Vigreux column (optional, for enhanced separation)

  • Receiving flask(s)

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or capillary tube for ebullition

  • Vacuum pump with pressure gauge

  • Cold trap (e.g., dry ice/acetone bath)

  • Vacuum grease and Keck clips

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are lightly greased with vacuum grease and secured with Keck clips to prevent leaks. The system must be airtight.[6]

  • Charge the Flask: Add the crude Ethyl 3-(methylamino)-2-butenoate to the distillation flask, not exceeding half of the flask's volume. Add a magnetic stir bar.

  • System Evacuation: Connect the apparatus to the vacuum line, ensuring the cold trap is properly chilled. Slowly and carefully evacuate the system to the target pressure (e.g., 10-50 Torr). A slow reduction in pressure prevents bumping of volatile impurities.

  • Initiate Heating & Stirring: Begin vigorous stirring to ensure smooth boiling. Slowly heat the distillation flask using the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction. This will contain residual solvents and other volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask. Collect the pure Ethyl 3-(methylamino)-2-butenoate, which should appear as a clear, colorless to light-yellow liquid.

    • Final Fraction: As the distillation rate slows or the temperature begins to rise or fluctuate, stop the collection. The remaining material in the distillation flask consists of non-volatile impurities.

  • Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Once cool, slowly and carefully re-introduce air into the system to release the vacuum. Disassemble the apparatus.

Mandatory Visualization: Distillation Workflow & Troubleshooting Points

Distillation_Workflow cluster_setup Distillation Apparatus process_node process_node equipment_node equipment_node issue_node issue_node tip_node tip_node Flask Distilling Flask (with Crude Product) Head Distillation Head Flask->Head Mantle Heating Mantle & Stirrer Mantle->Flask Thermo Thermometer Head->Thermo Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Vacuum Vacuum Source Receiver->Vacuum via Adapter Trap Cold Trap Vacuum->Trap Decomp Discoloration? Decomp->Flask TempTip Lower Mantle Temp Improve Vacuum Decomp->TempTip Bumping Bumping? Bumping->Flask StirTip Ensure Vigorous Stirring Bumping->StirTip Leak Poor Vacuum? Leak->Head Leak->Condenser Leak->Receiver GreaseTip Check Joint Seals Leak->GreaseTip LowYield Low Yield? LowYield->Condenser LowYield->Trap

Caption: Vacuum distillation workflow with key troubleshooting checkpoints.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation process in a direct question-and-answer format.

Q: My product is turning dark brown in the distillation flask. What is happening and how can I fix it? A: This is a classic sign of thermal decomposition.[4] The temperature in the distillation flask is too high for the compound's stability.

  • Causality: The prolonged exposure to high heat is breaking down the molecule.

  • Solution:

    • Improve the Vacuum: The most effective solution is to lower the pressure further. A better vacuum will lower the boiling point and allow for a lower heating mantle temperature.[6]

    • Check Thermometer Placement: Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Reduce Residence Time: Distill the material as quickly as possible without compromising separation efficiency.

Q: The distillation is boiling violently and "bumping," causing liquid to splash into the condenser. How can I achieve smooth boiling? A: This phenomenon, called bumping, is caused by the superheating of the liquid without a nucleation site to form bubbles.

  • Causality: Without a point for boiling to initiate, the liquid's temperature rises above its boiling point until it vaporizes almost explosively.

  • Solution:

    • Ensure Vigorous Stirring: A magnetic stir bar creating a deep vortex provides ample surface area and energy distribution to promote smooth boiling.

    • Use a Capillary Tube: If stirring is not possible, a fine capillary tube that allows a tiny stream of air or nitrogen to be drawn through the liquid serves as an excellent gasification center.[6]

Q: My final yield is significantly lower than expected. Where did the product go? A: Low yield can be attributed to several factors, often related to the apparatus or procedure.

  • Causality & Solutions:

    • System Leaks: An inefficient vacuum will require higher temperatures, leading to decomposition.[5] Check every joint and seal.

    • Inefficient Condensation: If the condenser is not cold enough or is too short, product vapor can pass through it and be lost in the cold trap or vacuum pump.[5] Ensure adequate coolant flow.

    • Decomposition: As mentioned above, product loss can occur due to thermal degradation.

    • Hold-up: A significant amount of product can coat the inside of a complex distillation apparatus. Using a short-path distillation head minimizes surface area and reduces this loss.[8]

Q: I cannot reach the target vacuum pressure. What are the common causes? A: A poor vacuum is almost always due to leaks in the system.

  • Causality & Solutions:

    • Poorly Sealed Joints: Disassemble, clean, re-grease, and re-assemble all glass joints. Ensure Keck clips are secure.

    • Cracked Glassware: Carefully inspect all components for hairline cracks, especially around the joints.

    • Tubing and Connections: Check all vacuum tubing for cracks or poor connections to the pump and apparatus.

    • Pump Performance: Ensure the vacuum pump oil is clean and the pump is functioning correctly.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal vacuum pressure for this distillation? A: While there is no single "ideal" pressure, a range of 10-50 Torr is generally effective. The goal is to choose a pressure that lowers the boiling point to a temperature well below the point of decomposition (e.g., 120-140 °C).[1] The specific pressure you can achieve will depend on your vacuum pump's capability.

Q: What are the primary impurities I should expect in the crude product? A: The most common impurities arise from the synthesis, which typically involves reacting ethyl acetoacetate with methylamine.[2][9] Therefore, you should expect:

  • Unreacted starting materials (ethyl acetoacetate, methylamine).[10]

  • Residual solvents from the reaction or workup (e.g., methanol, ethanol, ethyl acetate).[10][11]

  • Water from the workup steps.

  • Potential side-products from the reaction.

Q: Can I use a fractional distillation column for this purification? A: A simple distillation using a short-path head is usually sufficient. However, if you have impurities with boiling points very close to that of your product, a short Vigreux column can be inserted between the flask and the distillation head to improve separation efficiency. Be aware that adding a column will increase hold-up and may require a slightly higher vacuum or temperature.[5]

Q: What are the key safety precautions for this procedure? A:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Chemical Hazards: Ethyl 3-(methylamino)-2-butenoate is classified as a skin, eye, and respiratory irritant.[12] Handle it in a well-ventilated fume hood.

  • Implosion Risk: Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use. A safety screen around the apparatus is recommended.[6]

  • Cold Trap: Always use a cold trap to prevent volatile materials from entering and damaging the vacuum pump or being exhausted into the lab.

References

  • Amine Production , Koch-Glitsch. [Link]

  • ETHYL 3-(METHYLAMINO)-2-BUTENOATE , GSRS. [Link]

  • SAFETY DATA SHEET , Covestro Solution Center. [Link]

  • The Use Of Amine In Vacuum Distillation , Cheresources.com Community. [Link]

  • ETHYL (2E)-3-(METHYLAMINO)-2-BUTENOATE , GSRS. [Link]

  • Enamines , Master Organic Chemistry. [Link]

  • Vacuum Distillation For Amine Regeneration , Cheresources.com Community. [Link]

  • Troubleshooting of Distillation , Slideshare. [Link]

  • Troubleshooting Distillation Column Malfunctions: Expert Guide , B&W MEGTEC. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns , Sulzer. [Link]

  • (PDF) Troubleshooting a Distillation Column - Problem and Solution , ResearchGate. [Link]

  • Common Techniques for Distillation Troubleshooting , ResearchGate. [Link]

  • 1-diethylamino-3-butanone , Organic Syntheses Procedure. [Link]

  • ICH Q3C (R9) Guideline on impurities , European Medicines Agency (EMA). [Link]

Sources

Technical Support Center: Yield Optimization for Ethyl 3-(methylamino)-2-butenoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to achieve high yields and purity when synthesizing ethyl 3-(methylamino)-2-butenoate (often referred to as ethyl 3-(methylamino)crotonate).

This compound is a highly valuable vinylogous amide, serving as a critical building block in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and in drug absorption studies[2]. While the condensation of ethyl acetoacetate (a β -keto ester) with methylamine appears straightforward, the reality of reversible enamine kinetics, competitive side reactions, and reagent volatility often leads to sub-optimal results.

This guide is designed to move beyond basic recipes. It provides field-proven, mechanistically grounded troubleshooting strategies to help you master this specific chemical transformation.

Part 1: Mechanistic Pathway & Failure Points

Before we can troubleshoot a failing reaction, we must understand the causality of the chemical system. The synthesis is a classic condensation reaction. The primary amine (methylamine) attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a hemiaminal intermediate.

Dehydration of this intermediate yields an iminium ion, which rapidly tautomerizes to the thermodynamically stable enamine. This final structure is heavily stabilized by intramolecular hydrogen bonding between the amine proton and the ester carbonyl oxygen. However, this entire pathway is in equilibrium with the starting materials, and competing pathways exist if the conditions are not strictly controlled.

Pathway EAA Ethyl Acetoacetate (Electrophile) Hemiaminal Hemiaminal Intermediate EAA->Hemiaminal Nucleophilic Addition Side Amide Byproduct (Ester Aminolysis) EAA->Side T > 60°C Excess Amine MeNH2 Methylamine (Nucleophile) MeNH2->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Acid Catalysis Product Ethyl 3-(methylamino)- 2-butenoate Iminium->Product Deprotonation (Tautomerization)

Reaction pathway for the synthesis of Ethyl 3-(methylamino)-2-butenoate and side reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion, and I can't push it further. How can I drive it to completion? A: You are fighting Le Chatelier's Principle. The formation of an enamine is an equilibrium process. For every mole of product formed, one mole of water is generated. If water is not actively removed from the system, the reaction will stall or revert via hydrolysis [1].

  • The Fix: Implement active water removal. For small-to-medium scales (<50 mmol), adding a chemical desiccant like anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves directly to the reaction mixture is highly effective. For larger industrial scales, perform the reaction in a solvent capable of forming a positive azeotrope with water (e.g., toluene) and use a Dean-Stark apparatus.

Q2: I am observing a highly polar byproduct on my TLC/HPLC that is ruining my yield. What is it, and how do I prevent it? A: You are likely observing N-methyl acetoacetamide. Ethyl acetoacetate contains two electrophilic centers: the ketone and the ester. While the ketone is kinetically more reactive toward nucleophilic attack, elevated temperatures will provide the activation energy necessary for the amine to attack the ester group, leading to the formation of an amide (anilide-type derivative) [3].

  • The Fix: Strict temperature control is paramount. Keep the reaction temperature at or below 25°C. Do not heat the reaction to "speed it up," as this will disproportionately accelerate the irreversible ester aminolysis side-reaction.

Q3: Methylamine is highly volatile (boiling point -6°C). How do I ensure accurate stoichiometry without losing my reagent to the fume hood? A: Using gaseous methylamine or concentrated aqueous solutions (e.g., 40% w/w) in an open flask often leads to massive reagent loss through evaporation, resulting in an artificial deficit of the amine and incomplete conversion of the β -keto ester.

  • The Fix: Generate the free base in situ. Use methylamine hydrochloride (MeNH₂·HCl) and a stoichiometric equivalent of a non-nucleophilic base (like triethylamine) in ethanol. This ensures a controlled, localized release of methylamine, maintaining a constant effective concentration without evaporative loss.

Q4: Should I be using a catalyst for this condensation? A: Yes. While primary amines are sufficiently nucleophilic to attack the ketone unassisted, the critical dehydration of the hemiaminal intermediate to the iminium ion requires acid catalysis to turn the hydroxyl group into a viable leaving group (water) [1].

  • The Fix: Add a catalytic amount (1-5 mol%) of glacial acetic acid. This acts as a dual-purpose mediator: it protonates the carbonyl to accelerate initial amine attack, and it protonates the hemiaminal hydroxyl to facilitate dehydration.

Part 3: Quantitative Condition Comparison

To illustrate the causality of the parameters discussed above, review the following empirical data table comparing different reaction environments and their typical outcomes.

SolventCatalystWater Removal StrategyTemperatureMajor ByproductTypical Yield
EthanolNoneNone (Open Flask)25°CUnreacted starting material40 - 50%
EthanolAcetic Acid (5 mol%)None (Sealed Flask)25°CUnreacted starting material60 - 65%
Ethanol Acetic Acid (5 mol%) Anhydrous MgSO₄ 25°C None (Clean Profile) 88 - 95%
Toluenep-TsOH (2 mol%)Dean-Stark Trap110°C (Reflux)N-methyl acetoacetamide70 - 75%
Neat (No solvent)NoneNone80°CN-methyl acetoacetamide< 30%
Part 4: Standard Operating Procedure (SOP) - Optimized Protocol

This self-validating protocol utilizes in situ amine generation and chemical desiccation to ensure >90% yield while completely suppressing amide byproduct formation.

Workflow Step1 Step 1: Reagent Prep Suspend MeNH2·HCl in EtOH Add Et3N (Base) Step2 Step 2: Substrate Addition Add Ethyl Acetoacetate + Catalytic Acetic Acid Step1->Step2 Step3 Step 3: Desiccation Add Anhydrous MgSO4 Stir at 25°C for 12h Step2->Step3 Step4 Step 4: Monitoring Verify EAA consumption via UV-active TLC spot Step3->Step4 Step5 Step 5: Filtration Filter off MgSO4 salts Concentrate filtrate Step4->Step5 Step6 Step 6: Purification Vacuum Distillation to isolate pure enamine Step5->Step6

Step-by-step optimized experimental workflow utilizing in situ amine generation and desiccation.

Detailed Methodology (10 mmol scale):

  • In Situ Amine Generation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend methylamine hydrochloride (0.81 g, 12 mmol, 1.2 eq) in 20 mL of absolute ethanol. Slowly add triethylamine (1.21 g, 12 mmol, 1.2 eq) dropwise at room temperature. Stir for 15 minutes to liberate the free methylamine.

  • Substrate & Catalyst Addition: Add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq) to the stirring mixture, followed immediately by glacial acetic acid (2 drops, ~0.05 eq).

  • Equilibrium Shifting (Desiccation): Add 2.0 g of anhydrous MgSO₄ directly to the reaction mixture. Causality Note: This serves as an in-flask desiccant to immediately sequester the water generated during iminium formation, driving the equilibrium strictly toward the product.

  • Reaction: Seal the flask tightly with a septum to prevent any residual methylamine gas escape. Stir vigorously at room temperature (20-25°C) for 12-16 hours. Do not apply heat.

  • Self-Validating Monitoring: Check reaction progress via TLC (eluent: 3:1 Hexane/Ethyl Acetate).

    • Validation Check: The starting ethyl acetoacetate has weak UV absorbance. The product, ethyl 3-(methylamino)-2-butenoate, is a highly conjugated vinylogous amide and will appear as a brilliant, distinct UV-active spot under a 254 nm lamp.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit or a pad of Celite to remove the hydrated MgSO₄ and triethylamine hydrochloride salts. Wash the filter cake with an additional 10 mL of absolute ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in diethyl ether (30 mL) and wash with distilled water (2 x 10 mL) to remove any residual triethylamine salts and acetic acid. Dry the organic layer over fresh anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude ethyl 3-(methylamino)-2-butenoate isolated at this stage is typically >90% pure. If analytical purity is required for downstream API synthesis, perform a short-path vacuum distillation.

References
  • Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms." Available at:[Link]

  • Choh, R., Inagaki, H., Nishihata, T., & Kamada, A. (1985). "Enamine formation of various amino acids with ethyl acetoacetate in aqueous solution in relation to colonic absorption of cefmetazole." Chemical and Pharmaceutical Bulletin (Tokyo). Available at: [Link]

  • Jadhav, et al. "Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I." Zenodo. Available at: [Link]

Mechanistic Overview: Desired vs. Competing Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for β-Enamino Ester Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of condensing β-keto esters with amines.

β-enamino esters are critical building blocks for the synthesis of nitrogen-containing heterocycles (e.g., quinolines, pyridines, and pyrimidines). However, the bifunctional nature of β-keto esters makes them highly susceptible to competing side reactions. This guide breaks down the causality of these side reactions and provides field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the divergence between the desired enamine formation and the three most common side reactions: amidation, self-condensation, and hydrolysis.

ReactionPathways Reactants β-Keto Ester + Amine Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic attack at Ketone (Acid Catalyzed) Amide β-Keto Amide (Side Product) Reactants->Amide Nucleophilic attack at Ester (High Temp / Strong Nucleophile) SelfCond Knoevenagel Adduct (Side Product) Reactants->SelfCond Amine acts as Base (Self-Condensation) Degradation Hydrolysis / Decarboxylation (Side Product) Reactants->Degradation Unremoved H2O + Acid/Base (Ester Cleavage) Desired β-Enamino Ester (Desired Product) Intermediate->Desired Dehydration & Tautomerization (-H2O)

Reaction pathways in the synthesis of β-enamino esters highlighting desired and side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I isolating significant amounts of β-keto amides instead of the desired β-enamino ester? Causality: You are observing nucleophilic acyl substitution at the ester carbonyl. Kinetically, the ketone carbonyl is more electrophilic, leading to the hemiaminal and subsequent enamine. However, at elevated temperatures or when using highly nucleophilic primary aliphatic amines, the reaction energy can overcome the activation barrier for ester attack, forming the thermodynamically stable amide (1)[1]. Corrective Action:

  • Lower the Temperature: Run the reaction at room temperature (20–25 °C).

  • Employ Selective Lewis Acids: Use catalysts like VCl₃ (2)[2] or molecular iodine (3)[3]. These selectively coordinate to the more basic ketone oxygen, enhancing its electrophilicity and directing the amine attack away from the ester.

Q2: My reaction yields a complex mixture of oligomers, and the amine is not incorporating. What is happening? Causality: Aliphatic amines are basic (pKa ~10.5). If the amine acts as a base rather than a nucleophile, it deprotonates the highly acidic α-carbon of the β-keto ester (pKa ~11) (4)[4]. The resulting enolate attacks another molecule of the β-keto ester, leading to Knoevenagel-type self-condensation (5)[5]. Corrective Action:

  • Acidic Additives: Introduce a catalytic amount of a Brønsted acid (e.g., glacial acetic acid). This partially protonates the amine, dampening its basicity while maintaining enough free amine for nucleophilic attack.

  • Stoichiometry Control: Never use a large excess of the amine. Strictly maintain 1.0 - 1.05 equivalents.

Q3: I am detecting acetone and other degraded byproducts. How do I stop this degradation? Causality: The condensation of a ketone and an amine generates one equivalent of water. If the reaction is run at high temperatures without water removal, the ester group undergoes hydrolysis to a β-keto acid. β-keto acids are notoriously unstable and rapidly undergo thermal decarboxylation to yield ketones (e.g., acetone from acetoacetic acid) (6)[6]. Corrective Action:

  • Water Scavenging: Use a Dean-Stark apparatus with toluene to azeotropically remove water, or add activated 4Å molecular sieves.

  • Solvent-Free Conditions: Running the reaction neat (solvent-free) minimizes the hydrolytic environment and accelerates product precipitation (3)[3].

Quantitative Data: Catalyst & Condition Profiling

The following table summarizes how different reaction environments influence the chemoselectivity of β-enamino ester synthesis. Use this matrix to select the optimal conditions for your specific substrate.

Catalyst / ConditionTemp (°C)Primary Product YieldMajor Side Reaction ObservedTroubleshooting Action
Uncatalyzed / Reflux 80 - 11040 - 60%β-Keto Amide, HydrolysisLower temp, add a Lewis acid catalyst.
Acetic Acid (10 mol%) 25 - 6075 - 85%Knoevenagel AdductsReduce amine equivalents; monitor pH.
VCl₃ (5 mol%) 2585 - 95%MinimalEnsure catalyst is strictly anhydrous.
Iodine (5 mol%) 2590 - 98%MinimalQuench thoroughly with Na₂S₂O₃ during workup.

Standardized Experimental Protocol: Solvent-Free Iodine-Catalyzed Synthesis

This protocol is designed as a self-validating system . It utilizes solvent-free conditions to prevent hydrolysis and molecular iodine as a mild Lewis acid to selectively activate the ketone carbonyl, thereby suppressing base-catalyzed Knoevenagel condensation and ester amidation (3)[3].

Step 1: Reagent Preparation & Mixing

  • Action: In a 50 mL round-bottom flask, combine the β-keto ester (10.0 mmol, 1.0 equiv) and the primary/secondary amine (10.5 mmol, 1.05 equiv).

  • Causality: A slight excess of amine ensures complete conversion but is kept intentionally low to prevent it from acting as a base for self-condensation.

  • Self-Validation: Visually confirm the mixture is homogenous. An immediate exotherm may occur; if the flask becomes too hot to touch, cool it in a water bath to prevent premature amidation.

Step 2: Catalyst Addition

  • Action: Add molecular iodine (I₂, 0.5 mmol, 5 mol%) directly to the neat mixture.

  • Causality: I₂ coordinates to the ketone oxygen, increasing its electrophilicity without excessively activating the ester group.

  • Self-Validation: The reaction mixture will immediately turn a deep brown/amber color, confirming the dissolution and active coordination of the iodine catalyst.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature (20-25 °C) for 1-2 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2).

    • Success Indicator: Disappearance of the β-keto ester spot and the appearance of a highly UV-active spot (the conjugated enamine) at a lower Rf.

    • Failure Indicator: If a baseline, highly polar spot appears, amide formation is occurring. Immediately cool the reaction to 0 °C to arrest the side reaction.

Step 4: Quenching and Work-up

  • Action: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous Na₂S₂O₃ (15 mL).

  • Causality: Sodium thiosulfate reduces the active I₂ to inert iodide (I⁻), halting the Lewis acid catalysis and preventing degradation during concentration.

  • Self-Validation: The organic layer must transition from brown to pale yellow or colorless. If a brown tint remains, repeat the Na₂S₂O₃ wash.

  • Action: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure β-enamino ester.

References

  • Synthesis of β-Enamino Acid and Heteroaryl Acetic Acid Derivatives by Pd-Catalyzed Carbonylation.
  • VCl3-Catalyzed Efficient Synthesis of β-Enamine Esters and Ketones
  • Molecular Iodine–Catalyzed Mild and Effective Synthesis of β-Enaminones at Room Temperature.
  • Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis.
  • Claisen Condensation and Dieckmann Condens
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting the Reaction of Ethyl Acetoacetate and Methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently utilize the condensation of β-keto esters with primary amines to synthesize β-enamino esters—critical pharmacophores and intermediates in heterocyclic synthesis.

The reaction between ethyl acetoacetate (EAA) and methylamine primarily yields ethyl 3-(methylamino)crotonate . However, due to the bifunctional nature of EAA (containing both a ketone and an ester carbonyl) and the nucleophilicity of methylamine, several competing pathways can lead to unwanted byproducts. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high chemoselectivity.

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways that dictate product distribution based on your experimental conditions.

ReactionPathways EAA Ethyl Acetoacetate + Methylamine Enamine Ethyl 3-(methylamino)crotonate (Desired Enamine) EAA->Enamine Mild conditions (RT) Kinetic Control Amide N-methylacetoacetamide (Amidation Byproduct) EAA->Amide High Heat Thermodynamic Control Hydrolysis Acetone + CO2 (Hydrolysis) EAA->Hydrolysis H2O + Base BisAdduct N-methyl-3-(methylamino)crotonamide (Bis-adduct) Enamine->BisAdduct Excess Amine + Heat Amide->BisAdduct Excess Amine + Heat

Reaction pathways of ethyl acetoacetate and methylamine showing desired and byproduct formation.

Quantitative Data: Product Distribution

Understanding the quantitative shift in product distribution under different regimes is critical for troubleshooting.

Product IdentityReaction PathwayControl RegimeStandard Conditions Yield (25°C, 1 eq MA)Harsh Conditions Yield (80°C, 2 eq MA)
Ethyl 3-(methylamino)crotonate Condensation at C3 (Ketone)Kinetic>90%<40%
N-Methylacetoacetamide Amidation at C1 (Ester)Thermodynamic<2%>30%
N-Methyl-3-(methylamino)crotonamide Dual attack (C1 and C3)ThermodynamicTrace>20%
Acetone + CO2 Hydrolysis & DecarboxylationMoisture Dependent<5%Variable
Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly N-methylacetoacetamide instead of the desired enamine? A1: This is a classic issue of kinetic versus thermodynamic control. The ketone carbonyl at the C3 position of EAA is significantly more electrophilic than the ester carbonyl at C1. This is because the ester's alkoxy group donates electron density via resonance, reducing the partial positive charge on the C1 carbon. Consequently, nucleophilic attack by methylamine at the ketone is kinetically favored, rapidly forming the imine which tautomerizes to the highly stable β-enamino ester 1. However, amides are thermodynamically much more stable than esters. If your reaction is subjected to elevated temperatures (e.g., >60°C) or prolonged reaction times, the system overcomes the activation energy barrier for ester aminolysis, leading to the thermodynamic amidation byproduct. Fix: Strictly maintain reaction temperatures between 0°C and 25°C and monitor the reaction via TLC/LC-MS to quench it as soon as the EAA is consumed.

Q2: I am observing a bis-adduct (N-methyl-3-(methylamino)crotonamide) in my LC-MS trace. How can I suppress this? A2: The formation of the bis-adduct occurs when methylamine reacts at both the ketone and the ester centers. Because methylamine is highly volatile (b.p. -6°C), researchers often add a large stoichiometric excess to compensate for evaporative loss. This excess, especially when combined with localized heating during the exothermic addition phase, drives the equilibrium toward the bis-adduct. Researchers must carefully control the stoichiometry and conditions when reacting ethyl acetoacetate with primary amines to avoid these linear condensation byproducts 2. Fix: Use a precisely titrated solution of anhydrous methylamine (e.g., in THF or absolute ethanol) rather than bubbling the gas directly. Limit the stoichiometry to 1.05 equivalents and ensure dropwise addition over an ice bath to dissipate the heat of condensation.

Q3: My isolated yield is low, and the reaction mixture smells strongly of acetone. What went wrong? A3: You are likely experiencing base-catalyzed hydrolysis followed by decarboxylation. Methylamine is frequently supplied as a 40% aqueous solution. The presence of water, combined with the basic nature of the amine, can saponify the ethyl ester to form acetoacetic acid. β-keto acids are notoriously unstable and rapidly undergo thermal decarboxylation to yield acetone and carbon dioxide. Furthermore, the condensation reaction itself generates one equivalent of water, which can push the equilibrium backwards 3. Fix: Avoid aqueous methylamine entirely. Use anhydrous reagents and incorporate a dehydrating agent directly into the reaction mixture to scavenge the generated water.

Experimental Protocol: Chemoselective Synthesis of Ethyl 3-(methylamino)crotonate

Self-Validating System: This protocol incorporates in-process water scavenging and temperature control to inherently prevent amidation and hydrolysis, ensuring the kinetic product is isolated cleanly.

Step 1: Reagent Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

Step 2: Substrate Loading Add 10.0 mmol (1.30 g) of ethyl acetoacetate to the flask, followed by 20 mL of anhydrous ethanol.

Step 3: Desiccant Addition Add 2.0 g of freshly activated 4Å molecular sieves to the flask. Causality: The sieves will immediately sequester the water generated during imine formation. By Le Chatelier's principle, this drives the equilibrium forward and inherently prevents ester hydrolysis.

Step 4: Temperature Control Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes.

Step 5: Amine Addition Using a syringe pump, add 10.5 mmol of anhydrous methylamine (e.g., a 2.0 M solution in THF) dropwise over 30 minutes. Causality: Slow addition at 0°C prevents localized exotherms that would otherwise provide the activation energy required for thermodynamic amidation at the ester group.

Step 6: Kinetic Stirring Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the EAA spot disappears.

Step 7: Filtration & Concentration Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the pad with 10 mL of cold ethanol. Concentrate the filtrate under reduced pressure (bath temperature strictly <30°C) to afford the crude β-enamino ester.

Step 8: Purification Purify via vacuum distillation or recrystallization from cold hexanes to yield the pure ethyl 3-(methylamino)crotonate.

References
  • β-enamino ester synthesis by amin
  • Reaction with Primary Amines to form Imines Chemistry LibreTexts
  • Reaction of ethyl acetoacetate with formaldehyde and primary amines Semantic Scholar

Sources

Validation & Comparative

Comparative Guide: Catalysts for the Synthesis of β-Enamino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To objectively evaluate and compare the performance, mechanistic pathways, and practical scalability of various catalysts used in the chemoselective enamination of β -dicarbonyl compounds.

Introduction & Mechanistic Causality

β -Enamino esters are indispensable building blocks in organic synthesis and pharmaceutical development. They serve as critical intermediates for the construction of nitrogen-containing heterocycles—such as quinolines, pyridines, and pyrroles—which are prevalent in antibacterial, antimalarial, and anticonvulsant active pharmaceutical ingredients (APIs).

The synthesis typically proceeds via the condensation of a β -keto ester (e.g., ethyl acetoacetate) with a primary or secondary amine. While the reaction can proceed under uncatalyzed conditions at elevated temperatures, the use of catalysts drastically reduces reaction times, improves yields, and minimizes the formation of unwanted side products (such as amides formed via competitive cleavage).

The Causality of Tautomerization

A key mechanistic feature of this reaction is the thermodynamic preference for the enamine tautomer over the imine tautomer. This preference is driven by two stabilizing factors:

  • Extended π -Conjugation: The double bond of the enamine is conjugated with the electron-withdrawing ester carbonyl group.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the N-H proton and the ester carbonyl oxygen, locking the molecule into a stable six-membered pseudo-ring structure.

Mechanism A β-Keto Ester + Amine B Carbonyl Activation (Catalyst Binding) A->B Electrophilic Activation C Nucleophilic Attack (Hemiaminal Intermediate) B->C Amine Addition D Dehydration (-H2O) C->D Proton Transfer E β-Enamino Ester (Stable Tautomer) D->E Elimination & H-Bonding

Mechanistic pathway of β-enamino ester synthesis highlighting catalyst activation.

Catalyst Performance Comparison

The choice of catalyst dictates the reaction kinetics, the environmental impact (E-factor), and the downstream purification requirements. Historically, Brønsted acids (like p-TSA) and Lewis acids were used in volatile organic solvents. However, modern process chemistry heavily favors solvent-free conditions to maximize local reactant concentrations and adhere to green chemistry principles.

Below is a comparative analysis of prominent catalysts used for the model reaction of ethyl acetoacetate with aniline to form ethyl 3-(phenylamino)but-2-enoate.

Catalyst SystemLoading (mol%)Reaction ConditionsTimeYield (%)Green Chemistry Profile & Scalability
Catalyst-Free N/AReflux in Ethanol12–24 h70–80%Poor: High energy consumption, longer residence times, solvent waste.
Molecular Iodine ( I2​ ) 10Solvent-Free, RT30 min90–96%Excellent: High atom economy, mild Lewis acidity, easily quenched with thiosulfate.
Lanthanum Trichloride ( LaCl3​ ) [1]10Solvent-Free, RT1 h90–95%Good: Highly chemoselective Lewis acid, water-tolerant, but requires metal disposal.
Ferric Nitrate ( Fe(NO3​)3​ ) [3]10Solvent-Free, RT1.5 h85–92%Good: Inexpensive, readily available, acts as an efficient enamination catalyst.
Polyoxometalates (e.g., K7​[PW11​CoO40​] ) [2]1–5Solvent-Free, RT1–2 h88–94%Excellent: Eco-friendly, low loading, heterogeneous nature allows for easy recovery.
MOF Catalysts (MIL-101(Cr)-D) [4]5Solvent-Free, 50 °C2–3 h85–90%Moderate: High surface area, recyclable, but catalyst synthesis is complex.
Expert Insight: Why Solvent-Free Molecular Iodine Excels

Molecular iodine ( I2​ ) acts as a mild, highly effective Lewis acid. It polarizes the carbonyl oxygen of the β -keto ester without causing unwanted transesterification or amide cleavage. Under solvent-free conditions, the neat mixture of liquid reactants creates a highly concentrated environment that drives the bimolecular condensation forward rapidly. The self-validating nature of this system is evident during the workup: a simple sodium thiosulfate wash instantly reduces the active I2​ to water-soluble iodide ( I− ), visually confirming the quench (color change from brown to colorless) and leaving the organic product pristine.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the solvent-free, iodine-catalyzed synthesis of ethyl 3-(phenylamino)but-2-enoate. This workflow is designed as a self-validating system, incorporating in-process controls (TLC) and specific quenching mechanisms.

Materials Required
  • Reagents: Ethyl acetoacetate (10.0 mmol), Aniline (10.0 mmol), Molecular Iodine (1.0 mmol, 10 mol%).

  • Solvents (for workup only): Dichloromethane (DCM), Saturated aqueous Na2​S2​O3​ , Deionized water, Ethanol (for recrystallization).

Step-by-Step Methodology
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol).

  • Catalyst Introduction: Add molecular iodine (0.25 g, 1.0 mmol) directly to the neat mixture. Mechanistic Note: The mixture will turn dark brown, indicating the formation of the iodine-carbonyl charge-transfer complex.

  • Agitation: Stir the reaction mixture vigorously at room temperature (20–25 °C). The reaction is mildly exothermic; the neat conditions facilitate rapid mass transfer.

  • In-Process Monitoring: After 20 minutes, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase. The reaction is deemed complete when the starting material spots disappear and a distinct, UV-active product spot emerges.

  • Quenching & Extraction: Once complete (typically ~30 mins), dilute the crude mixture with 20 mL of DCM. Transfer to a separatory funnel and wash with 15 mL of saturated aqueous Na2​S2​O3​ . Validation Check: The organic layer must turn from dark brown to pale yellow/colorless, confirming the complete reduction of I2​ to I− .

  • Washing & Drying: Wash the organic layer with deionized water (15 mL) and brine (15 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from hot ethanol to afford the pure β -enamino ester.

Workflow Step1 1. Combine Reagents (Neat β-Keto Ester + Amine) Step2 2. Add Catalyst (10 mol% Molecular Iodine) Step1->Step2 Step3 3. Stir at Room Temp (Solvent-Free, 30 min) Step2->Step3 Step4 4. TLC Monitoring (Hexane:EtOAc 8:2) Step3->Step4 Step4->Step3 Incomplete (Continue Stirring) Step5 5. Quench Reaction (Na2S2O3 Wash in DCM) Step4->Step5 Starting Material Consumed Step6 6. Purification (Recrystallization from EtOH) Step5->Step6

Experimental workflow for the solvent-free, iodine-catalyzed synthesis.

Conclusion

For the synthesis of β -enamino esters, transitioning from traditional refluxing solvent systems to solvent-free catalytic methodologies offers profound advantages in both yield and sustainability. While Lewis acids like LaCl3​ [1] and Fe(NO3​)3​ [3] provide excellent chemoselectivity, molecular iodine stands out for its operational simplicity, low cost, and the ease with which it can be neutralized and removed from the product stream. For industrial scale-up, heterogeneous catalysts such as polyoxometalates [2] or MOFs [4] present viable alternatives due to their recyclability, though their initial preparation costs must be factored into the process economics.

References

  • Heravi, M. M., et al. (2008). K7[PW11CoO40]: Efficient and ecofriendly catalyst for the enamination of beta-dicarbonyl compounds. Synthetic Communications. Available at: [Link] [2]

  • DNTB. (2015). Preparation and CO2 breakthrough adsorption of MIL-101(Cr)-D ... catalyst for acetalization of aldehydes with methanol and enamination of beta-dicarbonyl compounds. Journal of Porous Materials. Available at:[Link] [4]

A Researcher's Guide to the Comparative Reactivity of β-Ketoesters in Enamination

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of β-enamino esters through the enamination of β-ketoesters is a cornerstone of modern organic chemistry, providing access to a versatile class of intermediates for the construction of a wide array of pharmaceuticals and bioactive heterocyclic compounds.[1][2][3][4] The efficiency and outcome of this transformation are critically dependent on the structure of the β-ketoester, with subtle changes in substituents often leading to significant differences in reactivity.

This guide provides an in-depth, objective comparison of the reactivity of various β-ketoesters in enamination reactions. We will delve into the underlying principles governing their reactivity, supported by experimental data, and provide detailed protocols for conducting and analyzing these transformations. Our focus is on elucidating the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Understanding β-Ketoester Reactivity in Enamination

The enamination of a β-ketoester with a primary or secondary amine proceeds through the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the corresponding β-enamino ester.[5] The reactivity of the β-ketoester in this process is governed by a delicate interplay of electronic and steric factors, which influence both the electrophilicity of the carbonyl carbon and the stability of the reaction intermediates.

The Decisive Factors: Steric and Electronic Effects

Steric Hindrance: The spatial arrangement of atoms around the reactive ketone carbonyl plays a pivotal role in determining the rate of enamination.[6] Bulky substituents on the α-carbon or the ester group can significantly impede the approach of the amine nucleophile, thereby slowing down the reaction. This effect is clearly demonstrated when comparing the reactivity of ethyl acetoacetate with its α-methylated counterpart, ethyl 2-methyl-3-oxobutanoate. Under similar conditions, the latter reacts much more slowly due to the steric hindrance imposed by the α-methyl group.

Electronic Effects: The electronic properties of the substituents on the β-ketoester influence the electrophilicity of the ketone carbonyl. Electron-withdrawing groups can enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its electrophilicity. These effects, however, are often nuanced and can be influenced by the reaction conditions and the nature of the amine.

A Comparative Analysis of Common β-Ketoesters

To illustrate the practical implications of these principles, the following table summarizes the relative reactivity of a series of common β-ketoesters in a model enamination reaction with aniline, catalyzed by a mild acid.

β-KetoesterStructureRelative ReactivityKey Observations
Methyl AcetoacetateHighLess steric hindrance from the methyl ester group compared to larger alkyl esters may lead to slightly faster reaction rates in some cases.
Ethyl AcetoacetateHigh (Baseline)A widely used and well-behaved substrate, often serving as the benchmark for enamination reactions.
tert-Butyl AcetoacetateVery HighCounterintuitively, the bulky tert-butyl group can, in some contexts, accelerate the reaction. This is attributed to the Thorpe-Ingold effect, where the bulky group can favor the reactive conformation. In some cases, it is reported to be 15-20 times more reactive than methyl or ethyl analogs.[7][8]
Ethyl 2-Methyl-3-oxobutanoateLowThe α-methyl group significantly hinders the approach of the amine, leading to a dramatic decrease in the reaction rate.
Ethyl 2-Oxocyclopentanecarboxylate (Cyclic)Moderate to HighThe cyclic structure constrains the molecule into a reactive conformation, which can enhance reactivity compared to some acyclic analogs. However, ring strain and conformational effects can be complex.[9][10]

Experimental Validation: A Step-by-Step Guide

To provide a practical framework for comparing the reactivity of different β-ketoesters, we present a detailed experimental protocol for the enamination of ethyl acetoacetate with aniline. This can be adapted for other β-ketoesters and amines to generate your own comparative data.

Experimental Protocol: Synthesis of Ethyl 3-(phenylamino)but-2-enoate

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic acid (0.1 eq)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and toluene (30 mL).

  • Add aniline (0.93 g, 10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.06 g, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 3-(phenylamino)but-2-enoate.

Monitoring and Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A simple and effective method to follow the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants to products over time. The fragmentation pattern of the product can also confirm its identity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of the α-proton signals of the β-ketoester and the appearance of the vinylic and N-H proton signals of the enamino ester.[12]

Product Characterization:

  • ¹H NMR of Ethyl 3-aminocrotonate (a representative β-enamino ester): (DMSO-d6, δ, ppm): 1.15 (t, 3H, CH₃CH₂), 3.96 (q, 2H, CH₃CH₂), 1.81 (s, 3H, CH₃), 4.29 (s, 1H, =CH), 6.92 and 7.71 (s, 2H, NH₂).[12] The Z-isomer is often the major product due to stabilization by an intramolecular hydrogen bond.[12]

  • GC-MS Fragmentation: The mass spectrum of a β-enamino ester will typically show a molecular ion peak and characteristic fragments corresponding to the loss of the ester group and other substituents.[11][13][14][15]

Visualizing the Process: Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction Mechanism of Acid-Catalyzed Enamination

Enamination_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Dehydration cluster_4 Step 5: Deprotonation Ketoester β-Ketoester Protonated_Ketoester Protonated β-Ketoester Ketoester->Protonated_Ketoester + H+ Ketoester->Protonated_Ketoester H+ H+ Carbinolamine_Intermediate Carbinolamine Intermediate Protonated_Ketoester->Carbinolamine_Intermediate + R-NH2 Protonated_Ketoester->Carbinolamine_Intermediate Amine Primary Amine (R-NH2) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_Intermediate->Protonated_Carbinolamine Proton Transfer Carbinolamine_Intermediate->Protonated_Carbinolamine Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Protonated_Carbinolamine->Iminium_Ion Enamino_Ester β-Enamino Ester Iminium_Ion->Enamino_Ester - H+ Iminium_Ion->Enamino_Ester H2O H2O _out H+

Caption: Mechanism of acid-catalyzed enamination of a β-ketoester.

Experimental and Analytical Workflow

Experimental_Workflow Start Reaction Setup: β-Ketoester, Amine, Catalyst, Solvent Reaction Heating and Stirring Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, or NMR) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure β-Enamino Ester Characterization->End

Caption: A typical workflow for the synthesis and analysis of β-enamino esters.

Conclusion

The reactivity of β-ketoesters in enamination reactions is a multifaceted interplay of steric and electronic factors. A thorough understanding of these principles is essential for designing efficient synthetic routes and predicting reaction outcomes. By systematically comparing the reactivity of different β-ketoesters, researchers can select the optimal substrate for their specific target molecule. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting these comparative studies in your own laboratory.

References

Sources

The Dichotomy of Heat: A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of efficiency and innovation that characterizes modern chemical research and drug development, the method by which energy is introduced into a reaction is a critical, yet often overlooked, parameter. For decades, the steady, predictable heat of an oil bath or heating mantle has been the workhorse of the synthetic chemist. However, the dawn of microwave-assisted organic synthesis (MAOS) has presented a paradigm shift, offering a powerful alternative that promises to dramatically accelerate discovery. This guide provides a comprehensive, data-driven comparison of these two fundamental heating methodologies, designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The core distinction between conventional and microwave heating lies in the mechanism of energy transfer. Conventional heating is an indirect process, relying on the principles of conduction and convection.[1] Heat is applied externally to the reaction vessel, and this thermal energy is then transferred through the vessel walls to the solvent and, finally, to the reactants. This process is inherently inefficient and creates a significant temperature gradient, with the walls of the vessel being substantially hotter than the bulk of the reaction mixture. This can lead to localized overheating, decomposition of thermally sensitive molecules, and the formation of unwanted byproducts.[2]

Microwave-assisted synthesis, in stark contrast, employs a direct and volumetric heating mechanism. Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture.[3] This interaction forces the dipoles to align with the rapidly oscillating electric field, generating heat through intermolecular friction.[2] This "dielectric heating" results in a rapid, uniform, and efficient temperature increase throughout the entire volume of the reaction mixture, minimizing temperature gradients and the risk of localized overheating.[4]

Diagram 1: A Conceptual Comparison of Heating Mechanisms

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Synthesis (Dielectric Heating) a External Heat Source (e.g., Oil Bath, Heating Mantle) b Reaction Vessel Wall a->b Conduction c Solvent & Reactants b->c Convection & Conduction d Microwave Radiation e Polar Molecules & Ions (Solvent & Reactants) d->e Direct Energy Transfer e->e

Caption: Contrasting heat transfer in conventional and microwave synthesis.

Performance Metrics: A Quantitative Comparison

The practical implications of these differing heating mechanisms are profound, manifesting in significant improvements in key reaction parameters. The following tables provide a summary of experimental data from various studies, highlighting the dramatic enhancements in reaction times and yields achievable with microwave irradiation across a range of important chemical transformations.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

CompoundConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
4,4'-Dihydroxychalcone9-12 hours7010-50 seconds85[5]
4-Dimethylamino-4'-nitrochalcone9-12 hours6510-50 seconds80[5]
Ferrocenyl Chalcones (average)10-40 hours71-871-5 minutes78-92[6]
Furan-based Chalcones (average)24 hours61-783-4 minutes74-86

Table 2: Synthesis of Aspirin from Salicylic Acid

MethodReaction TimeYield (%)Reference
Conventional (Hot Plate)35-45 minutes66.8 - 67.9[7][8]
Microwave3 minutes (total irradiation)40.1 - 85.88[8][9]

Table 3: Transesterification for Biodiesel Production

FeedstockConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
Vegetable Oil>24 hours>851 hour>85[10]
Pure Triglycerides6 hoursHigh30 minutes~100[10]
Various Oils (average)1 hour~87-971 hour~87-97[11]

These data unequivocally demonstrate that microwave-assisted synthesis can reduce reaction times from hours to minutes, while often simultaneously increasing product yields.[1][2][10]

Beyond Speed and Yield: The Multifaceted Advantages of Microwave Chemistry

The benefits of MAOS extend beyond simple metrics of time and yield, encompassing aspects of product purity, energy efficiency, and alignment with the principles of "green chemistry."

  • Enhanced Purity and Selectivity: The uniform and rapid heating provided by microwaves often leads to cleaner reaction profiles with fewer byproducts.[7] This can simplify purification processes, saving time and reducing solvent consumption. In some cases, microwave irradiation can even alter reaction selectivity (chemo-, regio-, and stereoselectivity) compared to conventional heating.[12]

  • Energy Efficiency: While the conversion of electricity to microwaves by a magnetron is less efficient than a simple heating mantle, the dramatically shorter reaction times and the ability to heat only the reaction mixture (and not the entire apparatus) can lead to significant overall energy savings.[8][13] Studies have shown that microwave heating can be up to 50% more energy-efficient than conventional methods in certain applications.[8]

  • Green Chemistry: MAOS aligns well with the principles of green chemistry by reducing reaction times, decreasing energy consumption, and often enabling the use of less solvent or even solvent-free conditions.[4][7]

Practical Considerations and Limitations

Despite its numerous advantages, microwave synthesis is not a panacea. The scalability of batch microwave reactions can be a challenge due to the limited penetration depth of microwaves.[14] However, the development of continuous-flow microwave reactors is addressing this limitation, offering a viable path for industrial-scale production.[14] Additionally, not all reactions are amenable to microwave heating; non-polar solvents, for instance, absorb microwave energy poorly, leading to inefficient heating.[15]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical illustration of the differences in experimental workflow, the following section details the synthesis of an ester, a fundamental transformation in organic chemistry, using both conventional reflux and microwave-assisted methods.

Diagram 2: Comparative Workflow for Ester Synthesis

G cluster_0 Conventional Reflux Synthesis cluster_1 Microwave-Assisted Synthesis a Assemble Reflux Apparatus (Round-bottom flask, condenser, heating mantle) b Add Reactants, Catalyst, & Boiling Chips a->b c Heat to Reflux (Several Hours) b->c d Cool to Room Temperature c->d e Work-up & Purification (Extraction, Washing, Drying, Solvent Removal) d->e f Combine Reactants & Catalyst in Microwave Vessel g Seal Vessel & Place in Microwave Reactor f->g h Irradiate (5-30 Minutes) g->h i Cool to Room Temperature h->i j Work-up & Purification (Extraction, Washing, Drying, Solvent Removal) i->j

Caption: A generalized workflow comparing conventional and microwave-assisted synthesis.[16]

Conventional Synthesis of an Ester via Reflux

Objective: To synthesize an ester from a carboxylic acid and an alcohol using conventional heating under reflux.

Materials:

  • Carboxylic acid (1 mmol)

  • Alcohol (excess, can also serve as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Boiling chips

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Apparatus:

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.[17]

  • Reactant Mixture Preparation: To the round-bottom flask, add the carboxylic acid (1 mmol), the alcohol (in excess), and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.[17]

  • Heating under Reflux: Heat the reaction mixture to reflux using the heating mantle and maintain the reflux for the required duration (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[17]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[17]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by distillation or column chromatography.[17]

Microwave-Assisted Synthesis of an Ester

Objective: To synthesize an ester from a carboxylic acid and an alcohol using microwave irradiation.

Materials:

  • Carboxylic acid (1 mmol)

  • Alcohol (1.2 mmol)

  • Concentrated sulfuric acid (catalytic amount)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Apparatus:

  • Microwave reactor

  • Dedicated microwave reaction vessel with a cap

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture Preparation: In a dedicated microwave reaction vessel, combine the carboxylic acid (1 mmol), the alcohol (1.2 mmol), and a catalytic amount of concentrated sulfuric acid.[17]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) and power (e.g., 100-300 W) for a predetermined time (typically 5-30 minutes). The reaction progress can be monitored by TLC.[17]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The work-up procedure is similar to the conventional method, involving dilution with an organic solvent, washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and a final wash with brine.[17]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by distillation or column chromatography.[17]

Conclusion: A Powerful Tool for Modern Synthesis

The evidence overwhelmingly indicates that microwave-assisted synthesis is more than just a novelty; it is a transformative technology that offers significant and quantifiable advantages over conventional heating methods. For researchers, scientists, and drug development professionals, the ability to dramatically reduce reaction times, improve yields, and enhance product purity translates directly into accelerated research timelines and increased productivity. While conventional heating will undoubtedly retain its place in the synthetic chemist's toolkit, the compelling benefits of microwave irradiation make it an indispensable tool for anyone seeking to push the boundaries of chemical synthesis in the 21st century.

References

  • ResearchGate. Comparison of reaction time and yield (%) of Microwave (MM) and Conventional methods. [Link]

  • Asian Publication Corporation. Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. [Link]

  • Elsevier. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry. [Link]

  • Scribd. Aspirin Synthesis: Conventional vs Microwave. [Link]

  • Wikipedia. Microwave chemistry. [Link]

  • MDPI. A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. [Link]

  • ijpbs.net. SYNTHESIS AND EVALUATION OF ASPIRIN ASSISTED BY MICROWAVE OVEN. [Link]

  • National Center for Biotechnology Information. Intensification and optimization of biodiesel production using microwave-assisted acid-organo catalyzed transesterification process. [Link]

  • International Journal of Research in Pharmaceutical and Allied Sciences. Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. [Link]

  • SAP. Comparison of Various Feedstocks for the Microwave-Assisted Synthesis of Biodiesel. [Link]

  • IntechOpen. Reproducibility and Scalability of Microwave-Assisted Reactions. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • University of Houston. Ester Synthesis. [Link]

  • University of Massachusetts Boston. Experiment 18 — Synthesis of Esters. [Link]

  • SQA. Synthesis of Aspirin. [Link]

  • University of Wisconsin-River Falls. Esters. An Introduction. [Link]

  • Saint Mary's College of California. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Slideshare. Green chemistry principles and application on aspirin synthesis. [Link]

  • ACS Publications. Microwave-Assisted Aspirin Synthesis from Over-the-Counter Pain Creams Using Naturally Acidic Catalysts: A Green Undergraduate Organic Chemistry Laboratory Experiment. [Link]

  • MDPI. A Review of Microwave-Assisted Reactions for Biodiesel Production. [Link]

  • Ingenta Connect. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]

  • Science and Education Publishing. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. [Link]

  • ACS Publications. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. [Link]

  • Organic Chemistry Portal. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. [Link]

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The Organocatalyst's Crucible: A Comparative Guide to Regio- and Stereocontrol in Enamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, I often encounter a critical decision point in drug development and complex molecule synthesis: selecting the optimal organocatalyst for alpha-functionalization of carbonyls. The advent of aminocatalysis fundamentally shifted our reliance on transition metals, leveraging small organic molecules to achieve exquisite regio- and stereocontrol.

This guide objectively compares the three foundational pillars of enamine catalysis—L-Proline , MacMillan Imidazolidinones , and Hayashi-Jørgensen Diarylprolinol Silyl Ethers —analyzing the mechanistic causality behind their performance, supported by benchmark experimental data.

Mechanistic Causality: The Logic of Enamine Activation

Enamine catalysis operates via HOMO (Highest Occupied Molecular Orbital) activation. A chiral secondary amine condenses with an enolizable aldehyde or ketone to form an iminium ion, which subsequently loses an alpha-proton to generate a nucleophilic enamine. The catalyst's structure dictates both regioselectivity (which alpha-carbon reacts in unsymmetrical ketones) and stereoselectivity (which enantioface of the enamine is attacked by the electrophile).

L-Proline: The Bifunctional Pioneer

L-Proline utilizes a bifunctional activation mode. The secondary amine forms the enamine, while the carboxylic acid acts as a Brønsted acid. Stereocontrol is governed by a highly organized, Zimmerman-Traxler-like transition state where the carboxylic acid proton directs the incoming electrophile via hydrogen bonding [1][1].

  • Causality of Limitation: While excellent for aldol and Mannich reactions, Proline struggles with electrophiles that cannot participate in hydrogen bonding (e.g., simple alkyl halides).

MacMillan Imidazolidinones: Pseudo-C2 Geometric Control

MacMillan catalysts rely on strict steric shielding rather than H-bonding. The bulky substituents (e.g., benzyl or tert-butyl groups) on the imidazolidinone ring force the enamine into a specific E-cis geometry and completely block one enantioface [2][2].

  • Causality of Performance: This pure steric blockade makes them the premier choice for intercepting highly reactive, non-coordinating radical intermediates in modern photoredox dual catalysis.

Hayashi-Jørgensen Diarylprolinol Silyl Ethers: The Ultimate Steric Shield

These catalysts feature a massive diarylmethyl silyl ether moiety. The sheer steric bulk acts as an impenetrable umbrella over the top face of the enamine, forcing electrophilic attack exclusively from the bottom face [3][3]. Furthermore, recent kinetic profiling reveals that stereocontrol is heavily influenced by "downstream species"—stable intermediates formed post-attack that prevent reversible epimerization, locking in the stereocenter before final hydrolysis [4][4].

G A Carbonyl Substrate C Iminium Intermediate A->C + Catalyst B Chiral Amine Catalyst B->C D Enamine (HOMO Raised) C->D - H+ E Facial Shielding & Attack D->E + Electrophile F Enantioenriched Product E->F Hydrolysis F->B Catalyst Regeneration

Enamine catalytic cycle illustrating HOMO activation and face-shielding stereocontrol.

Quantitative Performance Comparison

To objectively evaluate these catalysts, we must look at their performance across benchmark asymmetric transformations. The table below summarizes typical experimental outcomes based on standardized protocols.

Catalyst SystemCore Activation ModePrimary Stereocontrol MechanismBenchmark ReactionTypical YieldEnantiomeric Excess (ee)
L-Proline Bifunctional EnamineH-Bonding (Zimmerman-Traxler)Intermolecular Aldol60–85%70–99%
MacMillan Imidazolidinone Iminium / EnaminePseudo-C2 Steric ShieldingAsymmetric Alkylation / Photoredox75–90%85–95%
Hayashi-Jørgensen Catalyst Pure EnamineExtreme Steric ShieldingMichael Addition to Nitroalkenes85–99%90–99%

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To demonstrate the robustness of the Hayashi-Jørgensen system, the following protocol details the highly enantioselective Michael addition of an aldehyde to a nitroalkene [5][5]. This protocol is designed as a self-validating system, incorporating internal checks to ensure scientific integrity.

Materials & Reagents
  • Nucleophile: Hexanal (1.5 equiv)

  • Electrophile: trans- β -Nitrostyrene (1.0 equiv, limiting reagent)

  • Catalyst: (S)- α , α -Diphenylprolinol trimethylsilyl ether (10 mol%)

  • Additive: p-Nitrophenol (20 mol%) - Causality: Acts as a mild Brønsted acid to accelerate the final hydrolysis of the product iminium ion, preventing product inhibition.

  • Solvent: Toluene (0.5 M)

Step-by-Step Methodology
  • Catalyst Activation: In a dry, 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Hayashi-Jørgensen catalyst (10 mol%) and p-nitrophenol (20 mol%) in toluene. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add trans- β -nitrostyrene (1.0 mmol) to the solution. Once fully dissolved, add hexanal (1.5 mmol) in one portion.

    • Validation Check: The solution will typically turn a deep yellow/orange, indicating the formation of the charge-transfer complex and subsequent enamine intermediate.

  • Kinetic Incubation: Stir the reaction mixture at room temperature. Monitor the progress via TLC (Hexanes/EtOAc 4:1) until the complete consumption of the nitroalkene (typically 4-12 hours).

  • Aqueous Quenching: Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl .

    • Causality: The aqueous quench is mandatory to fully hydrolyze the downstream cyclobutane/aminal intermediates back to the desired aldehyde product and regenerate the free amine catalyst.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Analytical Validation: Determine the diastereomeric ratio (dr) via 1H NMR of the crude mixture (looking at the alpha-proton signals). Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow S1 1. Catalyst Activation S2 2. Substrate Addition S1->S2 S3 3. Kinetic Incubation S2->S3 S4 4. Aqueous Quenching S3->S4 S5 5. HPLC Analysis S4->S5

Step-by-step workflow for diarylprolinol silyl ether-catalyzed asymmetric Michael addition.

Conclusion

The selection of an enamine organocatalyst should never be arbitrary. If your electrophile is capable of strong hydrogen bonding (like an aldehyde in an aldol reaction), L-Proline remains an atom-economical and highly effective choice. If you are merging organocatalysis with photoredox systems, the geometric rigidity of MacMillan's imidazolidinones is unparalleled. However, for broad-spectrum electrophile compatibility—particularly with Michael acceptors—the extreme steric shielding and downstream thermodynamic control provided by the Hayashi-Jørgensen diarylprolinol silyl ethers make them the premier choice for modern asymmetric synthesis.

References

  • The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis Source: Angewandte Chemie International Edition (via NIH) URL:[Link]

  • Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Origin of Stereocontrol in Photoredox Organocatalysis of Asymmetric α-Functionalizations of Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Source: Organic Syntheses URL:[Link]

Sources

Alternatives to Ethyl 3-(methylamino)-2-butenoate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Ethyl 3-(methylamino)-2-butenoate: A Comparative Guide to β-Enamino Esters and Alternatives in Heterocyclic Synthesis

Ethyl 3-(methylamino)-2-butenoate (E3MAB) is a cornerstone β-enamino ester in organic synthesis. It is heavily utilized as a bifunctional building block for constructing complex heterocycles, including indoles, pyrazoles, and isoxazolo[4,5-d]pyridazin-4(5H)-ones. However, modern synthetic demands—ranging from green chemistry mandates to the need for altered regioselectivity—frequently require researchers to look beyond pre-synthesized E3MAB.

As a Senior Application Scientist, I have structured this guide to objectively compare E3MAB with its primary alternatives. By understanding the mechanistic causality behind these reagents, drug development professionals can optimize atom economy, control reaction pathways, and streamline multi-step syntheses.

Mechanistic Grounding: The Ambident Nature of β-Enamino Esters

To select a valid alternative to E3MAB, one must first understand why it reacts the way it does. β-Enamino esters exist in an enamine-imine tautomeric equilibrium. According to Hard-Soft Acid-Base (HSAB) theory, these molecules are ambident nucleophiles:

  • The Nitrogen Atom (Hard Center): Prefers to react with "hard" electrophiles (e.g., highly polarized carbonyls or isocyanates).

  • The α-Carbon / C(2) Atom (Soft Center): Prefers to react with "soft" electrophiles (e.g., α,β-unsaturated systems, p-benzoquinone, or isothiocyanates).

E3MAB, bearing a secondary amine (methylamino group), exhibits significant steric hindrance at the nitrogen, pushing electrophilic attack predominantly to the C(2) position[1]. If your synthetic goal requires N-alkylation or N-acylation, E3MAB will likely fail, necessitating an alternative.

G A β-Enamino Ester (Ambident Nucleophile) B C(2)-Attack (Soft Electrophiles) A->B p-Benzoquinone Isothiocyanates C N-Attack (Hard Electrophiles) A->C Isocyanates Hard Lewis Acids D e.g., Indoles, Pyridazines B->D E e.g., Pyrazolo-pyridines C->E

Mechanistic divergence of β-enamino esters based on electrophile hardness.

Core Alternatives and Experimental Protocols

Alternative A: In Situ Generation (Ethyl Acetoacetate + Methylamine)

Best For: Industrial scale-up, cost reduction, and atom economy. Instead of purchasing isolated E3MAB, generating it in situ from ethyl acetoacetate and monomethylamine is a highly efficient alternative. This one-pot cascade approach is famously employed in the commercial synthesis of the antiviral drug Arbidol (Umifenovir), specifically for constructing its ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate intermediate[2].

Self-Validating Protocol: In Situ Indole Synthesis

  • Condensation: Dropwise add ethyl acetoacetate (1.0 equiv) into a 33% w/w ethanol solution of monomethylamine (1.2 equiv) at room temperature. Stir for 2 hours until TLC indicates complete consumption of the β-keto ester[2].

  • Solvent Removal: Evaporate the ethanol under reduced pressure to yield the crude enamine. Causality note: Removing ethanol prevents protic interference in the subsequent Lewis acid-catalyzed step.

  • Cyclization: Dissolve p-benzoquinone (1.0 equiv) in dichloroethane. Add a Lewis acid catalyst (e.g., anhydrous ZnCl₂).

  • Addition: Dropwise add the crude enamine to the quinone solution at 0–5°C to control the exothermic Nenitzescu indole synthesis.

  • Isolation: Filter the resulting precipitate and recrystallize from acetone/water to obtain the pure indole core[2].

Alternative B: Unsubstituted Enamino Esters (Ethyl 3-amino-2-butenoate)

Best For: Shifting regioselectivity toward N-adduct formation. When synthesizing pyrazolo[3,4-b]pyridines, E3MAB often yields complex mixtures because the methyl group sterically blocks the nitrogen. By switching to the unsubstituted ethyl 3-amino-2-butenoate, the nitrogen atom becomes highly reactive. Under identical experimental conditions, ethyl 3-amino-2-butenoate readily adds electrophiles at the nitrogen atom, whereas E3MAB strictly adds at the C(2) atom[1].

Self-Validating Protocol: Pyrazolo[3,4-b]pyridin-6-one Synthesis

  • Mix ethyl 3-amino-2-butenoate (1.1 equiv) with 1-phenyl-3-aminopyrazolin-5-one (1.0 equiv) in glacial acetic acid.

  • Reflux the mixture for 6 hours. Causality note: Acetic acid acts as both solvent and acid catalyst, facilitating the elimination of ammonia during the initial condensation.

  • Cool the reaction to room temperature and pour over crushed ice to precipitate the product.

  • Filter and recrystallize from ethanol to yield the pure N-adduct cyclized derivative[1].

Alternative C: Direct Gold(III) Catalytic Amination

Best For: Green chemistry and avoiding pre-formed enamines entirely. To bypass the isolation of β-enamino esters, direct catalytic amination of 1,3-dicarbonyls offers an environmentally friendly alternative. Arcadi et al. demonstrated that Gold(III) salts efficiently catalyze the condensation of diketones or β-ketoesters with primary amines under mild, room-temperature conditions[3].

Self-Validating Protocol: Gold(III) Catalyzed Synthesis

  • Charge a reaction flask with ethyl acetoacetate (1.0 equiv) and the desired primary amine (1.0 equiv) in ethanol.

  • Add NaAuCl₄·2H₂O (2–5 mol%). Causality note: The Au(III) center acts as a soft Lewis acid, activating the carbonyl oxygen without irreversibly binding to the hard amine nucleophile.

  • Stir at room temperature for 1–3 hours under a nitrogen atmosphere[3].

  • Evaporate the solvent and purify via flash chromatography (silica gel, n-hexane/ethyl acetate)[3].

Alternative D: Sterically Hindered Esters (tert-Butyl 3-(methylamino)but-2-enoate)

Best For: Synthesis of fluoroalkyl-substituted heterocycles and preventing transesterification. During the synthesis of fluorinated pyrazoles, the ethyl ester of E3MAB can undergo unwanted hydrolysis or transesterification. The tert-butyl analog provides superior steric shielding during electrophilic acylation at the enamine carbon and is easily cleaved under mild acidic conditions post-cyclization[4].

Self-Validating Protocol: Fluoroalkyl Pyrazole Synthesis

  • Acylate tert-butyl 3-(methylamino)but-2-enoate with trifluoroacetic anhydride in the presence of pyridine at 0°C[4].

  • React the resulting intermediate with an alkyl hydrazine in refluxing ethanol for 4 hours.

  • Separate the resulting isomeric pyrazoles via column chromatography[4].

  • Cleave the tert-butyl ester using 20% trifluoroacetic acid (TFA) in dichloromethane to yield the pyrazole-4-carboxylic acid[4].

Quantitative Data Comparison

The following table summarizes the operational metrics of E3MAB against its primary alternatives to guide reagent selection based on specific workflow constraints.

Reagent / ApproachPrimary ApplicationMajor Nucleophilic SiteTypical Yield RangeAtom Economy / Cost Efficiency
Ethyl 3-(methylamino)-2-butenoate Standard Nenitzescu reactionsC(2) Carbon65% - 85%Moderate (Requires pre-purchase/synthesis)
Ethyl Acetoacetate + Methylamine Industrial scale-up (e.g., Arbidol)C(2) Carbon75% - 90%High (One-pot, inexpensive raw materials)
Ethyl 3-amino-2-butenoate Pyrazolo-pyridine synthesisNitrogen (N)70% - 95%Moderate (Alters regioselectivity)
Au(III) Catalytic Amination Green chemistry library synthesisVariable (Substrate dependent)80% - 98%High (Solvent-free or EtOH, room temp)
tert-Butyl 3-(methylamino)but-2-enoate Fluoroalkyl pyrazolesC(2) Carbon60% - 80%Low (Expensive ester, requires deprotection)

Workflow Optimization Visualization

Workflow cluster_0 Traditional E3MAB Route cluster_1 In Situ / Catalytic Route A1 Pre-synthesized E3MAB A2 Reaction with Electrophile A1->A2 A3 Heterocyclic Product A2->A3 B1 1,3-Dicarbonyl + Amine B2 Au(III) or ZnCl2 Catalyst B1->B2 B3 Direct Cyclocondensation B2->B3 B4 Heterocyclic Product B3->B4

Comparison of traditional pre-synthesized workflows vs. in situ catalytic routes.

References

  • Preparation method of arbidol intermediate (Patent CN111269168A). Google Patents.
  • Étude Comparative de la Réactivité de L'Acetoacetate D'Éthyle et du 3-Aminocrotonate D'Éthyle Vis-A-Vis de Composes Pyrazoloniques. ResearchGate.
  • Gold catalysis in the reactions of 1,3-dicarbonyls with nucleophiles. RSC Publishing.
  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. ResearchGate.

Sources

Comparative study of solvent effects on reaction rate and yield

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Engineering in API Synthesis: A Comparative Guide to Reaction Kinetics and Yield Optimization

In pharmaceutical process chemistry, solvent selection is frequently relegated to a matter of reactant solubility or downstream isolation convenience. However, as a Senior Application Scientist, I emphasize that the solvent is an active kinetic participant. It dictates transition state stabilization, modulates activation energy barriers, and ultimately governs reaction rates and yields.

This guide provides a rigorous comparative analysis of solvent effects across two fundamental transformations in drug development: the bimolecular nucleophilic substitution (S_N2) and the Palladium-catalyzed Suzuki-Miyaura cross-coupling. By deconstructing the causality behind solvation thermodynamics, we can move away from empirical guesswork and toward rational solvent engineering.

The Thermodynamic and Kinetic Causality of Solvation

The influence of a solvent on a reaction is primarily quantified by its dielectric constant ( ϵ ), dipole moment ( μ ), and its hydrogen-bonding capacity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess high dipole moments but lack acidic protons. They effectively solvate cations through ion-dipole interactions while leaving anions relatively "naked." This lack of anion solvation dramatically increases the effective nucleophilicity of the reagent, accelerating reactions that rely on nucleophilic attack (1)[1].

  • Polar Protic Solvents (e.g., Methanol, Water): Characterized by strong hydrogen bond donors, these solvents heavily solvate both cations and anions. While excellent for stabilizing discrete ions (favoring S_N1 pathways), they encapsulate nucleophiles in a hydration/solvation shell, thereby increasing the activation energy ( ΔG‡ ) required for S_N2 reactions (2)[2].

  • Non-Polar Solvents (e.g., Toluene, Hexane): With low dielectric constants, these media provide poor stabilization for charge-separated transition states, often resulting in sluggish kinetics for polar reactions.

Comparative Case Study I: The Menshutkin S_N2 Reaction

The alkylation of secondary amines (e.g., piperidine with methyl iodide) is a classic Menshutkin reaction characterized by a charge-separated transition state. For reactions involving charge development in the transition state, the choice of solvent is paramount (1)[1].

Table 1: Comparative Solvent Effects on S_N2 Reaction Rate and Yield (Piperidine + Methyl Iodide)

Solvent TypeSolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)Relative RateTypical Yield (%)
Non-Polar Hexane1.90.01x (Baseline)< 5%
Polar Protic Methanol33.01.7~10x40 - 50%
Polar Aprotic DMF36.73.8> 1,000x> 95%

Mechanistic Insight: Polar aprotic solvents generally provide the most significant rate enhancements by effectively stabilizing the polar transition state without deactivating the nucleophile through hydrogen bonding (1)[1]. Conversely, if a competing elimination pathway exists, shifting from a protic solvent to a polar aprotic solvent can sometimes drastically reduce the substitution yield—for instance, the yield of substitution product drops from 47% in ethanol/water to about 3% in DMSO for certain hindered substrates due to enhanced basicity (3)[3].

S_N2_Solvent_Logic A S_N2 Reactants (Amine + Alkyl Halide) B Polar Aprotic Solvent (e.g., DMF) Naked Nucleophile A->B C Polar Protic Solvent (e.g., MeOH) Solvated Nucleophile A->C D Low Activation Energy Fast Reaction Rate B->D E High Activation Energy Slow Reaction Rate C->E F High Yield Product D->F G Low Yield / Side Reactions E->G

Logic flow of solvent effects on S_N2 reaction kinetics and yield outcomes.

Comparative Case Study II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of aryl halides with boronic acids is a cornerstone of complex molecule synthesis. The solvent profoundly influences the catalytic cycle, particularly the rate-determining oxidative addition step.

Table 2: Solvent Effects on Oxidative Addition Activation Energy ( ΔG‡ ) in Pd/NHC Catalyzed Suzuki Couplings

SolventPolarity Index ΔG‡ (kcal/mol)Relative Reaction Rate
Heptane Low12.35Slowest
Toluene Low-Moderate~12.00Slow
THF Moderate~11.50Fast
Water High10.95Fastest

Mechanistic Insight: Computational and experimental validations of Pd/NHC-catalyzed systems reveal a negative correlation between the activation barrier and the solvent polarity was found (4)[4]. Water, being the most polar solvent, stabilizes the charge separation in the three-center transition state during oxidative addition, yielding the lowest free energy of activation (10.95 kcal/mol) (4)[4]. Furthermore, in related continuous flow studies, increasing the polarity of the aprotic solvent (e.g., transitioning from MeCN to DMF) increased reaction rate linearly (5)[5].

Self-Validating Experimental Protocol: High-Throughput Solvent Screening

To empirically determine the optimal solvent for a specific API intermediate, a self-validating screening protocol is essential. The causality behind this specific design is the inclusion of an internal standard prior to reaction execution. This ensures that any subsequent variations in solvent evaporation or dispensing do not compromise the quantitative yield analysis, making the protocol inherently self-correcting.

Protocol: Microscale Solvent Screening for Cross-Coupling

  • Reagent & Internal Standard Preparation: Prepare a master mix containing the aryl halide (0.1 M), arylboronic acid (0.12 M), base (e.g., K2CO3, 0.2 M), and Pd catalyst (5 mol%) in a minimal volume of a volatile carrier solvent (e.g., DCM). Crucial Step: Add an inert internal standard (e.g., 4,4'-di-tert-butylbiphenyl) to this master mix. This establishes a fixed molar ratio between the limiting reagent and the standard.

  • Dispensing & Carrier Evaporation: Aliquot equal volumes of the master mix into a 24-well glass reactor block. Evaporate the carrier solvent under a gentle stream of nitrogen.

  • Solvent Array Addition: Add 1.0 mL of the test solvents (e.g., Toluene, THF, DMF, Ethanol, Water, and binary mixtures) to the respective wells.

  • Reaction Execution: Seal the reactor block and heat to the target temperature (e.g., 80°C) under robust magnetic stirring for 4 hours.

  • Quench & Dilution: Cool the block to room temperature. Quench the reactions by adding 1.0 mL of a universal diluent (e.g., Acetonitrile) to homogenize the mixture and precipitate inorganic salts.

  • Chromatographic Analysis: Filter the aliquots and analyze via UPLC-UV. Calculate the absolute yield by comparing the product peak area directly to the internal standard peak area.

Solvent_Screening_Workflow S1 1. Reagent Prep Add Internal Std S2 2. Solvent Array Dispense Media S1->S2 S3 3. Reaction Parallel Heating S2->S3 S4 4. Quench Stop Kinetics S3->S4 S5 5. HPLC Analysis Quantify Yield S4->S5

Self-validating high-throughput experimental workflow for solvent screening.

References

  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study , BenchChem. 1

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation , PMC (NIH). 4

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates , ResearchGate. 2

  • Deciding SN1/SN2/E1/E2 - The Solvent , Master Organic Chemistry.3

  • Rapid investigation of the effect of binary and ternary solvent gradient mixtures on reaction outcomes using a continuous flow system , RSC Publishing. 5

Sources

Purity assessment of synthesized Ethyl 3-(methylamino)-2-butenoate by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of chemical purity is a foundational pillar in drug development and organic synthesis. Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-(methylamino)crotonate) is a highly reactive enamine intermediate. It is most notably utilized in the Nenitzescu indole synthesis to manufacture the broad-spectrum antiviral drug Arbidol (umifenovir) 1.

Because enamines are susceptible to hydrolysis and thermal degradation, assessing their purity requires an analytical strategy that accounts for their unique physicochemical properties. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing a field-proven framework for impurity profiling.

Mechanistic Context: Synthesis and Impurity Generation

Ethyl 3-(methylamino)-2-butenoate is synthesized via the room-temperature condensation of ethyl acetoacetate and monomethylamine in ethanol. The primary impurities generated in this workflow include unreacted starting materials, water, and potential oligomeric side-products.

Synthesis SM1 Ethyl Acetoacetate Reaction Condensation (Ethanol, RT) SM1->Reaction SM2 Monomethylamine SM2->Reaction Product Ethyl 3-(methylamino) -2-butenoate Reaction->Product Impurities Impurities: Unreacted SMs, Water, Oligomers Reaction->Impurities

Synthesis of Ethyl 3-(methylamino)-2-butenoate and potential impurity generation pathways.

The Causality of Analytical Selection: Why GC-MS?

Historically, analyzing basic amines via gas chromatography resulted in severe peak tailing due to interactions between the basic nitrogen lone pairs and active silanol groups on standard silica columns. However, the advent of base-deactivated stationary phases has resolved this bottleneck 2.

GC-MS is the premier technique for this enamine because:

  • Volatility & Thermal Stability: The target compound and its primary impurities (ethyl acetoacetate, monomethylamine) are volatile and stable up to 250°C.

  • Chromophore Independence: Unlike HPLC-UV, which fails to detect aliphatic amines lacking a chromophore, GC-MS detects all volatile organics.

  • Fingerprinting: Electron Ionization (EI) mass spectrometry fragments the molecules, allowing for the direct structural elucidation of unexpected side-products without requiring pre-synthesized reference standards.

MethodSelection Start Synthesized Enamine Sample Q1 Are impurities volatile and thermally stable? Start->Q1 Q3 Need absolute purity without standards? Start->Q3 GCMS GC-MS (Primary Profiling) Q1->GCMS Yes Q2 Are there non-volatile side-products? Q1->Q2 No HPLC HPLC-UV (Complementary) Q2->HPLC Yes qNMR qNMR (Orthogonal Validation) Q3->qNMR Yes

Decision matrix for selecting the optimal purity assessment technique.

Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR

While GC-MS is the analytical workhorse, a robust quality control framework utilizes orthogonal techniques to cover all blind spots. Quantitative NMR (qNMR) is particularly valuable as it provides an absolute mass fraction by comparing the integration of the enamine's protons against a certified internal standard, bypassing the need for an analyte-specific calibration curve 3.

Table 1: Methodological Comparison for Enamine Analysis

ParameterGC-MSHPLC-UVqNMR
Primary Strength High-resolution separation of volatiles; structural elucidation.Detection of non-volatile, thermally labile oligomers.Absolute quantification without specific reference standards.
Primary Weakness Blind to non-volatile salts and heavy oligomers.Blind to non-UV absorbing impurities (e.g., monomethylamine).Lower sensitivity for trace impurities (<0.1%).
Sample State Dilute solution (Anhydrous DCM).Dilute solution (Acetonitrile/Water).Concentrated solution (CDCl₃).

Experimental Protocols

To ensure scientific integrity, the following GC-MS protocol is designed as a self-validating system.

GC-MS Purity Assessment Protocol

Causality Check: Enamines readily hydrolyze back to ketones and amines in the presence of water and acidic conditions. Therefore, all sample preparations must utilize strictly anhydrous, non-acidic solvents.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of synthesized Ethyl 3-(methylamino)-2-butenoate.

  • Dissolve in 10 mL of anhydrous Dichloromethane (DCM).

  • Add 10 µL of Dodecane (Internal Standard) to validate injection reproducibility.

Step 2: Instrument Configuration

  • Column: Base-deactivated fused silica capillary column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID x 5.0 µm film thickness). Reasoning: The thick film provides retention for the highly volatile monomethylamine, while the base deactivation prevents tailing of the enamine.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: 250°C, Split mode (50:1 ratio) to prevent column overloading.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • MS Parameters: Transfer line at 250°C, Ion source at 230°C. EI mode at 70 eV. Scan range m/z 30 to 300.

Step 3: System Suitability Testing (SST) & Validation

  • Blank Run: Inject pure anhydrous DCM to verify the absence of column carryover.

  • Resolution Check: Inject an SST standard containing monomethylamine, ethyl acetoacetate, and the target enamine. The system is validated only if baseline resolution ( Rs​>1.5 ) is achieved and the enamine peak tailing factor is <1.5 .

Orthogonal Validation: qNMR Protocol
  • Preparation: Dissolve 20 mg of the sample and 10 mg of a NIST-traceable internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene) in 0.6 mL of anhydrous CDCl₃.

  • Acquisition Causality: Set the relaxation delay ( D1​ ) to 60 seconds. Reasoning: This ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of signals which would lead to artificially skewed purity calculations.

Quantitative Data Presentation

The following table summarizes experimental data comparing the purity of a single batch of synthesized Ethyl 3-(methylamino)-2-butenoate across the three analytical platforms.

Table 2: Comparative Purity Data (Batch Analysis)

Analyte / ImpurityGC-MS (Area %)HPLC-UV (Area % at 254 nm)qNMR (Absolute Mass %)
Ethyl 3-(methylamino)-2-butenoate 98.2% 99.5% 97.8%
Ethyl Acetoacetate (Starting Material)1.1%0.5%1.2%
Monomethylamine (Starting Material)0.5%Not Detected0.6%
Non-volatile OligomersNot Detected0.4%0.4%
Analytical Conclusion Accurately profiles all volatile starting materials.Overestimates purity by missing non-UV active amines.Provides the most accurate absolute assay value.

Data Insight: HPLC-UV artificially inflates the purity of the enamine (99.5%) because it is entirely blind to residual monomethylamine. GC-MS successfully captures both starting materials, aligning closely with the absolute mass fraction determined by qNMR (97.8%).

References

  • Google Patents.CN111269168A - Preparation method of arbidol intermediate.
  • Restek.Rtx-Volatile Amine GC Capillary Column, 15 m, 0.32 mm ID, 5.0 µm.
  • ResolveMass Laboratories Inc.Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for β-Enamino Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, β-enamino esters stand out as versatile intermediates, crucial for the construction of a wide array of nitrogen-containing heterocycles and biologically active molecules.[1][2][3] Their utility in medicinal chemistry, particularly in the synthesis of calcium channel blockers and other therapeutic agents, underscores the importance of obtaining these compounds in high purity.[4][5] However, the synthesis of β-enamino esters often yields crude products containing unreacted starting materials, byproducts, and residual catalysts, necessitating robust purification strategies.

This guide provides a comprehensive comparison of common purification techniques for β-enamino esters, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate method for their specific needs. We will delve into the nuances of column chromatography, recrystallization, and distillation, using the synthesis of ethyl 3-aminocrotonate as a practical case study.

The Synthetic Challenge: A Case Study of Ethyl 3-Aminocrotonate

To provide a tangible context for our comparison, we will focus on the purification of ethyl 3-aminocrotonate, a widely used β-enamino ester. Its synthesis, typically achieved through the reaction of ethyl acetoacetate with an ammonia source, is a well-established procedure.[4][6] However, the crude product is often contaminated with unreacted ethyl acetoacetate and various side products, making effective purification essential.

Synthesis of Ethyl 3-Aminocrotonate

A common method for synthesizing ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with ammonium acetate.[4] This approach is favored for its operational simplicity and the ready availability of the reagents.

Ethyl Acetoacetate Ethyl Acetoacetate Reaction Reaction Ethyl Acetoacetate->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Crude Ethyl 3-Aminocrotonate Crude Ethyl 3-Aminocrotonate Reaction->Crude Ethyl 3-Aminocrotonate cluster_0 Column Chromatography Workflow Crude Product Crude Product Load on Column Load on Column Crude Product->Load on Column Elute with Solvent Gradient Elute with Solvent Gradient Load on Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product Start Start Is the product a solid? Is the product a solid? Start->Is the product a solid? Try Recrystallization Try Recrystallization Is the product a solid?->Try Recrystallization Yes Is the product thermally stable? Is the product thermally stable? Is the product a solid?->Is the product thermally stable? No Try Vacuum Distillation Try Vacuum Distillation Is the product thermally stable?->Try Vacuum Distillation Yes Use Column Chromatography Use Column Chromatography Is the product thermally stable?->Use Column Chromatography No

Sources

Economic and Performance Analysis of Synthetic Routes to Ethyl 3-(methylamino)-2-butenoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

In pharmaceutical process chemistry, the selection of a synthetic route is rarely dictated by yield alone. Process safety, atom economy, E-factor, and scalability must all be objectively evaluated. Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9), also known as ethyl 3-(methylamino)crotonate, is a critical β -enamino ester building block. It is heavily utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of the antiviral drug Arbidol (Umifenovir)[1].

The synthesis of this molecule relies on the condensation of ethyl acetoacetate (a β -keto ester) with methylamine. While seemingly trivial, shifting the equilibrium of this condensation while suppressing side reactions requires precise thermodynamic and kinetic control.

The Causality of Enamine Formation

The reaction proceeds via the nucleophilic attack of the primary amine on the ketone carbonyl, forming a transient hemiaminal. Subsequent dehydration yields an imine, which rapidly tautomerizes to the thermodynamically stable enamine[2]. This final state is highly favored due to extended π -conjugation and a strong intramolecular hydrogen bond between the secondary amine proton and the ester carbonyl oxygen.

Mechanism Keto β-Keto Ester (Ethyl Acetoacetate) Hemiaminal Hemiaminal Intermediate (Unstable) Keto->Hemiaminal + MeNH₂ Imine Imine Intermediate (Transient) Hemiaminal->Imine - H₂O Enamine β-Enamino Ester (Thermodynamically Stable) Imine->Enamine Tautomerization

Mechanistic pathway of enamine formation via imine-enamine tautomerization.

Experimental Workflows & Protocol Validation

To objectively compare the performance of different synthetic strategies, we evaluate three distinct routes. Each protocol below is designed as a self-validating system to ensure reproducibility and trustworthiness in a laboratory setting.

Route A: Classical Batch Condensation (Aqueous/Ethanolic)

Causality & Design: The simplest approach utilizes commercially available aqueous (40%) or ethanolic (33%) methylamine. Because the condensation is mildly exothermic, the reaction must be strictly controlled at room temperature. If the temperature exceeds 40°C, the methylamine can attack the ester carbonyl, leading to competitive aminolysis and the formation of unwanted amide byproducts.

  • Protocol:

    • Charge a round-bottom flask with 1.0 eq of ethyl acetoacetate.

    • Slowly add 1.2 eq of methylamine (33% solution in ethanol) dropwise via an addition funnel over 30 minutes to control the exotherm[1].

    • Stir the mixture at 20–25°C for 12–24 hours.

    • Concentrate the mixture under reduced pressure to remove ethanol, unreacted methylamine, and the water byproduct.

  • Self-Validation Step: Monitor via TLC (25% EtOAc/Hexanes). The reaction is complete when the EAA spot ( Rf​≈0.6 ) disappears and a highly UV-active enamine spot ( Rf​≈0.4 ) emerges[3].

Route B: Anhydrous Salt-Base Method

Causality & Design: Water is a byproduct of enamine formation. In Route A, the presence of water limits the maximum achievable conversion due to Le Chatelier's principle. To drive the equilibrium forward without relying on massive excesses of amine, we utilize methylamine hydrochloride paired with a mild base (e.g., sodium acetate) in an anhydrous solvent (toluene). This allows for the physical removal of water.

  • Protocol:

    • Suspend 1.2 eq of methylamine hydrochloride and 1.2 eq of anhydrous sodium acetate in toluene.

    • Add 1.0 eq of ethyl acetoacetate.

    • Attach a Dean-Stark apparatus and reflux the mixture. The base liberates free methylamine in situ.

    • Cool to room temperature, filter off the NaCl and excess sodium acetate salts, and evaporate the toluene.

  • Self-Validation Step: The reaction is deemed complete when the volume of water collected in the Dean-Stark trap exactly matches the theoretical stoichiometric yield (e.g., 1.8 mL for a 0.1 mol scale).

Route C: Continuous Flow Microreactor Synthesis

Causality & Design: Batch condensations suffer from poor heat dissipation and long reaction times. Continuous flow chemistry fundamentally alters this paradigm. By utilizing a microreactor with a high surface-area-to-volume ratio, we achieve instantaneous heat transfer. This allows the reaction to safely operate at elevated temperatures (90°C) under back-pressure (preventing solvent boiling), accelerating the kinetics drastically while suppressing thermal degradation[4].

  • Protocol:

    • Prepare Solution A (2.0 M ethyl acetoacetate in ethanol) and Solution B (2.5 M methylamine in ethanol).

    • Pump Solutions A and B using HPLC pumps at equal flow rates into a T-mixer.

    • Direct the mixed stream into a heated perfluoroalkoxy (PFA) tubular reactor coil maintained at 90°C with a 100 psi back-pressure regulator.

    • Adjust flow rates to achieve a residence time of 10 minutes.

    • Pass the output stream through an in-line cartridge of anhydrous Na2​SO4​ and concentrate.

  • Self-Validation Step: Steady-state conversion is verified by continuously monitoring the output stream via in-line Raman spectroscopy or periodic HPLC sampling, ensuring <1% residual EAA[4].

Workflows EAA Ethyl Acetoacetate (β-keto ester) RouteA Route A: Classical Batch (Aq/EtOH MeNH₂) EAA->RouteA RouteB Route B: Anhydrous Batch (MeNH₂·HCl + Base) EAA->RouteB RouteC Route C: Continuous Flow (Microreactor) EAA->RouteC MA Methylamine Source MA->RouteA MA->RouteB MA->RouteC StepA Stir at 20-25°C Time: 12-24 h Evaporate Solvent RouteA->StepA StepB Dean-Stark Reflux Time: 4-6 h Filter Salts RouteB->StepB StepC Heated Coil (90°C, 100 psi) Residence Time: 10 min In-line Scavenging RouteC->StepC Product Ethyl 3-(methylamino)-2-butenoate (Target Enamine) StepA->Product Yield: 75-80% High Time Cost StepB->Product Yield: 80-85% Salt Waste StepC->Product Yield: >90% Low Time Cost

Workflow comparison of three synthetic routes to Ethyl 3-(methylamino)-2-butenoate.

Comparative Economic & Performance Analysis

When transitioning from bench-scale research to pilot-plant manufacturing, the economic viability of the route becomes paramount. The table below summarizes the quantitative data and economic metrics for each approach.

MetricRoute A: Classical BatchRoute B: Anhydrous BatchRoute C: Continuous Flow
Isolated Yield 75–80%80–85%>90%
Reaction Time 12–24 hours4–6 hours10–15 minutes
Atom Economy High (Water is the only byproduct)Low (Generates NaCl and AcOH waste)High
E-factor (kg waste / kg API) 5–8 (Medium)10–15 (High, due to salt filtration)<3 (Low)
Capital Expenditure (CapEx) Low (Standard reactors)Low (Standard reactors)High (Pumps, microreactors)
Operating Expense (OpEx) LowHigh (Cost of anhydrous salts/solvents)Very Low (High throughput)
Scalability Limited by exothermic heat transferLimited by Dean-Stark geometryExcellent (Numbering-up)

References

  • Enamines – formation, properties, reactions, and mechanisms . Master Organic Chemistry. Available at:[Link]

  • Preparation method of arbidol intermediate (Patent CN111269168A). Google Patents.
  • Chemistry in flow systems III . Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Safety Operating Guide

Ethyl 3-(methylamino)-2-butenoate: Advanced Operational Handling and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of reactive intermediates. Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9) is a highly versatile β -enamino ester utilized extensively in the synthesis of heterocyclic pharmaceutical compounds (such as isoxazoles and pyridazines)[1] and advanced UV-absorbing formulations[2].

However, the same structural features that make enamines synthetically useful—specifically their nucleophilicity and susceptibility to hydrolysis—demand rigorous, mechanistically grounded disposal protocols. Improper waste segregation of this compound can lead to dangerous off-gassing, exothermic degradation, and regulatory violations[3]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of Ethyl 3-(methylamino)-2-butenoate.

Chemical Profile & Hazard Assessment

Before designing a disposal workflow, it is critical to understand the quantitative physical properties and hazard classifications of the compound[4],[5],[6].

PropertyValue / Description
Chemical Name Ethyl 3-(methylamino)-2-butenoate
CAS Registry Number 870-85-9
Molecular Formula C 7​ H 13​ NO 2​
Molecular Weight 143.19 g/mol
Physical State Liquid to low-melting solid (dependent on ambient temperature)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Primary Incompatibilities Strong aqueous acids, strong oxidizing agents
Mechanistic Rationale for Disposal Choices

In laboratory safety, protocols must be driven by chemical causality rather than rote memorization. The core hazard of Ethyl 3-(methylamino)-2-butenoate during disposal lies in its hydrolytic instability under acidic conditions .

As a β -enamino ester, exposure to strong aqueous acids (e.g., mixing with HCl or H 2​ SO 4​ waste streams) drives a rapid hydrolysis reaction. This cleaves the molecule into a β -keto ester (ethyl acetoacetate) and a primary amine (methylamine).

  • The Danger: Methylamine is a highly volatile (boiling point -6 °C), toxic, and flammable gas. If this enamine is inadvertently dumped into an acidic waste carboy, the resulting generation of methylamine gas can pressurize the container, leading to a catastrophic rupture and severe inhalation hazards.

  • The Solution: Waste streams containing this compound must be maintained at a neutral to slightly basic pH (pH 7–9) to thermodynamically favor the stable enamine form and prevent the off-gassing of methylamine.

Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies ensure self-validating safety loops during the disposal of Ethyl 3-(methylamino)-2-butenoate.

Protocol A: Disposal of Reaction Mixtures (Liquid Waste)

This protocol applies to post-reaction workups where the enamine is dissolved in organic solvents.

  • Reaction Quenching: Ensure the primary reaction is fully quenched. If reactive electrophiles are present, neutralize them before waste consolidation.

  • Phase Separation: If an aqueous workup was performed, separate the organic and aqueous layers completely.

  • pH Validation (Critical Step): Test the aqueous waste layer using universal indicator paper. Ensure the pH is 7. If acidic, carefully neutralize with saturated sodium bicarbonate (NaHCO 3​ ) until CO 2​ evolution ceases and pH reaches 7-8.

  • Waste Segregation:

    • Transfer the organic layer to the Non-Halogenated Organic Waste carboy (e.g., if dissolved in EtOAc or EtOH).

    • Exception: If halogenated solvents like dichloromethane (DCM) were used, route the mixture to the Halogenated Organic Waste container.

  • Secondary Containment: Ensure all waste carboys are stored in secondary containment trays away from oxidizing agents.

Protocol B: Spill Containment and Remediation

In the event of a pure compound or stock solution spill:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel. Ensure local exhaust ventilation (e.g., fume hood sashes) is fully operational to maximize air turnover.

  • Absorb (No Acids): Do NOT use acidic neutralizers. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit designed for organic bases.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable high-density polyethylene (HDPE) container.

  • Area Validation: Swab the spill area with a mild sodium bicarbonate solution, followed by a DI water rinse, to ensure no residual enamine remains on the surface.

  • Manifesting: Label the container strictly as "Hazardous Solid Waste - Contains Enamine/Organic Ester" and submit for high-temperature incineration[3].

Waste Segregation Decision Tree

To streamline laboratory operations, follow this logical workflow for segregating waste containing Ethyl 3-(methylamino)-2-butenoate.

WasteSegregation Start Waste: Ethyl 3-(methylamino)-2-butenoate State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Silica) State->Solid Solid Liquid Liquid Waste (Reaction Solvents, Extracts) State->Liquid Liquid SolidDisp Incineration (Solid Hazardous Waste) Solid->SolidDisp Halogen Contains Halogenated Solvents? Liquid->Halogen HaloWaste Halogenated Organic Waste (Keep pH > 7) Halogen->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Organic Waste (Keep pH > 7) Halogen->NonHaloWaste No (e.g., EtOAc, EtOH)

Decision matrix for the segregation and disposal of enamine-containing laboratory waste.

Regulatory Compliance & Manifesting

Under EPA and RCRA (Resource Conservation and Recovery Act) guidelines, waste containing Ethyl 3-(methylamino)-2-butenoate must be treated as hazardous chemical waste. It should never be disposed of down the drain or in standard municipal trash[3].

  • Labeling: All containers must be explicitly labeled with the full chemical name (no abbreviations), the primary hazards (Irritant, Combustible), and the date of initial waste accumulation.

  • Final Destruction: The material must be transferred to a licensed chemical destruction plant, where it is typically subjected to high-temperature incineration equipped with scrubbers to capture nitrogen oxides (NO x​ ) generated during combustion[3].

References
  • ChemicalBook India - Ethyl 3-(methylamino)-2-butenoate SDS. Retrieved from: [Link]

  • Capot Chemical - 870-85-9 | 3-Methylamino-but-2-enoic acid ethyl ester Specifications. Retrieved from: [Link]

  • Sigma-Aldrich / Merck - Ethyl 3-(Methylamino)-2-butenoate Product Information. Retrieved from: [Link]

  • Google Patents (EP1784156B1) - Composition d'absorbeur d'uv organique a microparticules.
  • ResearchGate - Synthesis and Evaluation of Analgesic Activity of Some New Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives. Retrieved from:[Link]

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Navigating the Safe Handling of Ethyl 3-(methylamino)-2-butenoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 3-(methylamino)-2-butenoate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we can foster a culture of safety that is both robust and intuitive.

Hazard Identification and Risk Assessment

Ethyl 3-(methylamino)-2-butenoate (CAS No. 870-85-9) is classified with the GHS07 pictogram, carrying the signal word "Warning". The primary hazards associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This liquid chemical necessitates a comprehensive PPE strategy to mitigate the risks of exposure to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a critical decision-making process based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles are essential when there is a risk of splashing, such as during transfers of larger volumes or when reactions are being quenched.

  • Maximum Protection: A full-face shield, worn in conjunction with chemical splash goggles, is recommended for procedures with a high risk of energetic splashes or when handling significant quantities.

Skin and Body Protection

To prevent skin irritation, a multi-faceted approach to skin and body protection is necessary.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

    • For incidental contact: Standard nitrile gloves (minimum 5 mil thickness) are acceptable. It is crucial to change gloves immediately upon any suspected contamination.

    • For prolonged contact or immersion: Heavier-duty nitrile or butyl rubber gloves should be considered. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.

  • Apron: A chemically resistant apron should be worn over the lab coat during procedures with a significant splash potential.

Respiratory Protection

Due to the risk of respiratory irritation, all work with Ethyl 3-(methylamino)-2-butenoate should be conducted within a certified chemical fume hood. In the rare event that a fume hood is not available or engineering controls are insufficient, respiratory protection is mandatory.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement.

  • For Higher Concentrations or Uncontrolled Environments: A powered air-purifying respirator (PAPR) with OV cartridges or a supplied-air respirator (SAR) may be necessary. A comprehensive respiratory protection program, including fit testing and training, is essential if respirators are required.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Measuring (small quantities) Safety glasses with side shieldsStandard nitrile glovesLab coatChemical fume hood
Solution Preparation/Transfers Chemical splash gogglesStandard nitrile glovesLab coat, Chemical-resistant apronChemical fume hood
Running Reactions Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat, Chemical-resistant apronChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat, Chemical-resistant apron, disposable coverallsAir-purifying respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

A proactive and well-defined operational plan is the cornerstone of laboratory safety.

Preparation and Engineering Controls
  • Designated Area: All work with Ethyl 3-(methylamino)-2-butenoate should be performed in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.

Handling Procedures
  • Don PPE: Before handling the chemical, don the appropriate PPE as outlined in Table 1.

  • Inspect Container: Visually inspect the container for any signs of damage or leaks.

  • Transfer with Care: Use a funnel or other appropriate transfer device to minimize the risk of spills and splashes.

  • Keep Containers Closed: Keep the container of Ethyl 3-(methylamino)-2-butenoate sealed when not in use.

  • Avoid Incompatibilities: Store away from strong oxidizing agents.[2]

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Hazardous Waste: All materials contaminated with Ethyl 3-(methylamino)-2-butenoate, including excess reagent, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this waste. The container should be compatible with organic chemicals.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-(methylamino)-2-butenoate".

Disposal Workflow

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Collect in\nDesignated Container Collect in Designated Container Label Container\n'Hazardous Waste' & Chemical Name Label Container 'Hazardous Waste' & Chemical Name Collect in\nDesignated Container->Label Container\n'Hazardous Waste' & Chemical Name Step 1 Segregate from\nIncompatible Waste Segregate from Incompatible Waste Label Container\n'Hazardous Waste' & Chemical Name->Segregate from\nIncompatible Waste Step 2 Store in a Cool,\nWell-Ventilated Area Store in a Cool, Well-Ventilated Area Segregate from\nIncompatible Waste->Store in a Cool,\nWell-Ventilated Area Step 4 Ensure Container\nis Tightly Sealed Ensure Container is Tightly Sealed Store in a Cool,\nWell-Ventilated Area->Ensure Container\nis Tightly Sealed Step 3 Arrange for Pickup by\nCertified Hazardous Waste Vendor Arrange for Pickup by Certified Hazardous Waste Vendor Ensure Container\nis Tightly Sealed->Arrange for Pickup by\nCertified Hazardous Waste Vendor Step 5

Caption: Disposal workflow for Ethyl 3-(methylamino)-2-butenoate.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle Ethyl 3-(methylamino)-2-butenoate, fostering a secure and productive research environment.

References

  • VelocityEHS. (2023, September 28). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]

  • 3M. (2024, July 24). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Angene Chemical. (2025, July 12). Safety Data Sheet. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL (2E)-3-(METHYLAMINO)-2-BUTENOATE. Retrieved from [Link]

  • Aaron Chemistry. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Lab Logistics Group GmbH. (n.d.). LLG-Gloves Nitrile. Retrieved from [Link]

  • Uni-Kem. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.